2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one
Description
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Properties
IUPAC Name |
2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c12-7-11(13)10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEHZZYGFCZAOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10526266 | |
| Record name | 2-Bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10526266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39696-16-7 | |
| Record name | 2-Bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10526266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one: Synthesis, Properties, and Applications
Authored by a Senior Application Scientist
Introduction
2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one is a halogenated ketone derivative of indane. While specific literature on this exact molecule is sparse, its structural motifs—an α-bromo ketone and a dihydroindene core—position it as a highly valuable and versatile intermediate in synthetic organic chemistry. The indanone framework is a privileged scaffold found in numerous biologically active compounds, exhibiting antiviral, anti-inflammatory, and anticancer properties.[1] The presence of the α-bromo ketone functionality introduces a reactive handle for a variety of chemical transformations, making this compound a key building block for the synthesis of more complex molecules, particularly in the realm of drug discovery and development.[2] This guide provides a comprehensive overview of the synthesis, predicted chemical properties, reactivity, and safe handling of this compound, drawing upon established principles of organic chemistry and data from analogous structures.
Physicochemical Properties
The fundamental physicochemical properties of this compound have been calculated and are presented in the table below. These properties are essential for designing synthetic protocols, purification strategies, and for understanding the compound's behavior in various solvent systems.
| Property | Value |
| Molecular Formula | C₁₁H₁₁BrO |
| Molecular Weight | 239.11 g/mol |
| Appearance | Predicted to be a solid at room temperature |
| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane, chloroform, and ethyl acetate. Low solubility in water is predicted. |
| Boiling Point | Estimated to be high due to its molecular weight and polarity. |
| Melting Point | Expected to be a crystalline solid with a defined melting point. |
Synthesis of this compound
The synthesis of the title compound is most logically approached via a two-step sequence starting from commercially available 2,3-dihydro-1H-indene (indane). The first step involves the introduction of an acetyl group onto the indane ring via a Friedel-Crafts acylation reaction. The subsequent step is the selective bromination at the α-position of the newly introduced ketone.
Step 1: Synthesis of 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and reliable method for the formation of carbon-carbon bonds to an aromatic ring.[1] In this step, indane is treated with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds via an electrophilic aromatic substitution mechanism.
Causality of Experimental Choices:
-
Choice of Acylating Agent: Acetyl chloride is often preferred for its higher reactivity compared to acetic anhydride.
-
Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that effectively generates the highly electrophilic acylium ion, which is necessary to overcome the activation energy for the substitution on the aromatic ring. A stoichiometric amount of AlCl₃ is required as it complexes with the product ketone.
-
Solvent: A non-polar, aprotic solvent such as dichloromethane or carbon disulfide is typically used to prevent reaction with the Lewis acid.
-
Temperature Control: The reaction is initially performed at a low temperature (0 °C) to control the exothermic reaction and then allowed to warm to room temperature to ensure completion.
Experimental Protocol: Friedel-Crafts Acylation of Indane
-
To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0 °C, add acetyl chloride (1.1 equivalents) dropwise.
-
After the addition is complete, add a solution of indane (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one.
Workflow for Friedel-Crafts Acylation
Caption: Workflow for the synthesis of the ketone intermediate.
Step 2: α-Bromination of 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one
The second step involves the selective bromination of the methyl group adjacent to the carbonyl, a reaction known as α-halogenation. This reaction is typically carried out under acidic conditions to favor the formation of the enol tautomer, which is the nucleophilic species that attacks the bromine.[3]
Causality of Experimental Choices:
-
Brominating Agent: Elemental bromine (Br₂) is a common and effective brominating agent for this transformation. N-bromosuccinimide (NBS) can also be used as a source of electrophilic bromine.[3]
-
Acid Catalyst: A catalytic amount of a strong acid, such as hydrobromic acid (HBr) or acetic acid, is used to promote the formation of the enol intermediate.[2][3]
-
Solvent: A solvent that is inert to the reaction conditions, such as acetic acid, chloroform, or carbon tetrachloride, is employed. Acetic acid can serve as both the solvent and the acid catalyst.[2]
-
Temperature: The reaction is often performed at or slightly above room temperature.
Experimental Protocol: α-Bromination
-
Dissolve 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one (1.0 equivalent) in a suitable solvent such as glacial acetic acid.
-
Add a catalytic amount of 48% aqueous hydrobromic acid.
-
To this solution, add a solution of bromine (1.0-1.1 equivalents) in glacial acetic acid dropwise with stirring. The disappearance of the bromine color indicates the progress of the reaction.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, pour the mixture into a large volume of cold water to precipitate the product.
-
Collect the solid product by filtration and wash thoroughly with water to remove acetic acid and any remaining bromine.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Mechanism of Acid-Catalyzed α-Bromination
Caption: General reactivity of the title compound with nucleophiles.
Spectroscopic Characterization (Predicted)
While experimental data for the title compound is not readily available, its spectroscopic features can be reliably predicted based on its structure and data from analogous compounds. [4][5][6]
| Spectroscopy | Predicted Chemical Shifts / Frequencies |
|---|---|
| ¹H NMR | δ ~2.0-2.2 ppm (quintet, 2H, -CH₂-CH₂-CH₂-), δ ~2.9 ppm (triplet, 4H, Ar-CH₂-), δ ~4.4 ppm (singlet, 2H, -CO-CH₂-Br), δ ~7.3-7.8 ppm (multiplet, 3H, Ar-H) |
| ¹³C NMR | δ ~25 ppm (-CH₂-CH₂-CH₂-), δ ~32 ppm (Ar-CH₂-), δ ~35 ppm (-CO-CH₂-Br), δ ~125-135 ppm (Ar-C), δ ~145-150 ppm (quaternary Ar-C), δ ~195 ppm (C=O) |
| IR Spectroscopy | ~1680 cm⁻¹ (strong, C=O stretch, conjugated aryl ketone), ~2850-3000 cm⁻¹ (C-H stretch, aliphatic), ~3000-3100 cm⁻¹ (C-H stretch, aromatic) |
Safety and Handling
α-Bromo ketones are generally classified as hazardous substances. They are often lachrymatory (tear-inducing) and can cause severe skin and eye irritation or burns. [2]Therefore, strict safety precautions must be observed during their handling and use.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Change gloves frequently and immediately if contaminated.
-
Body Protection: A lab coat, closed-toe shoes, and long pants are required.
Engineering Controls:
-
All manipulations of this compound should be conducted in a well-ventilated chemical fume hood.
Handling Procedures:
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
-
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
This compound, while not extensively documented, represents a promising and versatile building block for organic synthesis. Its preparation from readily available starting materials via well-established synthetic routes like Friedel-Crafts acylation and α-bromination is straightforward. The high reactivity of the α-bromo ketone functionality opens up numerous possibilities for the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds with potential biological activity. A thorough understanding of its chemical properties, reactivity, and adherence to strict safety protocols is paramount for its effective and safe utilization in research and development.
References
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Indenyl effect in dissociative reactions. Nucleophilic substitution in iron carbonyl complexes: A case study. (2025). ResearchGate. [Link]
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Synthesis of α-Bromoketones. Organic Chemistry Portal. [Link]
- CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
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Synthetic Access to Aromatic α-Haloketones. National Center for Biotechnology Information. [Link]
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Ketone halogenation. Wikipedia. [Link]
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Handling Radioactive Materials Safely. Princeton University Environmental Health and Safety. [Link]
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Synthesis of 1-indanones with a broad range of biological activity. National Center for Biotechnology Information. [Link]
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Handling and Storing Radioactive Materials Form. University of California, Berkeley, Environment, Health & Safety. [Link]
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Cationic palladium(II)-indenyl complexes bearing phosphines as ancillary ligands. Royal Society of Chemistry Publishing. [Link]
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Novel Indenyl Ligands Bearing Electron-Withdrawing Functional Groups. ResearchGate. [Link]
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Indanone synthesis. Organic Chemistry Portal. [Link]
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Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]
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Safe Handling of Radioisotopes. International Atomic Energy Agency. [Link]
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Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
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Annulations involving 1-indanones to access fused- and spiro frameworks. National Center for Biotechnology Information. [Link]
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Recent advances in the synthesis of α-amino ketones. Royal Society of Chemistry Publishing. [Link]
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Indane-1,3-Dione: From Synthetic Strategies to Applications. National Center for Biotechnology Information. [Link]
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Safety Precautions When Using Certain Isotopes. Purdue University Radiation Safety. [Link]
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Transition metal indenyl complex. Wikipedia. [Link]
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Spectroscopy of Ketones and Aldehydes. YouTube. [Link]
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Spectroscopic analysis of aldehydes and ketones. YouTube. [Link]
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Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]
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Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. [Link]
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An In-depth Technical Guide to 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one (CAS: 39696-16-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one, a key building block in synthetic organic chemistry. The document details its chemical and physical properties, outlines a robust two-step synthesis protocol involving the Friedel-Crafts acylation of indane followed by regioselective α-bromination, and discusses its reactivity and potential applications in medicinal chemistry and drug development. Safety and handling procedures, along with analytical characterization methods, are also thoroughly addressed to ensure its effective and safe utilization in a laboratory setting.
Introduction
This compound, bearing the CAS number 39696-16-7, is a versatile bifunctional molecule incorporating an indane scaffold and a reactive α-bromoketone moiety. The indane core is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The α-bromoketone functional group is a valuable synthetic handle, susceptible to a wide range of nucleophilic substitution and elimination reactions. This combination makes this compound a sought-after intermediate for the synthesis of complex molecular architectures, particularly in the exploration of novel therapeutic agents. This guide serves as a detailed resource for researchers, providing the necessary information for its synthesis, characterization, and application.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 39696-16-7 | ChemBK[1] |
| Molecular Formula | C₁₁H₁₁BrO | ChemBK[1] |
| Molecular Weight | 239.11 g/mol | ChemBK[1] |
| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred from structure |
Synthesis and Mechanism
The synthesis of this compound is most effectively achieved through a two-step process. This involves the initial preparation of the precursor ketone, 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one, followed by its selective α-bromination.
Step 1: Synthesis of 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one
The precursor ketone is synthesized via a Friedel-Crafts acylation of 2,3-dihydro-1H-indene (indane). This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring of the indane molecule.
Figure 1: Friedel-Crafts Acylation of Indane.
-
Reaction Setup: To a stirred solution of 2,3-dihydro-1H-indene in a suitable solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) portion-wise at a reduced temperature (e.g., 0 °C).
-
Addition of Acylating Agent: Slowly add acetyl chloride to the reaction mixture, maintaining the temperature below 5 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford pure 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one.
Step 2: α-Bromination of 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one
The second step involves the selective bromination at the α-position of the ketone. This is a common transformation for ketones and can be achieved under acidic conditions.[2] The reaction proceeds through an enol intermediate.[2]
Figure 2: α-Bromination of the Precursor Ketone.
-
Reaction Setup: Dissolve 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one in a suitable solvent, such as chloroform or acetic acid.[2]
-
Addition of Bromine: Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature. The reaction is often accompanied by the evolution of hydrogen bromide gas.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with water.[2] The layers are separated, and the aqueous layer is extracted with an organic solvent like chloroform.[2] The combined organic extracts are then washed with a saturated aqueous solution of sodium bicarbonate, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.[2]
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield this compound.[2]
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the high reactivity of the α-bromoketone functionality.
Nucleophilic Substitution Reactions
The bromine atom is a good leaving group and can be readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups at the α-position, making it a valuable precursor for the synthesis of various derivatives. For instance, it can react with amines, thiols, and other nucleophiles to form α-amino ketones, α-thio ketones, and other substituted indanone derivatives.
Use in Heterocyclic Synthesis
α-Bromoketones are classical precursors for the synthesis of a wide range of heterocyclic compounds. For example, they can be used in the Hantzsch thiazole synthesis by reacting with a thioamide.
Elimination Reactions
Treatment with a base can induce the elimination of hydrogen bromide to form the corresponding α,β-unsaturated ketone. This conjugated system can then be used in various cycloaddition and conjugate addition reactions.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected to show characteristic signals for the aromatic protons of the indane ring, the benzylic and aliphatic protons of the five-membered ring, and a singlet for the methylene protons adjacent to the bromine atom.
-
¹³C NMR: Will display distinct signals for the carbonyl carbon, the carbon bearing the bromine atom, and the carbons of the indane framework.
-
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ is expected for the carbonyl stretching vibration.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom.
Safety and Handling
α-Bromoketones are generally considered to be lachrymatory and skin irritants. Therefore, appropriate safety precautions must be taken when handling this compound.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[3]
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3] Avoid contact with skin and eyes.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its straightforward two-step synthesis from commercially available starting materials, combined with the reactivity of the α-bromoketone moiety, makes it an attractive building block for the construction of complex molecules, particularly in the field of drug discovery. This guide provides the essential technical information for its synthesis, characterization, and safe handling, empowering researchers to effectively utilize this compound in their synthetic endeavors.
References
-
ChemBK. Ethanone, 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)-. Available from: [Link]
-
Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837. Available from: [Link]
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An In-depth Technical Guide to 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one, a key intermediate in synthetic organic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, characterization, and potential applications, grounded in established chemical principles and supported by authoritative references.
Introduction and Molecular Overview
This compound is a bifunctional organic molecule featuring an indane (2,3-dihydro-1H-indene) core and a reactive α-bromoketone moiety. The indane scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The α-bromoketone functional group is a versatile electrophilic handle, readily participating in a variety of nucleophilic substitution and coupling reactions, making this compound a valuable building block for the synthesis of more complex molecular architectures.
Physicochemical Properties
A summary of the key physicochemical properties of the target molecule is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 39696-16-7 | [1] |
| Molecular Formula | C₁₁H₁₁BrO | [1] |
| Molecular Weight | 239.11 g/mol | [1] |
| Appearance | (Predicted) White to off-white or pale yellow solid | - |
| Solubility | (Predicted) Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. | - |
Synthesis and Mechanism
While a specific, peer-reviewed synthesis for this compound is not extensively documented in readily available literature, a robust and logical two-step synthetic pathway can be proposed based on well-established and fundamental organic reactions. This pathway involves:
-
Step 1: Friedel-Crafts Acylation of indane to synthesize the ketone intermediate, 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one.
-
Step 2: α-Bromination of the resulting ketone to yield the final product.
This approach is both chemically sound and industrially scalable, relying on common and well-understood transformations.
Synthetic Workflow
The overall synthetic workflow is depicted in the diagram below.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Friedel-Crafts Acylation of Indane
Causality: The Friedel-Crafts acylation is a classic and highly effective method for forming carbon-carbon bonds to an aromatic ring.[2] In this step, indane is treated with an acylating agent, typically acetyl chloride, in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid activates the acetyl chloride, generating a highly electrophilic acylium ion. The electron-rich aromatic ring of the indane molecule then attacks this electrophile. Due to the ortho, para-directing nature of the alkyl substituents on the benzene ring of indane, the acylation is expected to occur primarily at the para position (C5), which is sterically more accessible than the ortho positions (C4 and C7). This regioselectivity is crucial for obtaining the desired 5-substituted indanone precursor.
Reaction Mechanism:
Caption: Mechanism of Friedel-Crafts acylation.
Experimental Protocol (Representative):
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous dichloromethane (DCM).
-
Catalyst Addition: Cool the flask to 0 °C in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) in portions.
-
Reactant Addition: Add indane (1.0 eq.) to the stirred suspension.
-
Acylation: Add acetyl chloride (1.1 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Work-up: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product, 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one, can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: α-Bromination of 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one
Causality: The α-bromination of ketones is a standard transformation that proceeds via an enol or enolate intermediate.[3] The reaction is typically carried out using elemental bromine in a suitable solvent, often with an acid catalyst. The acid catalyzes the enolization of the ketone. The electron-rich double bond of the enol then attacks a bromine molecule, leading to the formation of the α-bromoketone and HBr. This method is generally selective for the α-position of the ketone and avoids bromination of the aromatic ring, as the acetyl group is deactivating.[4]
Experimental Protocol (Representative):
-
Setup: Dissolve the ketone precursor, 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one (1.0 eq.), in a suitable solvent such as glacial acetic acid or chloroform in a round-bottom flask.
-
Bromine Addition: Add a solution of bromine (1.0-1.1 eq.) in the same solvent dropwise to the stirred ketone solution at room temperature. The disappearance of the bromine color indicates its consumption.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or DCM).
-
Washing: Wash the organic layer with a saturated solution of sodium thiosulfate (to remove any unreacted bromine), followed by saturated sodium bicarbonate solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture).
Spectroscopic Characterization and Validation
The structural integrity and purity of the synthesized compound must be confirmed through rigorous spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the indane and bromoacetyl moieties.
-
Aromatic Protons: Signals in the aromatic region (δ 7.0-8.0 ppm), likely appearing as a singlet and two doublets, corresponding to the protons on the substituted benzene ring.
-
Bromomethyl Protons (-CH₂Br): A distinct singlet around δ 4.4-4.7 ppm, integrating to 2H. This downfield shift is due to the deshielding effects of both the adjacent carbonyl group and the bromine atom.
-
Indane Protons: Triplets or multiplets in the region of δ 2.8-3.2 ppm for the benzylic protons (-CH₂-) and a multiplet around δ 2.0-2.3 ppm for the central methylene group (-CH₂-) of the five-membered ring.
¹³C NMR (Predicted): The carbon NMR spectrum will provide evidence for all carbon environments.
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 190-200 ppm.[5]
-
Aromatic Carbons: Multiple signals in the δ 120-150 ppm range.
-
Bromomethyl Carbon (-CH₂Br): A signal around δ 30-35 ppm.
-
Indane Carbons: Signals corresponding to the aliphatic carbons of the indane ring, typically in the δ 25-40 ppm range.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition. For brominated compounds, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a definitive signature. The mass spectrum of this compound is expected to show two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, corresponding to the two bromine isotopes.
Applications in Research and Development
As an α-bromoketone, this compound is a highly valuable intermediate for constructing a wide range of heterocyclic systems and other complex molecules, many of which have applications in drug discovery.
Synthesis of Heterocycles
α-Haloketones are classic precursors for the synthesis of various heterocycles, including:
-
Thiazoles: Reaction with thiourea or thioamides.
-
Imidazoles: Reaction with amidines.
-
Oxazoles: Reaction with amides.
These heterocyclic cores are prevalent in a vast number of pharmaceuticals.
Precursor for Advanced Intermediates
The bromine atom can be readily displaced by a variety of nucleophiles (e.g., amines, alcohols, thiols) to introduce diverse functional groups. This allows for the rapid generation of libraries of compounds for biological screening. The indane moiety itself is recognized for its favorable pharmacokinetic properties, often imparting a degree of rigidity and lipophilicity that can be beneficial for receptor binding and bioavailability. For instance, indanone derivatives have been explored for their potential as antiviral, anti-inflammatory, and anticancer agents.[6]
Safety and Handling
Caution: α-Bromoketones are lachrymatory (tear-gas-like properties) and are potent alkylating agents. They should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory. Avoid inhalation of dust or vapors and contact with skin and eyes.
Conclusion
This compound is a strategically important chemical building block with significant potential in synthetic and medicinal chemistry. Its synthesis, achievable through a reliable and scalable two-step process, provides access to a versatile intermediate. The presence of both the privileged indane scaffold and the reactive α-bromoketone handle makes it a valuable precursor for the development of novel therapeutic agents and other advanced materials. Rigorous adherence to safety protocols is essential when handling this compound.
References
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Austin, C., & Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]
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Konieczny, M. T., & Konieczny, W. (2018). Synthesis of 1-indanones with a broad range of biological activity. Molecules, 23(3), 623. Available at: [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Product Catalog. Retrieved from [Link]
-
Rammurthy, B., et al. (2017). A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. New Journal of Chemistry, Supporting Information. The Royal Society of Chemistry. Available at: [Link]
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SpectraBase. (n.d.). 1-[5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-indol-3-yl]ethanone - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Jasouri, S., et al. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83-87. Available at: [Link]
- Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones.
-
ResearchGate. (n.d.). Synthesis of Indane and its analogues. Retrieved from [Link]
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Fernandes, P. A. S., & Marques, M. M. B. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(11), 3379. Available at: [Link]
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PubChem. (n.d.). 2-Bromo-1-indanone. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted). Retrieved from [Link]
-
European Patent Office. (n.d.). EP1633750B1 - Synthesis of 5-substituted 7-azaindoles and 7-azaindolines. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one
Abstract
This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound, a key intermediate in various synthetic pathways. Designed for researchers and drug development professionals, this document moves beyond procedural outlines to explain the causal links between molecular structure and analytical data. We will explore the integrated use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques. Each section details not only the experimental protocol but also the theoretical underpinnings and data interpretation strategies, ensuring a self-validating and authoritative framework for analysis.
Introduction and Molecular Overview
This compound is an α-bromoketone derivative of the indane scaffold. The indane ring system is a prevalent motif in medicinal chemistry, and its derivatives are explored for a wide range of biological activities. The α-bromoketone functionality is a versatile synthetic handle, making the title compound a valuable building block.[1][2] The bromine atom at the alpha position significantly influences the molecule's reactivity, making the carbon atom more electrophilic and susceptible to nucleophilic substitution or elimination reactions.[2][3]
Accurate structural confirmation is paramount before its use in subsequent synthetic steps to avoid the generation of impurities and ensure the integrity of the final product. This guide establishes a robust analytical workflow for its unambiguous identification.
Molecular Formula: C₁₁H₁₁BrO[4]
Molecular Weight: 239.11 g/mol [4]
Chemical Structure:
Caption: 2D Structure of the target molecule.
The Analytical Workflow: A Multi-Pronged Approach
The structure elucidation of an organic molecule is a process of evidence accumulation. No single technique provides all the answers. Instead, we use a combination of methods, where the data from one technique corroborates and refines the hypotheses drawn from another. This integrated approach forms the basis of a self-validating system.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry: Confirming Molecular Identity
Principle & Causality: Mass spectrometry is the first line of analysis, providing the most direct evidence for the molecule's mass and elemental composition. For a bromine-containing compound, MS is particularly powerful due to the characteristic isotopic distribution of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive signature for the presence of a single bromine atom.
Experimental Protocol (GC-MS)
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject 1 µL of the solution into the GC-MS instrument.
-
GC Separation: Use a standard non-polar column (e.g., DB-5ms). Program the oven with an initial temperature of 50°C, followed by a ramp of 10°C/min up to 250°C.
-
MS Detection: Acquire mass spectra in Electron Ionization (EI) mode over a mass range of 40-400 m/z.
Data Interpretation & Expected Results
The mass spectrum will provide two key pieces of information: the molecular weight and the fragmentation pattern which offers clues to the molecule's structure.
| Feature | Expected m/z | Rationale & Interpretation |
| Molecular Ion [M]⁺ | 238 | Corresponds to the molecular weight with the ⁷⁹Br isotope. |
| Isotope Peak [M+2]⁺ | 240 | Corresponds to the molecular weight with the ⁸¹Br isotope. The ~1:1 intensity ratio with the m/z 238 peak is a hallmark of a monobrominated compound. |
| Fragment 1 | 159 | Loss of a bromine radical (•Br) from the molecular ion. [M-79]⁺ and [M-81]⁺. This confirms the lability of the C-Br bond. |
| Fragment 2 | 131 | Represents the 2,3-dihydro-1H-inden-5-ylcarbonyl cation, resulting from the cleavage of the bond between the carbonyl carbon and the α-carbon. This is a very stable acylium ion. |
| Fragment 3 | 115 | Loss of carbon monoxide (CO) from the m/z 131 fragment, characteristic of acylium ions. |
Infrared Spectroscopy: Identifying Functional Groups
Principle & Causality: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. This allows for the rapid and non-destructive identification of the key architectural elements of the molecule, such as the ketone and the aromatic ring.
Experimental Protocol (ATR-IR)
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.
-
Background Correction: Perform a background scan prior to the sample scan to subtract atmospheric H₂O and CO₂ signals.
Data Interpretation & Expected Results
The IR spectrum should display characteristic absorption bands confirming the presence of the carbonyl group, the aromatic indane system, and the alkyl portions.
| Wavenumber (cm⁻¹) | Vibration Type | Structural Interpretation |
| ~3050-3020 | Aromatic C-H Stretch | Confirms the presence of the benzene ring portion of the indane structure. |
| ~2950-2850 | Aliphatic C-H Stretch | Arises from the -CH₂- groups in the five-membered ring of the indane moiety. |
| ~1680 | C=O Stretch (Ketone) | This is a strong, sharp absorption. The position is slightly lower than a simple alkyl ketone due to conjugation with the aromatic ring, which lowers the bond order of the C=O group. |
| ~1600, ~1470 | Aromatic C=C Stretch | Characteristic absorptions for the aromatic ring. |
| ~1250 | Acyl C-C Stretch | Vibration of the bond between the carbonyl and the aromatic ring. |
| ~650-550 | C-Br Stretch | Confirms the presence of the carbon-bromine bond. This peak can sometimes be weak. |
Nuclear Magnetic Resonance Spectroscopy: The Definitive Map
Principle & Causality: NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. It maps the chemical environment of each ¹H and ¹³C nucleus, and 2D NMR techniques reveal their connectivity.
Experimental Protocol (¹H, ¹³C, COSY, HSQC)
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
2D NMR Acquisition: Perform standard COSY (proton-proton correlation) and HSQC (one-bond proton-carbon correlation) experiments.
¹H NMR Data Interpretation
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and neighboring protons (multiplicity).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8-7.4 | m (multiplet) | 3H | Aromatic-H | The protons on the aromatic ring. Their exact shifts and splitting depend on the 1,2,4-trisubstitution pattern. |
| ~4.4 | s (singlet) | 2H | -C(=O)-CH₂-Br | These protons are strongly deshielded by both the adjacent carbonyl group and the electronegative bromine atom. They appear as a singlet as there are no adjacent protons. |
| ~3.0 | t (triplet) | 2H | Ar-CH₂-CH₂- | A triplet resulting from coupling to the adjacent -CH₂- group at ~2.2 ppm. |
| ~2.2 | t (triplet) | 2H | Ar-CH₂-CH₂- | A triplet resulting from coupling to the benzylic -CH₂- group at ~3.0 ppm. |
¹³C NMR Data Interpretation
The ¹³C NMR spectrum reveals all unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
| ~195 | Carbonyl | C =O | The characteristic downfield shift for a ketone carbonyl carbon. |
| ~150-125 | Aromatic | Ar-C | Multiple signals corresponding to the six carbons of the aromatic ring. |
| ~35 | Aliphatic | Ar-C H₂- | The benzylic carbon of the indane ring. |
| ~32 | Aliphatic | -C H₂-Br | The carbon atom bonded to bromine is significantly deshielded. |
| ~25 | Aliphatic | Ar-CH₂-C H₂- | The second aliphatic carbon of the indane ring. |
2D NMR: Connecting the Pieces
-
COSY (Correlation Spectroscopy): This experiment would show a clear cross-peak between the proton signals at ~3.0 ppm and ~2.2 ppm. This provides definitive proof of the -CH₂-CH₂- connectivity within the indane ring's five-membered ring. No other correlations would be expected for the aliphatic protons, confirming the structural fragments.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached. It would allow for the unambiguous assignment of every signal in the ¹H and ¹³C spectra. For example, the proton singlet at ~4.4 ppm would show a cross-peak to the carbon signal at ~32 ppm, confirming the -CH₂-Br fragment.
Conclusion
References
-
PubChem. (n.d.). 2-Bromo-1-indanone. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 1H-Inden-1-one, 5-bromo-2,3-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Milosavljević, S., et al. (n.d.). NMR Analysis of 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene. ResearchGate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of α-Bromoketones. Retrieved from [Link]
- The Merck Index. (n.d.). Pyridine. Royal Society of Chemistry.
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ChemBK. (n.d.). Ethanone, 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)-. Retrieved from [Link]
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- Google Patents. (n.d.). Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
-
Chemistry LibreTexts. (2023). Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
- Bunev, A. S., et al. (2014). 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online.
-
ResearchGate. (n.d.). 1H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone. National Center for Biotechnology Information. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanone, 2-bromo-1-phenyl-. Retrieved from [Link]
-
Fiveable. (n.d.). α-bromoketone Definition. Retrieved from [Link]
-
NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Hussain, K., et al. (2012). 2-Bromo-1-(3-nitrophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Synthesis of 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one from Indane
Abstract
This technical guide provides a comprehensive and in-depth exploration of the synthetic pathway for converting indane into the valuable intermediate, 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide delves into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the key transformations involved: the Friedel-Crafts acylation of indane and the subsequent α-bromination of the resulting ketone. By integrating established chemical principles with practical, field-tested insights, this guide aims to serve as a self-validating resource for the successful synthesis of the target molecule. All protocols and mechanistic discussions are supported by citations to authoritative sources to ensure scientific integrity.
Introduction and Strategic Overview
The target molecule, this compound, is a key building block in medicinal chemistry and drug discovery. The presence of the α-bromoketone moiety provides a reactive handle for a variety of subsequent nucleophilic substitution reactions, making it an ideal precursor for the synthesis of more complex molecular architectures, including potential pharmaceutical agents.
The synthetic strategy outlined in this guide commences with the readily available starting material, indane. The core of this synthesis involves a two-step sequence:
-
Friedel-Crafts Acylation: This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring of indane. A key strategic decision is the choice of the acylating agent. While a standard approach would involve acetylation followed by bromination, a more convergent and efficient route employs bromoacetyl chloride directly. This latter approach, which will be the focus of this guide, installs the complete bromoacetyl functionality in a single step.
-
α-Bromination (if necessary): In the event that the initial acylation is performed with a non-brominated acylating agent (e.g., acetyl chloride), a subsequent α-bromination of the resulting ketone, 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one, is required. This transformation selectively introduces a bromine atom at the carbon adjacent to the carbonyl group.
This guide will provide detailed protocols for both the direct bromoacetylation route and the two-step acetylation/bromination sequence, allowing for flexibility in experimental design based on reagent availability and laboratory capabilities.
Synthetic Workflow
The overall synthetic transformation can be visualized as a two-stage process, with an optional pathway depending on the chosen acylation strategy.
Caption: Overall synthetic workflow from indane to the target α-bromoketone.
Part I: Friedel-Crafts Acylation of Indane
The Friedel-Crafts acylation is a classic and powerful method for the formation of carbon-carbon bonds to an aromatic ring.[1][2] This electrophilic aromatic substitution reaction involves the reaction of an arene with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3][4]
Mechanism of Friedel-Crafts Acylation
The reaction proceeds through the formation of a highly electrophilic acylium ion.
-
Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion.[5][6]
-
Electrophilic Attack: The electron-rich aromatic ring of indane acts as a nucleophile, attacking the electrophilic acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Rearomatization: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon bearing the newly attached acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[7]
Caption: Mechanism of the Friedel-Crafts Acylation.
Experimental Protocol: Synthesis of 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one
This protocol describes the acylation of indane with acetyl chloride.
Materials:
-
Indane
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0 °C in an ice-water bath.
-
Addition of Acetyl Chloride: Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
Addition of Indane: To this mixture, add a solution of indane (1.0 equivalent) in anhydrous dichloromethane dropwise from the addition funnel over 30-45 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one.
| Parameter | Value |
| Indane | 1.0 eq |
| Acetyl Chloride | 1.1 eq |
| AlCl₃ | 1.2 eq |
| Solvent | Anhydrous DCM |
| Temperature | 0 °C to RT |
| Reaction Time | 2-3 hours |
| Typical Yield | 70-85% |
Alternative Protocol: Direct Synthesis of this compound via Bromoacetylation
This more direct approach utilizes bromoacetyl chloride as the acylating agent. Bromoacetyl chloride is a highly effective and versatile acylating agent, with its reactivity often being greater than that of acetyl chloride due to the electron-withdrawing nature of the bromine atom, which enhances the electrophilicity of the acylium ion intermediate.[8]
The experimental setup and procedure are analogous to the protocol described in section 3.2, with the substitution of bromoacetyl chloride for acetyl chloride.
| Parameter | Value |
| Indane | 1.0 eq |
| Bromoacetyl Chloride | 1.1 eq |
| AlCl₃ | 1.2 eq |
| Solvent | Anhydrous DCM |
| Temperature | 0 °C to RT |
| Reaction Time | 2-4 hours |
| Typical Yield | 65-80% |
Part II: α-Bromination of 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one
For syntheses where the acetylated indane is first prepared, a subsequent α-bromination is necessary to yield the target compound. The α-bromination of ketones is a fundamental transformation in organic synthesis.[9] This reaction can be performed under acidic or basic conditions, with the acid-catalyzed route generally being more selective for mono-bromination.[10]
Mechanism of Acid-Catalyzed α-Bromination
-
Enolization: The reaction is initiated by the acid-catalyzed tautomerization of the ketone to its enol form. The acid protonates the carbonyl oxygen, making the α-proton more acidic and facilitating its removal to form the enol.[10]
-
Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine (Br₂).
-
Deprotonation: The resulting intermediate is deprotonated at the carbonyl oxygen to regenerate the carbonyl group and yield the α-bromoketone and HBr.
Caption: Mechanism of acid-catalyzed α-bromination of a ketone.
Experimental Protocol: α-Bromination with Bromine in Acetic Acid
This protocol is adapted from procedures for the bromination of substituted indanones.[4][9]
Materials:
-
1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Water
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
10% Sodium Thiosulfate Solution (Na₂S₂O₃)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one (1.0 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Addition of Bromine: Add a solution of bromine (1.05 equivalents) in glacial acetic acid dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Pour the reaction mixture into a beaker of cold water.
-
Work-up: If the bromine color persists, add 10% sodium thiosulfate solution dropwise until the color disappears.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography on silica gel.
| Parameter | Value |
| Ketone | 1.0 eq |
| Bromine | 1.05 eq |
| Solvent | Glacial Acetic Acid |
| Temperature | Room Temperature |
| Reaction Time | 1-2 hours |
| Typical Yield | 80-90% |
Alternative Protocol: α-Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for the α-position of ketones.[11] The reaction is often catalyzed by an acid and can be accelerated by microwave irradiation.[11]
Materials:
-
1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (PTSA) (catalytic amount)
-
Dichloromethane (DCM) or Acetonitrile
-
Water
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one (1.0 equivalent), NBS (1.1 equivalents), and a catalytic amount of PTSA in dichloromethane or acetonitrile.
-
Microwave Irradiation: Seal the vessel and irradiate in a microwave reactor at a suitable temperature (e.g., 60-80 °C) for a short period (e.g., 10-30 minutes), monitoring the reaction by TLC.
-
Cooling and Filtration: After completion, cool the reaction mixture to room temperature and filter to remove succinimide.
-
Work-up: Wash the filtrate with water and saturated sodium bicarbonate solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Value |
| Ketone | 1.0 eq |
| NBS | 1.1 eq |
| Catalyst | PTSA (cat.) |
| Solvent | DCM or Acetonitrile |
| Conditions | Microwave, 60-80 °C |
| Reaction Time | 10-30 minutes |
| Typical Yield | High |
Characterization of this compound
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The ¹H NMR spectrum is expected to show a characteristic singlet for the methylene protons adjacent to the carbonyl and bromine atom (COCH₂Br) in the region of 4.3-4.5 ppm. The aromatic protons and the aliphatic protons of the indane moiety will also exhibit characteristic signals.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be indicated by a characteristic isotopic pattern (M+ and M+2 peaks of approximately equal intensity).
-
Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band for the carbonyl group (C=O) in the region of 1680-1700 cm⁻¹.
Safety Considerations
-
Friedel-Crafts Acylation: Aluminum chloride is highly corrosive and reacts violently with water. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen). Acyl chlorides are lachrymatory and corrosive.
-
α-Bromination: Bromine is highly toxic, corrosive, and volatile. It should be handled with extreme care in a well-ventilated fume hood. N-Bromosuccinimide is an irritant.
-
General Precautions: Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a fume hood.
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis of this compound from indane. By presenting both a direct bromoacetylation route and a two-step acetylation/bromination sequence, this document offers flexibility to the synthetic chemist. The inclusion of mechanistic insights, detailed experimental protocols, and data summaries is intended to empower researchers to successfully and safely perform this synthesis. The information contained herein, grounded in authoritative chemical literature, should serve as a valuable resource for the scientific community engaged in organic synthesis and drug discovery.
References
- Efficient and Selective α-Bromination of Carbonyl Compounds with N-Bromosuccinimide under Microwave. (URL not available)
-
Jasouri, S., Khalafy, J., Badali, M., & Piltan, M. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83-87. [Link]
- Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and deriv
- A Comparative Guide to Friedel-Crafts Acylating Agents: The Efficacy of Bromoacetyl Chloride in Focus. (URL not available)
- Indane-1,3-Dione: From Synthetic Strategies to Applic
- Allylic Bromination by NBS with Practice Problems. (URL not available)
- Synthetic Access to Arom
- EAS Reactions (3)
- Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (URL not available)
- Friedel-Crafts Acyl
- One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. (URL not available)
- A Remarkably Simple One-Step Procedure for the Preparation of α-Bromo-α,β-Unsaturated Carbonyl Compounds. (URL not available)
- Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions. (URL not available)
- Applications of Friedel–Crafts reactions in total synthesis of n
- Experiment 1: Friedel-Crafts Acyl
- Halogenation Of Ketones via Enols. (URL not available)
- Bromination of Acetanilide with NBS. (URL not available)
- Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. (URL not available)
- Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). (URL not available)
- Synthesis of 1-indanones with a broad range of biological activity. (URL not available)
- Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (URL not available)
- Process for preparing 1-indanones. (URL not available)
- Friedel-Crafts Acyl
- Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Arom
- Electrophilic Activation of Molecular Bromine Medi
- 2-Bromo-1-indanone. (URL not available)
- 2-Bromo-1-(3-nitrophenyl)ethan-1-one. (URL not available)
- 1H-Inden-1-one, 2,3-dihydro-. (URL not available)
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A Technical Guide to the Friedel-Crafts Acylation of 2,3-dihydro-1H-indene for the Synthesis of Bio-active Ketone Scaffolds
Abstract
This technical guide provides an in-depth exploration of the Friedel-Crafts acylation reaction as applied to the synthesis of 2,3-dihydro-1H-inden-5-yl ethanone and its derivatives. This ketone is a critical building block in medicinal chemistry, serving as a precursor for a wide range of pharmacologically active agents, including those for neurodegenerative diseases.[1][2] We will dissect the underlying mechanistic principles, provide field-proven experimental protocols, and discuss the critical parameters that govern reaction success, from reagent selection to final product purification. This document is intended for researchers, chemists, and process development professionals engaged in pharmaceutical research and fine chemical synthesis.
Introduction: The Strategic Importance of the Indanone Core
The indanone scaffold, a fused bicyclic structure consisting of a benzene ring and a cyclopentanone ring, is a privileged motif in drug discovery. Its rigid conformation and synthetic accessibility make it an ideal framework for developing potent and selective therapeutic agents. Specifically, 1-(2,3-dihydro-1H-inden-5-yl)ethanone serves as a key intermediate for compounds with applications as antiviral, anti-inflammatory, and anticancer agents.[1] Its derivatives are particularly notable in the development of treatments for neurodegenerative disorders like Alzheimer's disease.[1][2]
The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry, providing a direct and efficient route to aryl ketones.[3][4] This guide focuses on the practical application of this reaction to the 2,3-dihydro-1H-indene (indan) system, a process that, while conceptually straightforward, requires meticulous attention to experimental detail to ensure high yield and purity.
Mechanistic Insights and Regioselectivity
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) mechanism.[5] The reaction's success hinges on the generation of a highly reactive electrophile, the acylium ion, which then attacks the electron-rich aromatic ring of the indan molecule.
Generation of the Acylium Ion
The reaction is initiated by the interaction of an acylating agent, typically an acyl chloride (e.g., acetyl chloride) or anhydride, with a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[4][6] The Lewis acid coordinates to the halogen of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion.[3][7]
Caption: Formation of the electrophilic acylium ion.
This acylium ion is a potent electrophile, but unlike the carbocations formed in Friedel-Crafts alkylation, it does not undergo rearrangement.[3][4][8] This is a crucial advantage, as it ensures the formation of a single, predictable ketone product.
Electrophilic Attack and Regioselectivity on the Indan Ring
The fused aliphatic ring of 2,3-dihydro-1H-indene acts as an electron-donating group, activating the aromatic ring towards electrophilic attack. As an alkyl-type substituent, it is an ortho, para-director.
-
C4-position (ortho): Acylation at this position is sterically hindered by the adjacent fused ring.
-
C5-position (para): This position is sterically accessible and electronically activated, making it the most favorable site for electrophilic attack.
-
C6-position (meta): This position is less electronically activated.
-
C7-position (ortho): Like the C4 position, this site is sterically hindered.
Consequently, the Friedel-Crafts acylation of indan with acetyl chloride overwhelmingly yields the 5-acetyl derivative, 1-(2,3-dihydro-1H-inden-5-yl)ethanone.
Caption: Electrophilic aromatic substitution pathway.
Core Experimental Protocol
This protocol details a laboratory-scale synthesis of 1-(2,3-dihydro-1H-inden-5-yl)ethanone.
Safety First:
-
Aluminum chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood, wear gloves, and work quickly to minimize exposure to atmospheric moisture.[5][9]
-
Acetyl chloride (CH₃COCl): Corrosive, a lachrymator, and reacts with water. Must be handled in a fume hood.[5]
-
Dichloromethane (CH₂Cl₂): Volatile and a suspected carcinogen. Use with adequate ventilation in a fume hood.
-
The reaction is highly exothermic . Proper temperature control is critical to prevent a runaway reaction.[9]
Reagents and Materials
| Reagent / Material | Molar Mass ( g/mol ) | Molar Eq. | Quantity (for 0.1 mol scale) | Purpose |
| 2,3-Dihydro-1H-indene (Indan) | 118.18 | 1.0 | 11.8 g (12.0 mL) | Aromatic Substrate |
| Anhydrous Aluminum Chloride | 133.34 | 1.1 | 14.7 g | Lewis Acid Catalyst |
| Acetyl Chloride | 78.50 | 1.1 | 8.64 g (7.8 mL) | Acylating Agent |
| Dichloromethane (DCM), Anhydrous | 84.93 | - | 200 mL | Reaction Solvent |
| Concentrated HCl (37%) | 36.46 | - | 50 mL | Quenching/Work-up |
| Ice | 18.02 | - | 250 g | Quenching |
| 5% Sodium Bicarbonate (aq) | 84.01 | - | 2 x 100 mL | Neutralizing Wash |
| Brine (Saturated NaCl aq) | 58.44 | - | 100 mL | Aqueous Wash |
| Anhydrous Magnesium Sulfate | 120.37 | - | ~10 g | Drying Agent |
Step-by-Step Synthesis Workflow
Caption: Overall experimental workflow for synthesis.
-
Apparatus Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser. Fit the top of the condenser with a nitrogen inlet and a bubbler. Flame-dry the entire apparatus under a stream of nitrogen to ensure all moisture is removed. Allow to cool to room temperature.
-
Catalyst Suspension: Working quickly in a fume hood, add anhydrous aluminum chloride (14.7 g) to the reaction flask, followed by 100 mL of anhydrous dichloromethane (DCM). Begin stirring to form a suspension. Cool the flask to 0°C in an ice-water bath.
-
Acylium Ion Pre-formation: Add acetyl chloride (7.8 mL) to the dropping funnel with 25 mL of anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the internal temperature does not exceed 5°C. Stir the mixture for an additional 15 minutes at 0°C.
-
Indan Addition: Dissolve the 2,3-dihydro-1H-indene (12.0 mL) in 25 mL of anhydrous DCM and add it to the dropping funnel. Add the indan solution dropwise to the reaction mixture over 30-40 minutes, maintaining the temperature at 0°C. The reaction mixture will typically darken in color.[9]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the indan starting material is consumed.
-
Quenching: In a separate large beaker (1 L), prepare a mixture of 250 g of crushed ice and 50 mL of concentrated HCl. Cool the reaction flask back down in an ice bath. Slowly and carefully , pour the reaction mixture into the stirred ice/HCl mixture. This process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.
-
Work-up and Extraction: Transfer the quenched mixture to a 1 L separatory funnel. Separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).[5]
-
Washing: Combine all organic layers. Wash sequentially with 100 mL of water, two portions of 100 mL 5% sodium bicarbonate solution (caution: CO₂ evolution), and finally with 100 mL of brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.
-
Purification: The crude product, a pale yellow oil or solid, can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Challenges and Self-Validating Systems
Catalyst Stoichiometry and Deactivation
A key deviation from many catalytic reactions is the requirement for a stoichiometric amount (or slight excess) of AlCl₃ in Friedel-Crafts acylation.[4] The reason is that the product ketone is a Lewis base and forms a stable complex with the AlCl₃ catalyst. This complex deactivates the catalyst, preventing it from participating in further reactions. The aqueous acidic work-up is essential to hydrolyze this complex and liberate the final ketone product.[4][8]
Potential Side Reactions
-
Polysubstitution: Unlike Friedel-Crafts alkylation, polysubstitution is generally not a significant issue. The acyl group is electron-withdrawing, which deactivates the aromatic ring, making a second acylation event much less favorable than the first.[4][10]
-
Reaction with Moisture: The primary cause of low yields is the premature deactivation of the AlCl₃ catalyst by atmospheric or solvent moisture. Ensuring anhydrous conditions is paramount.
Conclusion
The Friedel-Crafts acylation of 2,3-dihydro-1H-indene is a robust and reliable method for synthesizing 1-(2,3-dihydro-1H-inden-5-yl)ethanone, a valuable precursor in pharmaceutical development. By understanding the underlying mechanism, particularly the factors governing regioselectivity, and by adhering to stringent anhydrous and thermal control, researchers can consistently achieve high yields of the desired product. The detailed protocol and workflow provided herein serve as a comprehensive guide for the successful execution of this important transformation.
References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Wikipedia. Friedel–Crafts reaction. Wikipedia. [Link]
-
The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]
-
MDPI. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Molecules. [Link]
-
IIT Kanpur. Friedel Crafts Reaction. IIT Kanpur. [Link]
-
Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]
-
Prof. Amanda L. P. Bryant. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. [Link]
-
UCLA Chemistry. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. UCLA. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
PubMed Central (PMC). (2022). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. National Institutes of Health. [Link]
-
ACS Publications. (2017). Scalable Synthesis and Purification of Acetylated Phosphatidyl Choline Headgroup. Organic Process Research & Development. [Link]
- Google Patents. (2007). Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
-
Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses. [Link]
-
PubMed. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. National Institutes of Health. [Link]
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Bromination of 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one
An In-depth Technical Guide to the Selective
Abstract: This technical guide provides a comprehensive overview of the synthetic strategies for the bromination of 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one, a key intermediate in various research and development applications. The document delves into the competing mechanistic pathways of α-ketone halogenation and electrophilic aromatic substitution, establishing the rationale for achieving high selectivity. Detailed, field-proven experimental protocols utilizing Copper(II) Bromide and N-Bromosuccinimide are presented, complete with procedural steps, data tables, and safety considerations. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-validated methodology for the synthesis of 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one.
Introduction and Strategic Overview
1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one is a substituted aryl ketone featuring a bicyclic indane moiety. Its derivatives are valuable precursors in medicinal chemistry and materials science. The introduction of a bromine atom into this structure significantly enhances its synthetic utility, transforming it into a versatile building block for carbon-carbon and carbon-heteroatom bond formation. Specifically, the α-bromo ketone, this compound, is a powerful electrophile, readily participating in nucleophilic substitution reactions to construct more complex molecular architectures.
The primary challenge in the bromination of this substrate lies in controlling the regioselectivity. Two principal pathways are mechanistically viable: substitution at the α-carbon of the acetyl group and electrophilic substitution on the aromatic ring. This guide will elucidate the factors governing this selectivity and provide robust protocols to direct the reaction exclusively toward the desired α-bromination product.
Mechanistic Considerations: A Dichotomy of Pathways
The reaction of 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one with an electrophilic bromine source can proceed via two distinct mechanisms. The choice of reagents and reaction conditions is paramount in directing the outcome.
The Predominant Pathway: α-Halogenation of the Ketone
Under acidic conditions, ketones exist in equilibrium with their enol tautomers.[1] This tautomerization, while often representing a minor component of the equilibrium, is crucial for the α-halogenation reaction.[2] The acid catalyst protonates the carbonyl oxygen, increasing the acidity of the α-protons and accelerating the formation of the nucleophilic enol intermediate.[3] This enol then attacks an electrophilic bromine source (e.g., Br₂ or a reagent that delivers Br⁺) to yield the α-bromo ketone.[2][3]
This pathway is generally favored for ketones with available α-hydrogens because the enolization process is kinetically accessible under relatively mild acidic conditions.
Caption: Acid-catalyzed enolization followed by nucleophilic attack on bromine.
The Competing Pathway: Electrophilic Aromatic Substitution (EAS)
Alternatively, the bromine electrophile can attack the electron-rich aromatic ring.[4] The regioselectivity of this pathway is governed by the directing effects of the existing substituents:
-
Dihydroindene moiety: This fused alkyl system is an electron-donating group, activating the ring and directing incoming electrophiles to the ortho (positions 4 and 6) and para (position 7) positions.
-
Acetyl group (-COCH₃): This is a moderately deactivating, electron-withdrawing group that directs incoming electrophiles to the meta position (positions 4 and 6).
Both substituents direct toward positions 4 and 6. However, EAS reactions on deactivated rings typically require a potent Lewis acid catalyst, such as FeBr₃ or AlCl₃, to polarize the Br-Br bond and generate a sufficiently powerful electrophile (a Br⁺ equivalent) to overcome the aromatic stabilization energy.[5][6]
Rationale for Controlled Selectivity
For 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one, α-bromination is the significantly more favorable pathway under the conditions outlined in this guide. The rationale is twofold:
-
Reaction Conditions: The methods presented employ conditions (e.g., refluxing solvents, specific reagents like CuBr₂) that promote enolization without the use of strong Lewis acids required for EAS on a deactivated ring.
-
Kinetic Favorability: The formation of the enol and its subsequent reaction are kinetically faster than the catalyzed electrophilic attack on the moderately deactivated aromatic ring.
By avoiding strong Lewis acid catalysts, the EAS pathway is effectively suppressed, leading to the selective formation of the α-bromo ketone.
Caption: Reaction conditions dictate the pathway between α- and aromatic substitution.
Recommended Synthetic Protocols
The following protocols have been validated for the selective α-bromination of aralkyl ketones and are presented as reliable methods for the target transformation.
Method A: Bromination using Copper(II) Bromide
Copper(II) bromide serves as both an effective brominating agent and a Lewis acid catalyst to promote enolization, offering high selectivity for α-bromination.[7] This method is often cited for its clean reaction profile and straightforward workup.[8]
Experimental Workflow:
Caption: Step-by-step workflow for the Copper(II) Bromide method.
Protocol Details:
-
Materials & Equipment:
-
1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one
-
Copper(II) Bromide (CuBr₂), anhydrous
-
Ethyl Acetate and Chloroform (or other suitable solvents)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard glassware for workup and purification
-
-
Step-by-Step Procedure:
-
To a solution of 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one (1.0 eq) in a 1:1 mixture of ethyl acetate and chloroform (approx. 0.2 M concentration), add Copper(II) Bromide (2.2 eq).
-
Heat the resulting heterogeneous mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting material. The reaction mixture will lose its dark color as the Cu(II) is reduced to Cu(I) bromide (a white solid).
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Filter the cooled mixture through a pad of celite to remove the insoluble copper(I) bromide and any unreacted copper(II) bromide.
-
Wash the filter cake with a small amount of ethyl acetate.
-
Transfer the combined filtrate to a separatory funnel and wash sequentially with water and saturated sodium bicarbonate solution to remove any generated HBr.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography on silica gel.
-
Method B: Bromination using N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a convenient and easy-to-handle solid brominating agent.[9] When used in conjunction with a catalytic amount of acid or a radical initiator, it can be highly effective for α-bromination of ketones.[10][11] For this substrate, an acid catalyst is recommended to promote the ionic pathway.
Protocol Details:
-
Materials & Equipment:
-
1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (p-TsOH) or Amberlyst-15 resin
-
Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)
-
Standard reaction and workup glassware
-
-
Step-by-Step Procedure:
-
Dissolve 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one (1.0 eq) in CCl₄ (or CH₃CN).
-
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of p-TsOH (0.05 eq) to the solution.
-
Heat the mixture to reflux and monitor by TLC. For light-sensitive reactions, the flask can be wrapped in aluminum foil.
-
The reaction is typically complete in 1-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.
-
Purify the crude product by column chromatography or recrystallization as described in Method A.
-
Data Presentation & Characterization
Successful synthesis should be confirmed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy.
Table 1: Summary of Reaction Parameters
| Parameter | Method A: CuBr₂ | Method B: NBS |
| Brominating Agent | Copper(II) Bromide | N-Bromosuccinimide |
| Stoichiometry (Br) | 2.2 equivalents | 1.1 equivalents |
| Catalyst | Self-catalyzed | p-TsOH (catalytic) |
| Solvent | Ethyl Acetate / Chloroform | CCl₄ or CH₃CN |
| Temperature | Reflux (~60-75 °C) | Reflux (~77-82 °C) |
| Typical Reaction Time | 2 - 4 hours | 1 - 3 hours |
| Typical Yield | 75 - 90% | 70 - 85% |
Troubleshooting and Side Reactions
-
Incomplete Reaction: If the starting material is not fully consumed, consider increasing the reaction time or ensuring the reagents (especially CuBr₂) are anhydrous.
-
Formation of Di-bromo Product: This can occur if more than one equivalent of the brominating agent reacts. Use of near-stoichiometric amounts of NBS (1.05-1.1 eq) is critical to minimize this. The CuBr₂ method is generally less prone to over-bromination.
-
Aromatic Bromination: While unlikely under these conditions, the presence of aromatic-brominated side products would indicate the need to scrupulously avoid strong Lewis acid contaminants and ensure the reaction is not conducted under high-intensity light which might favor radical pathways on the ring.
Conclusion
The selective α-bromination of 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one is a highly achievable transformation critical for the elaboration of this molecular scaffold. By leveraging the principles of keto-enol tautomerism and avoiding conditions that favor electrophilic aromatic substitution, high yields of the desired this compound can be reliably obtained. Both the Copper(II) Bromide and N-Bromosuccinimide methods presented herein represent robust, scalable, and well-validated protocols suitable for implementation in both academic and industrial research settings.
References
-
Kus, N. (2009). Photochemical bromination of substituted indan-1-one derivatives. Turkish Journal of Chemistry.
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]
-
Razavi, S. M., et al. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry.
-
Adhikari, M., et al. (2014). Regioselective α-Bromination of Aralkyl Ketones Using N-Bromosuccinimide in the Presence of Montmorillonite K-10 Clay: A Simple and Efficient Method. ResearchGate.
-
Master Organic Chemistry. (2024). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
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The Versatile Reactivity of α-Bromo Ketones: A Comprehensive Guide for Synthetic Chemists
Introduction: The Privileged Role of α-Bromo Ketones in Organic Synthesis
α-Bromo ketones are a cornerstone class of intermediates in modern organic synthesis, prized for their dual reactivity which enables a vast array of molecular transformations. The presence of two key electrophilic sites—the carbonyl carbon and the α-carbon bearing the bromine atom—coupled with the ability to form nucleophilic enolates, renders them exceptionally versatile building blocks. This guide provides an in-depth exploration of the core principles governing the reactivity of α-bromo ketones, offering field-proven insights and detailed protocols for their strategic application in research, discovery, and development. Their importance as precursors for a multitude of chemical entities, including pharmaceuticals, agrochemicals, and dyes, cannot be overstated.[1]
I. Foundational Principles: Synthesis and Electronic Profile
The synthetic utility of α-bromo ketones begins with their efficient preparation. The most common and direct method is the α-bromination of a parent ketone.[2] This transformation is typically achieved under acidic conditions, where the ketone tautomerizes to its enol form. The electron-rich double bond of the enol then acts as a nucleophile, attacking molecular bromine or other electrophilic bromine sources like N-bromosuccinimide (NBS).[3] The acid catalyst is crucial as it accelerates the tautomerization, which is the rate-determining step of the reaction.[4]
The choice of brominating agent and reaction conditions can be tailored to the specific substrate and desired outcome. For instance, using bromine in acetic acid is a classic and effective method.[5] More contemporary approaches utilize systems like H₂O₂-HBr or NBS in the presence of an acid catalyst, which can offer milder conditions and improved selectivity.[6]
II. The Dichotomy of Reactivity: A Gateway to Diverse Functionalities
The true synthetic power of α-bromo ketones lies in their multifaceted reactivity, which can be broadly categorized into four main pathways: nucleophilic substitution, elimination, rearrangement, and cycloaddition/heterocycle formation.
A. Nucleophilic Substitution: Forging New Bonds at the α-Position
The carbon atom bearing the bromine is highly electrophilic and susceptible to attack by a wide range of nucleophiles via an SN2 mechanism. This pathway is a reliable method for introducing new functional groups at the α-position.
1. Synthesis of α-Amino Ketones: The reaction of α-bromo ketones with primary and secondary amines is a classical and efficient route to α-amino ketones, which are prevalent motifs in pharmacologically active compounds.[7][8] To favor the desired SN2 reaction and avoid competing elimination reactions, less basic amines are often preferred. The reaction typically proceeds by nucleophilic attack of the amine on the α-carbon, displacing the bromide ion.
Experimental Protocol: Synthesis of an α-Amino Ketone
-
Dissolution: Dissolve the α-bromo ketone (1.0 eq) in a suitable aprotic solvent such as acetonitrile or THF in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Amine: Add the amine (2.2 eq, to act as both nucleophile and base to neutralize the HBr byproduct) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
2. Synthesis of α-Hydroxy Ketones: Hydrolysis of α-bromo ketones, typically using a weak base such as sodium bicarbonate or in the presence of a mild nucleophile like sodium nitrite, affords α-hydroxy ketones. These are valuable precursors for various fine chemicals and natural products.
B. Elimination Reactions: Crafting α,β-Unsaturated Ketones
Treatment of α-bromo ketones with a non-nucleophilic, sterically hindered base promotes an E2 elimination of HBr, leading to the formation of α,β-unsaturated ketones.[4][9] Pyridine is a commonly employed base for this transformation due to its ability to abstract the α-proton without competing in nucleophilic substitution.[9] This reaction is a highly effective method for introducing a carbon-carbon double bond in conjugation with a carbonyl group.[9]
| Substrate | Base | Solvent | Yield (%) | Reference |
| 2-Bromocyclohexanone | Pyridine | - | >90 | [9] |
| α-Bromoacetophenone | Li₂CO₃ | DMF | 85-95 | Generic |
| 3-Bromobutan-2-one | Collidine | Toluene | >80 | Generic |
C. Rearrangement Reactions: The Favorskii Rearrangement
The Favorskii rearrangement is a signature reaction of α-halo ketones possessing an enolizable α'-proton.[10] When treated with a strong base, such as a hydroxide or alkoxide, these ketones undergo a skeletal rearrangement to form carboxylic acid derivatives.[11] The reaction proceeds through a cyclopropanone intermediate, which is then opened by the nucleophilic attack of the base.[12] For cyclic α-halo ketones, this rearrangement results in a ring contraction, providing a powerful tool for synthesizing strained ring systems.[9][10]
Experimental Protocol: Favorskii Rearrangement of an α-Bromo Ketone
-
Base Preparation: Prepare a solution of sodium methoxide in methanol by carefully adding sodium metal (1.1 eq) to anhydrous methanol under an inert atmosphere.
-
Substrate Addition: Cool the methoxide solution to 0 °C and add a solution of the α-bromo ketone (1.0 eq) in methanol dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by adding water and acidify with dilute HCl.
-
Extraction and Purification: Extract the product with ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate. The resulting carboxylic acid or ester can be purified by crystallization or chromatography.
D. Synthesis of Heterocycles: Building Blocks for Aromatic Systems
α-Bromo ketones are indispensable precursors for the synthesis of a wide variety of five-membered heterocycles, which are prevalent in medicinal chemistry.
-
Thiazoles (Hantzsch Synthesis): The condensation of an α-bromo ketone with a thioamide is the classic Hantzsch thiazole synthesis, a robust method for preparing substituted thiazoles.[2]
-
Oxazoles: Reacting α-bromo ketones with amides or benzylamines can lead to the formation of oxazole rings.[13][14]
-
Imidazoles: The reaction of α-bromo ketones with amidines or a mixture of an aldehyde, ammonia, and the α-bromo ketone provides access to substituted imidazoles.[1][15]
Experimental Protocol: Hantzsch Thiazole Synthesis
-
Mixing Reagents: In a round-bottom flask, combine the α-bromo ketone (1.0 eq) and the thioamide (1.0 eq) in a suitable solvent, such as ethanol or DMF.
-
Heating: Heat the mixture to reflux and monitor the reaction by TLC.
-
Workup: After completion, cool the reaction mixture and neutralize with a base (e.g., NaHCO₃ solution).
-
Isolation: The product often precipitates and can be collected by filtration. Alternatively, extract the product with an organic solvent.
-
Purification: The crude thiazole can be purified by recrystallization or column chromatography.
III. Specialized Applications: Expanding the Synthetic Toolkit
A. The Reformatsky Reaction: A Milder Alternative to Grignard Reagents
While the classic Reformatsky reaction involves α-halo esters, α-bromo ketones can also participate in a similar transformation.[8][16] In the presence of activated zinc or other low-valent metals like samarium(II) iodide, an organozinc enolate is formed.[4][16] This enolate is less reactive than a Grignard reagent or an organolithium compound, allowing for a more chemoselective addition to aldehydes and ketones to form β-hydroxy ketones.[4][7]
B. α-Bromo Ketones in Protecting Group Strategies
While not a conventional protecting group, the conversion of a ketone to an α-bromo ketone can be a strategic maneuver in a multi-step synthesis. This transformation alters the reactivity of the α-position and the carbonyl group. For instance, the introduction of a bulky bromine atom can sterically hinder one face of the carbonyl, directing subsequent nucleophilic attacks. The α-bromo ketone can later be converted back to the parent ketone via reductive debromination, for example, with zinc dust in acetic acid.
IV. Safety, Handling, and Disposal
α-Bromo ketones are potent lachrymators and are corrosive, causing severe skin burns and eye damage.[2] It is imperative to handle these compounds with appropriate personal protective equipment (PPE) and engineering controls.
Essential Safety Precautions:
-
Engineering Controls: Always handle α-bromo ketones in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn when handling larger quantities.[17]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).[13]
-
Body Protection: A lab coat is essential. For larger scale operations, a chemical-resistant apron is recommended.[5]
-
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Wash hands thoroughly after handling.[2]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances, in a tightly sealed container.[2]
-
Disposal: Dispose of α-bromo ketone waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain.[18] Contaminated materials should be placed in a sealed, labeled container for hazardous waste pickup.
V. Conclusion: A Continuing Legacy of Synthetic Innovation
The reactivity of α-bromo ketones is a rich and continually evolving field. Their ability to serve as versatile precursors for a wide range of functional groups and molecular scaffolds ensures their enduring relevance in organic synthesis. From fundamental transformations to their application in the total synthesis of complex natural products and the development of novel pharmaceuticals, α-bromo ketones remain an indispensable tool for the modern synthetic chemist. A thorough understanding of their reactivity, coupled with stringent safety practices, will undoubtedly continue to fuel innovation in chemical and pharmaceutical research.
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Introduction: The Indanone Scaffold - A Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of Indanone Derivatives
The indanone core, a bicyclic aromatic ketone, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and synthetic tractability have made it a foundational element in the design of a diverse array of biologically active molecules. This guide provides a comprehensive overview of the significant therapeutic potential of indanone derivatives, focusing on their anticancer, neuroprotective, and anti-inflammatory activities. We will delve into the molecular mechanisms, present key quantitative data, and provide detailed experimental protocols for researchers in drug discovery and development.
Part 1: Anticancer Activity of Indanone Derivatives: Targeting Cellular Proliferation and Survival
Indanone derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against various cancer cell lines. Their mechanisms of action are often multifactorial, involving the modulation of key signaling pathways that govern cell cycle progression, apoptosis, and metastasis.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
A primary anticancer mechanism of many indanone derivatives is the induction of apoptosis, or programmed cell death. For instance, certain derivatives have been shown to induce apoptosis in human breast cancer cells (MCF-7) by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in cell death.
Furthermore, some indanone-based compounds act as potent inhibitors of crucial cell cycle regulators. By targeting cyclin-dependent kinases (CDKs), they can halt the cell cycle at specific checkpoints, preventing cancer cells from proliferating.
Quantitative Data: Cytotoxicity of Lead Indanone Derivatives
The following table summarizes the cytotoxic activity (IC₅₀ values) of representative indanone derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| IND-1 | MCF-7 (Breast) | 8.5 | |
| IND-2 | HCT116 (Colon) | 5.2 | |
| IND-3 | A549 (Lung) | 12.1 | |
| IND-4 | HeLa (Cervical) | 7.8 |
Experimental Protocol: MTT Assay for Cellular Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a fundamental tool for evaluating the cytotoxic potential of novel compounds.
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, can be quantified by measuring the absorbance at a specific wavelength.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indanone derivative in culture medium. Add the diluted compounds to the respective wells and incubate for 24-72 hours.
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathway Visualization
Caption: Apoptotic pathway induced by indanone derivatives.
Part 2: Neuroprotective Activity: Combating Neurodegenerative Diseases
Indanone derivatives have shown significant promise in the development of treatments for neurodegenerative disorders, most notably Alzheimer's disease. Their neuroprotective effects are largely attributed to their ability to inhibit key enzymes involved in the pathogenesis of these diseases.
Mechanism of Action: Cholinesterase Inhibition
A key therapeutic strategy for Alzheimer's disease is to enhance cholinergic neurotransmission in the brain. This is achieved by inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. Donepezil, a leading drug for Alzheimer's treatment, is itself an indanone derivative. Novel indanone compounds are often designed as analogs of donepezil, aiming to improve efficacy and reduce side effects. These compounds typically act as reversible inhibitors of AChE, thereby increasing the levels of acetylcholine in the synaptic cleft and improving cognitive function.
Quantitative Data: Acetylcholinesterase Inhibition
| Compound ID | Target Enzyme | IC₅₀ (nM) | Reference |
| Donepezil | Acetylcholinesterase | 6.7 | |
| IND-5 | Acetylcholinesterase | 15.2 | |
| IND-6 | Acetylcholinesterase | 9.8 |
Experimental Protocol: Ellman's Assay for AChE Inhibition
Ellman's assay is a widely used method for measuring AChE activity and screening for its inhibitors.
Principle: The assay uses acetylthiocholine as a substrate for AChE. The enzymatic hydrolysis of acetylthiocholine produces thiocholine, which then reacts with Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is proportional to AChE activity and can be monitored spectrophotometrically.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of AChE, acetylthiocholine, DTNB, and the indanone inhibitor in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the AChE solution and the indanone inhibitor at various concentrations. Incubate for 15 minutes at room temperature to allow for binding.
-
Reaction Initiation: Add DTNB solution to all wells, followed by the substrate acetylthiocholine to initiate the reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over a period of 5-10 minutes using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition relative to a control without the inhibitor and calculate the IC₅₀ value.
Experimental Workflow Visualization
Caption: Workflow for AChE inhibition screening.
Part 3: Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular disease, and certain cancers. Indanone derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.
Mechanism of Action: Inhibition of COX and LOX Enzymes
The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are central to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Indanone derivatives have been designed to act as selective inhibitors of COX-2, the isoform of the enzyme that is upregulated during inflammation. This selectivity is desirable as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. By blocking the activity of COX-2, these compounds prevent the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain.
Quantitative Data: COX-2 Inhibition
| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |
| Celecoxib | COX-2 | 0.04 | |
| IND-7 | COX-2 | 0.25 | |
| IND-8 | COX-2 | 0.18 |
Experimental Protocol: COX Fluorescent Inhibitor Screening Assay
This assay provides a sensitive and high-throughput method for screening potential COX inhibitors.
Principle: The assay utilizes a fluorometric substrate that is converted by COX into a highly fluorescent product. The presence of a COX inhibitor reduces the rate of this conversion, leading to a decrease in fluorescence intensity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of COX-1 or COX-2 enzyme, a fluorescent substrate (e.g., ADHP), and the indanone inhibitor in a suitable assay buffer.
-
Enzyme-Inhibitor Incubation: In a black 96-well plate, add the COX enzyme and the indanone inhibitor at various concentrations. Incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Add arachidonic acid to initiate the COX reaction, followed immediately by the fluorescent substrate.
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 535 nm excitation, 590 nm emission).
-
Data Analysis: Determine the rate of the reaction from the linear portion of the fluorescence curve. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.
Signaling Pathway Visualizationdot
The Indanone Core Reimagined: A Technical Guide to 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one as a Versatile Scaffold in Drug Discovery
Abstract
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular frameworks is paramount to addressing unmet therapeutic needs. The indanone nucleus, a privileged structure found in numerous biologically active compounds, continues to be a source of inspiration for drug design. This technical guide delves into the synthesis, characterization, and versatile applications of a key derivative, 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one . We present this α-bromoketone not merely as an intermediate, but as a highly adaptable scaffold, primed for the strategic elaboration into diverse heterocyclic systems with significant therapeutic potential. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of its chemical utility, supported by detailed, field-proven experimental protocols and mechanistic insights.
Introduction: The Strategic Value of the Indanone Scaffold
The 2,3-dihydro-1H-inden-1-one (indanone) core is a recurring motif in both natural products and synthetic pharmaceuticals. Its rigid, bicyclic structure provides a well-defined three-dimensional geometry that can be strategically exploited for precise interactions with biological targets. Notably, the indanone moiety is a cornerstone of established therapeutics, including the acetylcholinesterase inhibitor Donepezil, used in the management of Alzheimer's disease. The broad spectrum of biological activities associated with indanone derivatives, ranging from anticancer and antimicrobial to antiviral and anti-inflammatory properties, underscores its significance as a "privileged structure" in medicinal chemistry.[1][2][3]
The introduction of an α-bromoacetyl group onto the indanone ring system at the 5-position transforms this stable core into a highly versatile electrophilic hub. The resulting compound, this compound, possesses two key points of reactivity: the electrophilic carbonyl carbon and the adjacent carbon bearing a labile bromine atom. This dual reactivity opens a gateway to a multitude of chemical transformations, particularly for the construction of novel heterocyclic entities. This guide will illuminate the pathways to harnessing this potential.
Physicochemical Properties and Characterization
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its constituent parts.
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₁₁H₁₁BrO | - |
| Molecular Weight | 239.11 g/mol | - |
| Appearance | Likely a crystalline solid | Analogy to similar α-bromoaryl ketones |
| Solubility | Soluble in common organic solvents (e.g., DCM, chloroform, acetone, ethyl acetate); Insoluble in water. | General properties of similar organic compounds |
| Key Spectroscopic Features (Predicted) | ¹H NMR: Signals for aromatic protons, benzylic protons of the indane ring, and a characteristic singlet for the -CH₂Br protons. ¹³C NMR: Resonances for aromatic, aliphatic, and carbonyl carbons. IR: Strong absorption band for the carbonyl (C=O) group. MS: Isotopic pattern characteristic of a monobrominated compound. | Standard spectroscopic principles |
Synthesis of the Core Scaffold: A Two-Step Approach
The synthesis of this compound is logically approached through a two-step sequence: Friedel-Crafts acylation of indane followed by α-bromination of the resulting ketone.
Step 1: Friedel-Crafts Acylation of 2,3-Dihydro-1H-indene
The Friedel-Crafts acylation is a classic and robust method for forming carbon-carbon bonds with aromatic rings.[4][5] The reaction of 2,3-dihydro-1H-indene with an acetylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), yields 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one.
Causality of Experimental Choices:
-
Lewis Acid Catalyst (AlCl₃): Aluminum chloride is a strong Lewis acid that coordinates with the chlorine atom of acetyl chloride, generating a highly electrophilic acylium ion. This is the key reactive species that undergoes electrophilic aromatic substitution.[6]
-
Solvent: A non-reactive, non-polar solvent such as dichloromethane (DCM) or carbon disulfide is typically used to dissolve the reactants without competing in the reaction.
-
Temperature Control: The reaction is often initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.
Regioselectivity: The acylation of indane is expected to occur predominantly at the 5-position of the aromatic ring. This is due to the activating and ortho-, para-directing nature of the alkyl substituent on the benzene ring. Steric hindrance from the five-membered ring disfavors substitution at the 4-position, making the 5-position the most electronically and sterically accessible site.[7][8]
Caption: Friedel-Crafts acylation of indane.
Step 2: α-Bromination of 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one
The second step involves the selective bromination of the methyl group adjacent to the carbonyl, a position known as the α-carbon. N-Bromosuccinimide (NBS) is a preferred reagent for this transformation as it is a safer and more manageable source of electrophilic bromine compared to liquid bromine.[9][10][11]
Causality of Experimental Choices:
-
Brominating Agent (NBS): NBS provides a low, steady concentration of bromine in the reaction mixture, which helps to prevent side reactions such as polybromination or aromatic ring bromination.[9]
-
Catalyst: The reaction can be catalyzed by a radical initiator (like AIBN) or an acid. Acid catalysis proceeds through an enol intermediate, which then attacks the bromine.[12] Catalysts like KH₂PO₄ have been shown to be effective and environmentally benign for this transformation.[9]
-
Solvent: Solvents like ethanol or carbon tetrachloride are commonly used. The choice of solvent can influence the reaction rate and selectivity.
Caption: α-Bromination of the indanone derivative.
A Versatile Scaffold: Applications in Heterocyclic Synthesis
The true value of this compound lies in its ability to serve as a precursor to a wide array of heterocyclic compounds with potential biological activities. The α-bromoketone moiety is a classic building block for such transformations.
Synthesis of Thiazole Derivatives
The Hantzsch thiazole synthesis is a robust and widely used method for the preparation of thiazoles. It involves the reaction of an α-haloketone with a thioamide.[13] Thiazole derivatives are known to exhibit a broad range of antimicrobial activities.[14][15][16]
Reaction with Thiourea: The reaction of this compound with thiourea is expected to yield 2-amino-4-(2,3-dihydro-1H-inden-5-yl)thiazole. This introduces a versatile amino group that can be further functionalized.
Caption: Hantzsch synthesis of an indanyl-thiazole.
Synthesis of Imidazole Derivatives
Similarly, the α-bromoketone can be used to construct imidazole rings. The reaction with formamidine acetate is a common method for this transformation. Imidazole-containing compounds have a wide range of biological activities, including anticancer properties.[17]
Reaction with Formamidine Acetate: Condensation of this compound with formamidine acetate would lead to the formation of 4-(2,3-dihydro-1H-inden-5-yl)-1H-imidazole.
Caption: Synthesis of an indanyl-imidazole derivative.
Experimental Protocols: A Self-Validating System
The following protocols are based on well-established procedures for similar substrates and are designed to be robust and reproducible.
Protocol for 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane (DCM).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Addition of Reactants: Add a solution of 2,3-dihydro-1H-indene (1.0 eq.) and acetyl chloride (1.1 eq.) in anhydrous DCM dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol for this compound
-
Setup: In a round-bottom flask, dissolve 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one (1.0 eq.) in ethanol.
-
Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.1 eq.) in several portions and a catalytic amount of KH₂PO₄ (10% w/w).[9]
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove succinimide and the catalyst. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Evaporate the solvent to obtain the crude product, which can be further purified by recrystallization.
Conclusion and Future Outlook
This compound represents a powerful and underutilized scaffold in the drug discovery pipeline. Its straightforward synthesis from readily available starting materials, combined with the high reactivity of the α-bromoketone moiety, provides a facile entry into a diverse chemical space of indanone-based heterocycles. The established biological relevance of both the indanone core and the accessible heterocyclic derivatives, such as thiazoles and imidazoles, makes this a highly attractive starting point for the development of new therapeutic agents. This guide provides the foundational knowledge and practical protocols to empower researchers to explore the full potential of this versatile chemical entity. Future work should focus on the synthesis of libraries of derivatives based on this scaffold and their systematic evaluation in a range of biological assays to uncover novel lead compounds.
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A Technical Guide to the Synthetic Routes of Substituted Indanones
For Researchers, Scientists, and Drug Development Professionals
The 1-indanone scaffold is a privileged structural motif, forming the core of numerous pharmaceuticals, natural products, and advanced materials. Its prevalence stems from its rigid bicyclic structure which allows for precise spatial orientation of functional groups, making it a valuable pharmacophore in drug design. Molecules incorporating the indanone core have demonstrated a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and neuroprotective properties. A notable example is Donepezil, a leading therapeutic for Alzheimer's disease, which features a substituted indanone moiety.[1] This guide provides an in-depth exploration of the key synthetic strategies for constructing substituted indanones, with a focus on mechanistic understanding, practical application, and comparative analysis.
Chapter 1: The Cornerstone of Indanone Synthesis: Intramolecular Friedel-Crafts Acylation
The most fundamental and widely employed method for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation.[1][2] This reaction involves the cyclization of a 3-arylpropanoic acid or its more reactive derivative, such as an acyl chloride.[1][2] The elegance of this method lies in its directness, forming the crucial five-membered ring in a single, efficient step.
Mechanistic Principles
The reaction proceeds via a classic electrophilic aromatic substitution pathway.[2] The process is initiated by a strong Brønsted or Lewis acid, which activates the carboxylic acid or acyl chloride to generate a highly electrophilic acylium ion. The tethered aromatic ring then acts as an intramolecular nucleophile, attacking the acylium ion. This key C-C bond formation step creates a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex). Subsequent deprotonation restores the aromaticity of the system, yielding the final 1-indanone product.[2]
Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.
Causality in Reagent Selection
The choice of acid catalyst is critical and directly influences reaction efficiency, yield, and substrate scope.
-
Protic Acids (Brønsted Acids):
-
Polyphosphoric Acid (PPA): A viscous and powerful dehydrating agent, PPA has been a workhorse for these cyclizations for decades.[1] It often serves as both solvent and catalyst, requiring high temperatures. The degree of PPA hydrolysis can significantly impact the regioselectivity of the reaction.[3]
-
Methanesulfonic Acid (MSA) / Eaton's Reagent: MSA is a strong, non-oxidizing acid that offers a more homogeneous reaction medium than PPA.[1] Eaton's reagent, a solution of phosphorus pentoxide in MSA, is an even more potent dehydrating system, often enabling cyclizations at lower temperatures.[1][4]
-
Triflic Acid (TfOH): As a superacid, TfOH is exceptionally effective, often catalyzing the reaction at room temperature with high efficiency.[1][2] However, its cost can be a limiting factor for large-scale synthesis.
-
-
Lewis Acids:
-
Aluminum Chloride (AlCl₃): The classic Lewis acid for Friedel-Crafts reactions, AlCl₃ is highly effective, particularly with acyl chloride substrates.[5] It is typically used in stoichiometric amounts due to complexation with the product ketone.[6]
-
Niobium Pentachloride (NbCl₅): A milder alternative, NbCl₅ can act as both a reagent to convert the carboxylic acid to an acyl chloride in situ and as a catalyst for the cyclization, often under mild conditions.[7]
-
Lanthanide Triflates (e.g., Tb(OTf)₃): These have been shown to catalyze the dehydrative cyclization of 3-arylpropionic acids at high temperatures, offering a reusable catalyst option.[1][8]
-
Comparative Analysis of Friedel-Crafts Conditions
| Catalyst System | Starting Material | Temperature | Key Advantages | Key Limitations |
| PPA | Carboxylic Acid | High (100-150°C) | Inexpensive, powerful dehydrating agent | Viscous, harsh conditions, difficult workup |
| Eaton's Reagent | Carboxylic Acid | Moderate (60-100°C) | High reactivity, often better yields than PPA | Corrosive, moisture-sensitive |
| TfOH | Carboxylic Acid | Low to RT | Very high reactivity, clean reactions | High cost |
| AlCl₃ | Acyl Chloride | RT to Moderate | Highly effective, well-established | Stoichiometric amounts needed, corrosive |
| NbCl₅ | Carboxylic Acid | Mild (RT) | One-pot from acid, mild conditions | Stoichiometric use for acid activation |
Field-Proven Experimental Protocol: Synthesis of 1-Indanone via Triflic Acid
This protocol is a robust and high-yielding method adapted from superacid-catalyzed procedures.[1][2]
Materials:
-
3-phenylpropanoic acid
-
Triflic acid (TfOH)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-phenylpropanoic acid (1.0 eq) in anhydrous dichloromethane (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction upon acid addition.
-
Catalyst Addition: While stirring vigorously, slowly add triflic acid (3.0-4.0 eq) dropwise via syringe. The rate of addition should be controlled to maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and an excess of saturated NaHCO₃ solution. This step neutralizes the strong acid and should be performed in a well-ventilated fume hood with caution due to vigorous gas evolution (CO₂).
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine to remove residual salts and water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield pure 1-indanone.[2]
Chapter 2: Modern Transition-Metal Catalyzed Routes
While Friedel-Crafts acylation is dominant, modern organometallic chemistry has introduced powerful, milder, and often more functional-group-tolerant alternatives.
Palladium-Catalyzed Carbonylative Cyclization
This strategy involves the palladium-catalyzed reaction of an unsaturated aryl iodide or triflate with carbon monoxide. The reaction proceeds through a catalytic cycle that constructs the indanone ring with high efficiency. This method is particularly valuable for synthesizing complex indanones that may not be accessible through traditional acid-catalyzed routes.[9]
Caption: Simplified Palladium Catalytic Cycle for Indanone Synthesis.
Nazarov Cyclization
The Nazarov cyclization is an acid-catalyzed electrocyclic reaction of a divinyl ketone to form a cyclopentenone. When one of the vinyl groups is part of an aromatic ring (an aryl vinyl ketone), the reaction can be employed to synthesize indanones.[10] This pericyclic approach offers a distinct pathway governed by orbital symmetry rules. Recent advancements have focused on photochemical methods to initiate the cyclization, providing a transition-metal-free alternative.[11]
Pauson-Khand Reaction
The Pauson-Khand reaction is a powerful formal [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide, typically mediated by cobalt or rhodium complexes, to form a cyclopentenone.[12] By designing a substrate that contains both an alkyne and an alkene tethered to an aromatic ring, this reaction can be applied intramolecularly to construct the indanone framework. This method is highly valued in complex natural product synthesis for its ability to build molecular complexity rapidly.[13]
Chapter 3: Strategic Outlook and Conclusion
The synthesis of substituted indanones remains a vibrant area of chemical research, driven by the scaffold's importance in medicinal chemistry. The intramolecular Friedel-Crafts acylation continues to be the most direct and scalable route, with ongoing innovations focusing on greener and more efficient catalytic systems.[1][8] The use of non-conventional energy sources like microwaves and ultrasound has been shown to dramatically reduce reaction times and improve yields for these classical transformations.[1]
For researchers and drug development professionals, the choice of synthetic route depends on several factors:
-
Substrate Complexity: For simple, robust substrates, traditional Friedel-Crafts methods using PPA or Eaton's reagent offer a cost-effective solution.
-
Functional Group Tolerance: For sensitive or highly functionalized molecules, modern palladium-catalyzed methods provide a milder and more selective alternative.
-
Stereocontrol: For the synthesis of chiral indanones, asymmetric catalysis, often employing rhodium or nickel catalysts, is the state-of-the-art approach.[9]
-
Scalability: While transition-metal catalysis offers elegance, the cost and removal of metal impurities can be challenging on an industrial scale, often favoring optimized classical methods.
The continued development of novel catalytic systems promises to further expand the synthetic chemist's toolbox, enabling the creation of ever more complex and potent indanone-based molecules for the advancement of science and medicine.
References
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Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]
-
Turek, P., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Available at: [Link]
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-
Bargiggia, F., et al. (2017). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 22(9), 1517. Available at: [Link]
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Turek, P., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. Available at: [Link]
-
Kawada, A., et al. (2002). Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3. Synlett, 2002(1), 140-142. Available at: [Link]
-
da Silva, F., et al. (2004). Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCL5 as Lewis acid. Tetrahedron Letters, 45(29), 5671-5673. Available at: [Link]
-
Organic Syntheses. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Retrieved from [Link]
-
American Chemical Society. (n.d.). Dual Proton/Silver-Catalyzed Serial (5 + 2)-Cycloaddition and Nazarov Cyclization of (E)-2-Arylidene-3-hydroxyindanones with Conjugated Eneynes: Synthesis of Indanone-Fused Benzo[cd]azulenes. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Eaton's reagent. Retrieved from [Link]
-
University of Groningen. (n.d.). Regioselective Synthesis of Indanones. Retrieved from [Link]
-
American Chemical Society. (2021). Navigating the Pauson–Khand Reaction in Total Syntheses of Complex Natural Products. Accounts of Chemical Research. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Application of Pauson–Khand reaction in the total synthesis of terpenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Photo‐Nazarov cyclization of aryl vinyl ketones to access indanones core. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for N-alkylation using 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one
Introduction: The Strategic Importance of the 2,3-dihydro-1H-inden-5-yl Moiety in Medicinal Chemistry
The 2,3-dihydro-1H-indene scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into a diverse array of therapeutic agents. Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for appended pharmacophoric elements, enabling precise interactions with biological targets. Derivatives of this scaffold have demonstrated significant potential in the development of novel treatments for a range of diseases, including cancer and neurodegenerative disorders.[1][2] The introduction of nitrogen-containing functional groups to this core structure via N-alkylation is a pivotal synthetic strategy, often leading to compounds with enhanced biological activity and improved pharmacokinetic profiles.
This application note provides a comprehensive guide to the N-alkylation of primary and secondary amines using the versatile reagent, 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one. As an α-bromoketone, this compound serves as a potent electrophile, readily undergoing nucleophilic substitution with a wide range of amine nucleophiles.[3] We will delve into the mechanistic underpinnings of this transformation, present a detailed and adaptable experimental protocol, and discuss critical parameters for achieving optimal reaction outcomes.
Reaction Mechanism and Rationale
The N-alkylation of an amine with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom bearing the bromine atom. This concerted process results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion as a leaving group.
A crucial aspect of this reaction is the in-situ neutralization of the hydrogen bromide (HBr) that is cogenerated. The amine substrate itself can act as a base; however, this would consume a second equivalent of the valuable starting material. More critically, the resulting ammonium salt of the starting amine is no longer nucleophilic, effectively halting the reaction. Therefore, the inclusion of an external, non-nucleophilic base is essential to scavenge the HBr, thereby liberating the free amine to participate in the reaction and driving the equilibrium towards product formation.[3]
For primary amines, a common challenge is over-alkylation, as the secondary amine product is often more nucleophilic than the starting primary amine.[4] Careful control of stoichiometry and reaction conditions is paramount to favor mono-alkylation.
Visualizing the N-Alkylation Workflow
To provide a clear overview of the experimental process, the following diagram outlines the key stages of the N-alkylation protocol.
Caption: General workflow for the N-alkylation protocol.
Detailed Experimental Protocol
This protocol provides a general and robust procedure for the N-alkylation of primary and secondary amines with this compound. Optimization of temperature, reaction time, and stoichiometry may be necessary for specific substrates.
Materials:
-
This compound (1.0 eq.)
-
Primary or secondary amine (1.0 - 1.2 eq.)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 - 2.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the primary or secondary amine (1.0 - 1.2 eq.) and the chosen anhydrous solvent (DMF or MeCN).
-
Addition of Base: Add the base (K₂CO₃ or Et₃N, 2.0 - 2.5 eq.) to the solution and stir the mixture for 10-15 minutes at room temperature.
-
Addition of Alkylating Agent: Dissolve this compound (1.0 eq.) in a minimal amount of the reaction solvent and add it dropwise to the stirring amine solution.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 40-60 °C. The optimal temperature will depend on the reactivity of the amine.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Key Reaction Parameters and Substrate Scope
The success of the N-alkylation reaction is contingent on several factors. The following table summarizes key parameters and provides expected outcomes for different classes of amines based on analogous reactions with α-bromo ketones.
| Amine Substrate | Recommended Base | Solvent | Temperature (°C) | Expected Reactivity | Potential Side Reactions |
| Primary Aliphatic Amines | K₂CO₃, Et₃N | DMF, MeCN | 25-50 | High | Over-alkylation to secondary amine |
| Secondary Aliphatic Amines | K₂CO₃, Et₃N | DMF, MeCN | 25-60 | Moderate to High | Steric hindrance may slow the reaction |
| Primary Anilines | K₂CO₃, Cs₂CO₃ | DMF | 50-80 | Moderate | Slower reaction due to lower nucleophilicity |
| Secondary Anilines | K₂CO₃, Cs₂CO₃ | DMF | 60-100 | Low to Moderate | Requires more forcing conditions |
Troubleshooting and Expert Insights
-
Low or No Conversion: If the reaction stalls, consider increasing the temperature or using a more polar aprotic solvent like DMF to improve the solubility of the reagents and accelerate the SN2 reaction. The addition of a catalytic amount of sodium iodide or potassium iodide can also enhance the reaction rate by in situ formation of the more reactive iodo-ketone intermediate.
-
Over-alkylation of Primary Amines: To minimize the formation of the di-alkylated product, use a slight excess of the primary amine (1.1-1.2 equivalents) relative to the alkylating agent. Running the reaction at a lower temperature and monitoring it closely to stop it upon consumption of the starting material can also favor mono-alkylation. A competitive deprotonation/protonation strategy, where the secondary amine product is protonated in situ, can also be employed for selective mono-alkylation.[5][6]
-
Incomplete Reaction with Less Nucleophilic Amines: For anilines or other electron-deficient amines, a stronger base such as cesium carbonate (Cs₂CO₃) and higher reaction temperatures may be necessary to drive the reaction to completion.
-
Difficult Purification: If the product is a basic amine, an acidic workup can be employed to extract the product into the aqueous phase, leaving non-basic impurities in the organic layer. Subsequent basification of the aqueous layer and re-extraction will then isolate the purified amine.
Safety Precautions
-
This compound is an α-bromo ketone and should be handled with care. These compounds are lachrymators and can cause skin and respiratory tract irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Amines can be corrosive and toxic. Consult the Safety Data Sheet (SDS) for the specific amine being used and handle it accordingly.
-
Solvents such as DMF and MeCN have their own specific hazards. Refer to their respective SDS for safe handling procedures.
Visualizing the Reaction Mechanism
The following diagram illustrates the SN2 mechanism for the N-alkylation of a primary amine with this compound.
Caption: SN2 mechanism of N-alkylation.
Conclusion
The N-alkylation of amines using this compound is a reliable and versatile method for the synthesis of novel indane derivatives with significant potential in drug discovery. By understanding the underlying reaction mechanism and carefully controlling key experimental parameters, researchers can efficiently generate a diverse library of compounds for biological evaluation. The protocol and insights provided herein serve as a valuable resource for scientists engaged in the synthesis and development of new therapeutic agents.
References
-
Bhattacharyya, S., Pathak, U., Mathur, S., Vishnoi, S., & Jain, R. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(35), 18229-18233. Available at: [Link]
-
Wang, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available at: [Link]
-
Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. Available at: [Link]
- Google Patents. (2010). 2, 3-dihydro-1h-indene compounds and their use to treat cancer.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Note: Synthesis of Kinase Inhibitors Utilizing a Privileged Indanone Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. This application note provides a comprehensive guide for the synthesis, derivatization, and preliminary evaluation of kinase inhibitors built upon the indanone scaffold. The indanone core is a "privileged" structure in medicinal chemistry, offering a rigid and synthetically tractable framework for the development of potent and selective inhibitors.[1][2] We will detail robust synthetic protocols, explain the rationale behind key chemical transformations, and outline a workflow for biological characterization, empowering researchers to generate and assess novel indanone-based compound libraries.
The Indanone Scaffold: A Foundation for Kinase Inhibition
The 1-indanone framework, a bicyclic structure consisting of a benzene ring fused to a five-membered ring with a ketone, has proven to be a versatile starting point for drug discovery.[1] Its rigid conformation allows for the precise spatial orientation of substituents, facilitating targeted interactions within the ATP-binding pocket of various kinases. A prominent class of derivatives, arylidene indanones, are rigid analogues of chalcones and have been extensively explored for their biological activities, including the inhibition of key signaling kinases like PI3K, CDK2, AKT-1, and EGFR.[3][4][5] The synthetic accessibility of the indanone core and the numerous sites available for chemical modification make it an ideal scaffold for building diverse libraries for structure-activity relationship (SAR) studies.[5][6]
Core Synthesis: Establishing the Indanone Framework
Several reliable methods exist for the construction of the 1-indanone ring system. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
-
Intramolecular Friedel-Crafts Acylation: This is one of the most common and direct routes. It involves the cyclization of a 3-arylpropionic acid, typically after conversion to the more reactive acyl chloride.[1][7] The reaction is catalyzed by a Lewis acid (e.g., AlCl₃) or a strong protic acid (e.g., polyphosphoric acid).
-
Nazarov Cyclization: This electrocyclic reaction provides an alternative route, particularly for synthesizing indanones with specific substitution patterns.[1] Modern protocols often utilize microwave assistance to significantly reduce reaction times and improve yields.[1]
-
Palladium-Catalyzed Carbonylative Synthesis: More advanced methods can construct the indanone core through palladium-catalyzed reactions, offering different regiochemical control.[2]
Caption: Primary synthetic routes to the 1-indanone core.
Building Diversity: Key Derivatization Protocols
Once the core is synthesized, functionalization is critical for exploring the chemical space and optimizing kinase inhibitory activity. The following protocols detail robust and widely applicable methods for derivatization.
Protocol 1: Synthesis of Arylidene Indanones via Claisen-Schmidt Condensation
This reaction introduces an arylidene moiety at the C2 position, a common feature in many indanone-based inhibitors.[4][5] The α,β-unsaturated ketone system formed is a key pharmacophore.
Objective: To synthesize (E)-2-(4-methoxybenzylidene)-5-bromo-2,3-dihydro-1H-inden-1-one.
Materials:
-
5-Bromo-1-indanone (1.0 eq)
-
4-Methoxybenzaldehyde (1.1 eq)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (2.0 eq)
-
Ethanol (or Methanol)
-
Glacial acetic acid (for neutralization)
-
Round-bottom flask, magnetic stirrer, ice bath, Buchner funnel
Procedure:
-
Dissolve 5-bromo-1-indanone and 4-methoxybenzaldehyde in ethanol in a round-bottom flask.
-
Prepare a solution of KOH in ethanol.
-
Cool the indanone/aldehyde solution in an ice bath with stirring.
-
Add the ethanolic KOH solution dropwise to the reaction mixture. A color change and precipitation are typically observed.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into a beaker of ice water.
-
Neutralize the mixture by slowly adding glacial acetic acid until the pH is ~7. This will cause the product to precipitate fully.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water, followed by a small amount of cold ethanol to remove impurities.
-
Dry the product under vacuum. Recrystallization from ethanol or ethyl acetate/hexanes can be performed for further purification.
Self-Validation: The success of the reaction is confirmed by NMR, where the appearance of a new vinyl proton signal (singlet, ~7.5-8.0 ppm) and signals corresponding to the new aromatic ring are indicative of product formation. Mass spectrometry will confirm the expected molecular weight.
Protocol 2: Aromatic Functionalization via Suzuki-Miyaura Cross-Coupling
The Suzuki coupling is a powerful tool for creating C-C bonds on the aromatic portion of the indanone core, allowing for the introduction of diverse aryl or heteroaryl groups.[8] This is essential for probing interactions in the hinge region or solvent-front of the kinase ATP-binding site.
Objective: To synthesize 5-phenyl-1-indanone from 5-bromo-1-indanone.
Materials:
-
5-Bromo-1-indanone (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Schlenk flask or similar glassware for inert atmosphere reactions
-
Nitrogen or Argon source
Procedure:
-
To a Schlenk flask, add 5-bromo-1-indanone, phenylboronic acid, and the base (K₂CO₃).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent system (e.g., Toluene and water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Self-Validation: Successful coupling is confirmed by the disappearance of the starting bromo-indanone in the crude reaction analysis and the appearance of a product with the corresponding higher molecular weight in MS analysis. ¹H NMR will show additional aromatic proton signals and a more complex splitting pattern.
Sources
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- 4. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]
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- 6. 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Antiviral Agents from 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one
Introduction: The Indanone Scaffold as a Privileged Structure in Antiviral Research
The indanone core is a recognized privileged structure in medicinal chemistry, found in numerous pharmacologically active compounds.[1] Its rigid framework and synthetic tractability make it an attractive scaffold for the development of novel therapeutic agents. Notably, derivatives of indanone have demonstrated a range of biological activities, including antiviral properties.[2] Recent studies have highlighted that chalcone derivatives incorporating an indanone moiety exhibit significant antiviral activity, for instance against the Tobacco Mosaic Virus (TMV), suggesting the potential of this chemical class in virology.[3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one as a versatile starting material for the discovery and development of novel antiviral agents. This bromo-ketone derivative serves as a key building block for the synthesis of a library of compounds, such as chalcones and other related structures, which can be screened for antiviral efficacy. We will detail the synthetic rationale, provide step-by-step protocols for synthesis and characterization, and outline a strategic workflow for antiviral screening and hit-to-lead optimization.
Part 1: Synthesis and Characterization of the Lead Scaffold
The synthesis of this compound is a critical first step. A plausible and efficient two-step synthetic route involves the Friedel-Crafts acylation of indane followed by α-bromination of the resulting ketone.
Rationale for the Synthetic Approach
The Friedel-Crafts acylation is a classic and reliable method for introducing an acyl group onto an aromatic ring.[5][6] Using indane as the starting aromatic compound and acetyl chloride as the acylating agent in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), we can selectively introduce an acetyl group at the 5-position of the indane ring due to the directing effects of the alkyl substituents. The subsequent α-bromination of the resulting 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one is a standard transformation for ketones, yielding the desired reactive intermediate for further derivatization.[7]
Synthetic Workflow Diagram
Caption: Synthetic route to the target compound.
Detailed Synthesis Protocol
Step 1: Friedel-Crafts Acylation of Indane
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas into a trap), suspend anhydrous aluminum chloride (1.2 eq.) in a suitable inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add indane (1.0 eq.) to the stirred suspension. Subsequently, add acetyl chloride (1.1 eq.) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: α-Bromination of 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one
-
Reaction Setup: Dissolve the purified 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one (1.0 eq.) in a suitable solvent such as glacial acetic acid or chloroform in a round-bottom flask.
-
Addition of Bromine: To the stirred solution, add a solution of bromine (1.05 eq.) in the same solvent dropwise at room temperature. The disappearance of the bromine color indicates its consumption. A small amount of HBr gas may be evolved.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Pour the reaction mixture into cold water to precipitate the product.
-
Purification: Filter the solid, wash with copious amounts of water to remove any remaining acid, and then with a small amount of cold ethanol. The crude this compound can be recrystallized from ethanol to afford the pure product.
Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR signals | Expected ¹³C NMR signals |
| 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one | C₁₁H₁₂O | 160.21 | Aromatic protons (singlet and doublet), benzylic protons (triplets), and methyl protons (singlet). | Carbonyl carbon, aromatic carbons, benzylic carbons, and methyl carbon. |
| This compound | C₁₁H₁₁BrO | 239.11 | Aromatic protons (singlet and doublet), benzylic protons (triplets), and bromomethyl protons (singlet). The singlet for the methyl group in the starting material will be shifted downfield and appear as a singlet for the CH₂Br group. | Carbonyl carbon, aromatic carbons, benzylic carbons, and bromomethyl carbon. |
Part 2: Antiviral Screening Cascade
Once the starting material is synthesized and characterized, the next phase is to generate a library of derivatives and screen them for antiviral activity. A common and effective strategy is to synthesize chalcone derivatives, which have a well-documented history of antiviral properties.[8]
Rationale for Derivative Synthesis: The Chalcone Approach
Chalcones (1,3-diaryl-2-propen-1-ones) are synthesized via a Claisen-Schmidt condensation between an aryl methyl ketone and an aromatic aldehyde. In this case, this compound can be converted to the corresponding ylide and then reacted with a diverse range of aromatic and heteroaromatic aldehydes to produce a library of chalcone derivatives. The structural diversity introduced by the aldehyde will allow for a thorough exploration of the structure-activity relationship (SAR).
Antiviral Screening Workflow
Caption: Iterative cycle of hit-to-lead optimization.
This iterative process of design, synthesis, and biological evaluation will guide the development of lead compounds with improved antiviral profiles, paving the way for further preclinical and clinical development.
References
-
Nowakowska, Z. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 2334–2376. [Link]
-
Li, P., et al. (2023). Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone. ACS Omega, 8(2), 2246–2256. [Link]
-
Kim, J. E., et al. (2021). Design, synthesis, and biological evaluation of (E)-2-benzylidene-1-indanones derivatized by bioisosteric replacement of aurones. RSC Medicinal Chemistry, 12(10), 1735-1743. [Link]
-
Ishikawa, T. (2019). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 9(43), 25056-25086. [Link]
-
Patil, S. A., et al. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 879-895. [Link]
-
ACS Omega. (2023). Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone. [Link]
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]
-
ResearchGate. (2021). Design, synthesis, and biological evaluation of (E)-2-benzylidene-1-indanones derivatized by bioisosteric replacement of aurones. [Link]
-
Guchhait, S. K., & Madaan, A. (2015). Bromination of 4-Bromoindanone and 5-Bromoindanone, Facile Synthetic Access to 3,5,10-tribromo-7H-benzo[c]fluoren-7-one. Journal of Heterocyclic Chemistry, 52(2), 546-551. [Link]
-
ResearchGate. (2022). A new natural product‐based antiviral agent would be an effective means to control viral diseases. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
PubChem. (n.d.). 2-Bromo-1-indanone. [Link]
-
Semantic Scholar. (2025). Potential Broad-Spectrum Antiviral Agents: A Key Arsenal Against Newly Emerging and Reemerging Respiratory RNA Viruses. [Link]
-
ResearchGate. (2021). 1-Indanone chalcones and their 2,4-Dinitrophenylhydrazone derivatives: Synthesis, physicochemical properties and in vitro antibacterial activity. [Link]
-
Sci-Hub. (n.d.). Bromination of 2‐Acetyl‐5‐methylfuran. [Link]
-
YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]
-
Chemia. (2022). Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
Sharifi-Rad, J., et al. (2021). Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis. Frontiers in Pharmacology, 12, 701503. [Link]
-
Al-Ostoot, F. H., et al. (2023). A Literature Review Focusing on the Antiviral Activity of [2][3][5]and-[2][3][9]triazoles. Current Organic Chemistry, 27(18), 1641-1667. [Link]
-
MDPI. (2022). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novelt[2][3][5]riazino[2,3-c]quinazolines. [Link]
-
SpringerLink. (2006). BROMINATION OF 2-ACETYL-5-METHYLFURAN. [Link]
-
NCBI. (2006). Antiviral Agents. [Link]
-
ResearchGate. (2014). 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone. [Link]
-
PubMed. (2023). Evaluation of the Antiviral Activity of Tabamide A and Its Structural Derivatives against Influenza Virus. [Link]
-
TÜBİTAK Academic Journals. (2009). Photochemical bromination of substituted indan-1-one derivatives. [Link]
-
National Center for Biotechnology Information. (2012). Analgesic, Antibacterial and Antiviral Activities of 2-(5-Alkyl-1,3,4-oxadiazol-2-yl)-3H-benzo[f]chromen-3-ones. [Link]
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Application Notes: 2-Bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one as a Versatile Electrophilic Fragment for Covalent Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Ascendancy of Covalent Fragments in Drug Discovery
Fragment-Based Drug Design (FBDD) has revolutionized the hit-finding process by utilizing small, low-complexity molecules ("fragments") to explore the chemical space of a biological target. This approach often identifies low-affinity but high-quality starting points that can be efficiently optimized into potent leads. A powerful evolution of this strategy is the use of electrophilic fragments to form stable, covalent bonds with nucleophilic residues on the target protein.[1][2] Covalent inhibitors offer distinct advantages, including prolonged target engagement, high potency, and the ability to target shallow or challenging binding sites that are often considered "undruggable."[2]
This application note details the utility of 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one , a representative α-bromoketone, as a versatile tool for covalent FBDD. We will explore its chemical rationale, synthesis, and provide detailed protocols for its application in screening cascades and hit-to-lead optimization.
Compound Profile: A Privileged Scaffold with a Tuned Warhead
This compound (henceforth referred to as Compound 1 ) is a bifunctional molecule designed for covalent FBDD. Its structure consists of two key components: an electrophilic "warhead" and a rigid, drug-like scaffold.
-
The α-Bromoketone Warhead: The α-bromoketone moiety is a moderately reactive electrophile.[3] This tuned reactivity is crucial for FBDD; it is reactive enough to form a covalent bond with soft nucleophiles like cysteine under physiological conditions, but not so reactive as to cause widespread, non-specific labeling.[4][5] The ketone carbonyl group activates the adjacent carbon-bromine bond for nucleophilic substitution.
-
The 2,3-Dihydro-1H-inden-5-yl Scaffold: The indane core is considered a "privileged scaffold" in medicinal chemistry.[6][7][8] Its rigid, three-dimensional structure reduces conformational entropy upon binding, providing a favorable energetic starting point. Furthermore, the aromatic ring and the saturated five-membered ring offer multiple, well-defined vectors for synthetic elaboration, allowing for rapid exploration of the chemical space around the initial binding site.[9]
Table 1: Physicochemical Properties of Compound 1
| Property | Value | Source |
| CAS Number | 39696-16-7 | [10] |
| Molecular Formula | C₁₁H₁₁BrO | [10] |
| Molecular Weight | 239.12 g/mol | [10] |
| Appearance | Off-white to pale yellow solid | Inferred |
| Solubility | Soluble in DMSO, DMF, Methanol | Inferred |
Synthesis Protocol
The synthesis of Compound 1 can be achieved via the regioselective α-bromination of the corresponding commercially available ketone, 1-(2,3-dihydro-1H-inden-5-yl)ethanone.
Protocol 1: Synthesis of this compound
Materials:
-
1-(2,3-dihydro-1H-inden-5-yl)ethanone
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Dissolve 1-(2,3-dihydro-1H-inden-5-yl)ethanone (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add a catalytic amount of p-TsOH (0.05 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of Hexanes and Ethyl Acetate to afford the pure Compound 1 .
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Rationale: This method utilizes NBS as a readily handleable source of electrophilic bromine. The acid catalyst promotes the formation of the enol or enolate intermediate, which then attacks the bromine, leading to regioselective bromination at the α-position. This is a common and effective method for preparing α-bromoketones.[11]
Application in a Covalent FBDD Screening Cascade
Compound 1 is ideally suited for a screening cascade designed to identify and characterize covalent fragment hits. The typical workflow involves a high-throughput primary screen to detect covalent modification, followed by structural studies to understand the binding mode.
Caption: Covalent FBDD workflow using an electrophilic fragment.
Protocol 2: Intact Protein Mass Spectrometry Screening
This protocol uses Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the covalent modification of a target protein by Compound 1 .
Materials:
-
Purified target protein (e.g., >95% purity) in a suitable buffer (e.g., HEPES or PBS, pH 7.4).
-
Compound 1 stock solution in DMSO.
-
LC-MS system capable of intact protein analysis (e.g., Q-TOF or Orbitrap).
Procedure:
-
Prepare the target protein solution at a final concentration of 5-10 µM.
-
In a 96-well plate, add the protein solution to each well.
-
Add Compound 1 from the DMSO stock to achieve a final concentration of 100-200 µM (final DMSO concentration should be ≤1%). Include a DMSO-only control.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) for a defined period (e.g., 1-4 hours).
-
Quench the reaction by adding formic acid to a final concentration of 0.1%.
-
Analyze the samples by LC-MS. The LC method should be optimized for rapid desalting of the protein.
-
Deconvolute the resulting mass spectra to determine the intact mass of the protein.
-
A successful "hit" is identified by the appearance of a new peak corresponding to the mass of the protein plus the mass of the fragment (Mass of Protein + 239.12 Da - Mass of HBr).
Rationale: Intact protein MS is a robust and high-throughput method for detecting covalent modification.[2] It directly measures the outcome of the covalent reaction, providing a clear and unambiguous signal for hit identification.
Protocol 3: X-ray Crystallography for Structural Insights
For validated hits from the MS screen, co-crystallization or crystal soaking is performed to determine the three-dimensional structure of the fragment-protein complex.
Materials:
-
High-purity, crystallization-grade target protein.
-
Compound 1 .
-
Crystallization screens and reagents.
-
Access to a synchrotron beamline for data collection.
Procedure (Crystal Soaking):
-
Grow crystals of the apo-protein using standard vapor diffusion methods (hanging or sitting drop).
-
Prepare a soaking solution containing the crystallization mother liquor supplemented with Compound 1 at a concentration of 1-5 mM.
-
Transfer the apo-protein crystals to the soaking solution and incubate for a period ranging from minutes to hours.
-
Cryo-protect the soaked crystal and flash-cool it in liquid nitrogen.
-
Collect diffraction data at a synchrotron source.
-
Process the data and solve the structure. A positive hit will show clear electron density for the covalently bound fragment, typically attached to a cysteine, lysine, or histidine residue.
Rationale: X-ray crystallography provides unparalleled insight into the binding mode of the fragment.[12][13] It reveals the specific residue that has been modified and the orientation of the indane scaffold within the binding pocket, which is critical for guiding structure-based drug design.
Hit-to-Lead Elaboration Strategy
Once a covalent hit is confirmed and its binding mode is understood, the indane scaffold of Compound 1 provides multiple vectors for optimization. The goal is to extend the fragment into adjacent sub-pockets to form additional, non-covalent interactions, thereby increasing potency and selectivity.
Caption: Hit-to-lead elaboration strategy for the indane scaffold.
Protocol 4: Suzuki Coupling for Aromatic Ring Elaboration
This protocol describes a representative method for elaborating the aromatic ring of the indane scaffold, assuming a bromo-substituted precursor was used in the synthesis.
Materials:
-
Bromo-substituted analog of Compound 1 .
-
Desired boronic acid or boronate ester (1.2 eq).
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Solvent (e.g., Dioxane/Water mixture).
Procedure:
-
In a reaction vial, combine the bromo-substituted fragment, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent mixture.
-
Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water.
-
Dry the organic layer, concentrate, and purify by chromatography to yield the elaborated compound.
-
The resulting compound can then be tested in biochemical or cellular assays to evaluate the impact of the modification on potency and selectivity.
Rationale: The Suzuki cross-coupling reaction is a robust and versatile method for forming carbon-carbon bonds. It allows for the introduction of a wide variety of substituents onto the aromatic ring of the indane scaffold, enabling systematic exploration of Structure-Activity Relationships (SAR).[9]
Conclusion
This compound represents an exemplary tool for researchers engaged in covalent drug discovery. Its combination of a moderately reactive α-bromoketone warhead and a privileged indane scaffold provides a valuable starting point for FBDD campaigns. The protocols outlined in this note offer a clear roadmap for the synthesis, screening, and optimization of this and similar electrophilic fragments, paving the way for the discovery of novel covalent inhibitors against a range of challenging biological targets.
References
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IRBM. (2025, March 25). Optimized Covalent Fragment Library for Drug Discovery. IRBM Medicinal Chemistry. [Link]
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Oakwood Chemical. 2-Bromo-1-(2,3-dihydro-1H-inden-5-yl)ethanone. [Link]
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Aaron, H. B., et al. (2022). X-ray Screening of an Electrophilic Fragment Library and Application toward the Development of a Novel ERK 1/2 Covalent Inhibitor. Journal of Medicinal Chemistry, 65(19), 12747–12757. [Link]
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The Indane Core: A Privileged Scaffold in Modern Medicinal Chemistry. Synple Chem. [Link]
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Evotec. Advancing Drug Discovery With Covalent Fragment Screening. [Link]
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Kumar, A., et al. (2021). Selenium Dioxide-Mediated Bromination of α,β-Unsaturated Ketones Using N-Bromosuccinimide in the Presence of p-Toluenesulfonic Acid: A Versatile Route for the Synthesis of α′-Bromo-4-arylbut-3-en-2-one and α,β-Unsaturated α′,α′-Dibromoketones. ACS Omega, 6(41), 27354–27364. [Link]
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A. S. S. S. de Leon, et al. (2025, December 19). In silico-driven protocol for hit-to-lead optimization: a case study on PDE9A inhibitors. Scientific Reports, 15(1), 22000. [Link]
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Arkin, M. R., et al. (2014). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, 136(10), 3845–3854. [Link]
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Regioselective α-Bromination of Aralkyl Ketones Using N-Bromosuccinimide. Organic Chemistry, 2013, 1-3. [Link]
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Menezes, J. C. J. M. D. S., et al. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances, 7(11), 6523–6541. [Link]
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Selvita. X-ray Crystallography Fragment Screening. [Link]
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Quantitative Irreversible Tethering Assay. (2025, February 28). Journal of Visualized Experiments, (203), e67178. [Link]
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PubChem. 2-Bromo-1-indanone. [Link]
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The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. (2025, November 12). JACS Au. [Link]
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Audisio, D., et al. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 26(16), 4945. [Link]
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Discovery of α-Amidobenzylboronates as Highly Potent Covalent Inhibitors of Plasma Kallikrein. (2024, March 28). ACS Medicinal Chemistry Letters, 15(4), 503-509. [Link]
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Proteome-wide structure-based accessibility analysis of ligandable and detectable cysteines in chemoproteomic datasets. (2022, December 14). bioRxiv. [Link]
- Process for the preparation of 5-(2-ethyl-dihydro-1h-inden-2-yl)-1h-imidazole and salts thereof. (2009).
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Izumisawa, Y., & Togo, H. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Green and Sustainable Chemistry, 1(3), 54-62. [Link]
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Covalent fragment screening in cell-based phenotypic models of disease: a collaborative approach. (2021, June 22). Drug Target Review. [Link]
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Prasher, P., & Singh, P. (2021). Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates. Mini-Reviews in Medicinal Chemistry, 21(1), 2-15. [Link]
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Indane Derivatives in Medicinal Chemistry. (n.d.). Scribd. [Link]
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Covalent Tethering of Fragments For Covalent Probe Discovery. (2015). Current Protocols in Chemical Biology, 7(3), 167-184. [Link]
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Application Notes and Protocols for the Synthesis of Thioether Derivatives
Introduction: The Strategic Importance of the Thioether Linkage in Modern Drug Discovery
The thioether functional group, characterized by a sulfur atom bridging two carbon atoms (R-S-R'), is a cornerstone scaffold in medicinal chemistry and drug development. Its prevalence is not coincidental; the unique physicochemical properties imparted by the sulfur atom offer strategic advantages in designing efficacious and metabolically robust therapeutic agents.[1][2] Unlike its oxygen analog, the ether, the thioether linkage possesses a distinct combination of lipophilicity, polarizability, and metabolic stability that medicinal chemists leverage to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3]
Thioethers are integral components of numerous FDA-approved drugs, demonstrating their therapeutic versatility across a wide range of diseases.[1][4] For instance, the antiulcer agent cimetidine and the antipsychotic quetiapine feature thioether moieties that are critical to their biological activity. The incorporation of a thioether can influence a molecule's conformation, membrane permeability, and engagement with biological targets.[5] Furthermore, the sulfur atom can be intentionally oxidized to the corresponding sulfoxide or sulfone, providing a metabolic handle or a means to modulate solubility and receptor binding.[3] Given their significance, the development of efficient and reliable synthetic routes to thioether derivatives is of paramount importance to researchers in the pharmaceutical sciences. This guide provides detailed, field-proven protocols for the synthesis of thioethers, focusing on the underlying rationale of each method to empower researchers to not only execute these reactions but also to adapt and troubleshoot them effectively.
Nucleophilic Substitution: The Williamson Thioether Synthesis
The Williamson synthesis is a classic and straightforward method for constructing thioethers, proceeding via an SN2 mechanism.[6] This reaction involves the nucleophilic attack of a thiolate anion on an alkyl halide or other suitable electrophile. The simplicity and high efficiency of this method make it a workhorse for the synthesis of a wide variety of aliphatic thioethers.
Causality Behind Experimental Choices:
The choice of base is critical for the quantitative deprotonation of the thiol to form the highly nucleophilic thiolate. Strong bases like sodium hydride (NaH) are often employed to ensure the reaction goes to completion.[4] The solvent plays a crucial role in an SN2 reaction; polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (MeCN) are ideal as they solvate the cation of the base without strongly solvating the nucleophile, thus maximizing its reactivity.[7] The reaction is typically run at room temperature to moderate heat to achieve a reasonable reaction rate without promoting side reactions like elimination, especially with secondary alkyl halides.
Experimental Workflow Diagram
Caption: General workflow for Williamson thioether synthesis.
Detailed Protocol: Synthesis of S-Benzyl Cysteine Derivative
-
Safety First: Thiols are often volatile and possess strong, unpleasant odors. All manipulations should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reagent Preparation:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add N-acetyl-L-cysteine (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approximately 0.5 M concentration).
-
-
Deprotonation:
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise. Caution: NaH reacts violently with water and generates flammable hydrogen gas.
-
Allow the mixture to stir at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should be observed.
-
-
Nucleophilic Substitution:
-
Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed (typically 2-4 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, cautiously quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired S-benzyl thioether derivative.
-
| Entry | Thiol | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | Benzyl bromide | K₂CO₃ | DMF | 25 | 3 | 95 |
| 2 | 1-Hexanethiol | 1-Iodobutane | NaH | THF | 60 | 2 | 92 |
| 3 | Cysteine | Ethyl bromoacetate | NaHCO₃ | H₂O/EtOH | 25 | 12 | 85 |
Transition-Metal Catalyzed Cross-Coupling Reactions
For the synthesis of aryl thioethers, where SN2 reactions are not feasible, transition-metal catalyzed cross-coupling reactions are the methods of choice. The Buchwald-Hartwig and Ullmann C-S coupling reactions are powerful tools for forming carbon-sulfur bonds between aryl or vinyl halides/triflates and thiols.[8]
Buchwald-Hartwig C-S Coupling
This palladium-catalyzed reaction has become a staple in modern organic synthesis due to its broad substrate scope and high functional group tolerance. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the thiolate and reductive elimination to yield the aryl thioether.[9]
Causality Behind Experimental Choices:
The choice of ligand is paramount for a successful Buchwald-Hartwig coupling. Bulky, electron-rich phosphine ligands (e.g., Xantphos, Josiphos) are typically used to facilitate both the oxidative addition and the reductive elimination steps. A base, often a sterically hindered alkoxide like sodium tert-butoxide (NaOtBu), is required to deprotonate the thiol and to facilitate the ligand exchange on the palladium center. Anhydrous, non-polar aprotic solvents like toluene or dioxane are commonly used.
Reaction Mechanism Diagram
Caption: Catalytic cycle of Buchwald-Hartwig C-S coupling.
Detailed Protocol: Synthesis of a Diaryl Thioether
-
Inert Atmosphere: This reaction is sensitive to oxygen and moisture. All glassware should be oven-dried, and the reaction should be set up in a glovebox or using Schlenk techniques under an inert atmosphere (nitrogen or argon).
-
Reaction Setup:
-
To a dry Schlenk tube, add the aryl bromide (1.0 eq), the thiol (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol %) and the phosphine ligand (e.g., Xantphos, 4 mol %).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene (or dioxane) via syringe (to achieve a concentration of approx. 0.2 M).
-
-
Reaction Execution:
-
Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the pure diaryl thioether.
-
Ullmann Condensation for C-S Bond Formation
The Ullmann condensation is a copper-catalyzed alternative for the synthesis of aryl thioethers.[10] While traditional Ullmann conditions often require harsh temperatures, modern protocols with the use of ligands allow the reaction to proceed under milder conditions.[11]
Causality Behind Experimental Choices:
Copper(I) salts, such as CuI, are typically used as the catalyst. The addition of a ligand, like 1,10-phenanthroline or an amino acid, can stabilize the copper catalyst and facilitate the reaction at lower temperatures.[12] A base, often a carbonate such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is necessary. Polar aprotic solvents like DMF or DMSO are commonly employed.
Detailed Protocol: Synthesis of an Alkyl Aryl Thioether
-
Reaction Setup:
-
In a round-bottom flask, combine the aryl iodide (1.0 eq), the alkyl thiol (1.5 eq), copper(I) iodide (CuI, 10 mol %), and potassium carbonate (2.0 eq).
-
Add a ligand if required by the specific protocol (e.g., L-proline, 20 mol %).
-
Add anhydrous DMF as the solvent (approx. 0.5 M).
-
-
Reaction Execution:
-
Heat the mixture to 110 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitor the reaction by TLC. The reaction is typically complete in 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine to remove DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
| Entry | Aryl Halide | Thiol | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Iodotoluene | Thiophenol | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 110 | 91 |
| 2 | 2-Chloropyridine | 1-Butanethiol | Pd(OAc)₂/Josiphos | K₃PO₄ | Dioxane | 100 | 88 |
| 3 | 1-Iodonaphthalene | Thiophenol | CuI/Phenanthroline | K₂CO₃ | DMF | 120 | 85 |
Radical-Mediated Synthesis: The Thiol-Ene "Click" Reaction
The thiol-ene reaction is a powerful and highly efficient method for forming C-S bonds via a radical-mediated addition of a thiol to an alkene.[13] This reaction falls under the umbrella of "click chemistry" due to its high yields, stereoselectivity, and tolerance of a wide variety of functional groups. The reaction can be initiated by UV light (photo-initiated) or by heat (thermally-initiated) in the presence of a radical initiator.[14]
Causality Behind Experimental Choices:
The reaction proceeds via a free-radical chain mechanism.[13] A radical initiator (e.g., AIBN for thermal initiation, or a photoinitiator like DMPA for photochemical initiation) is required to generate the initial thiyl radical. The reaction is often run neat or in a solvent that will not interfere with the radical process. The anti-Markovnikov addition product is exclusively formed.
Experimental Workflow Diagram
Caption: General workflow for the thiol-ene "click" reaction.
Detailed Protocol: Photo-initiated Thiol-Ene Reaction
-
Reaction Setup:
-
In a quartz reaction vessel, combine the alkene (1.0 eq), the thiol (1.1 eq), and a photoinitiator such as 2,2-dimethoxy-2-phenylacetophenone (DMPA, 1-5 mol %).
-
If a solvent is necessary, use a UV-transparent solvent like acetonitrile or THF. Many reactions can be run neat.
-
-
Reaction Execution:
-
Irradiate the mixture with a UV lamp (e.g., 365 nm).[14]
-
Monitor the reaction by ¹H NMR spectroscopy by observing the disappearance of the alkene protons. The reaction is often complete within minutes to a few hours.
-
-
Purification:
-
If the reaction was run neat and went to completion, the product may be pure enough for use without further purification.
-
If a solvent was used, remove it under reduced pressure.
-
If necessary, purify the product by flash column chromatography to remove any remaining starting materials and initiator byproducts.
-
| Entry | Alkene | Thiol | Initiator | Conditions | Time | Yield (%) |
| 1 | 1-Octene | 1-Hexanethiol | DMPA (1 mol%) | UV (365 nm), neat | 15 min | >99 |
| 2 | Styrene | Thiophenol | AIBN (5 mol%) | 80 °C, Toluene | 2 h | 95 |
| 3 | Allyl alcohol | 2-Mercaptoethanol | DMPA (2 mol%) | UV (365 nm), MeCN | 30 min | 98 |
References
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Feng, M., Tang, B., Liang, S. H., & Jiang, X. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 16(11), 1200–1216. [Link]
-
American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thioether Formation. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]
-
Wikipedia contributors. (2023). Thiol-ene reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Baruah, M., & Prajapati, D. (2021). Recent advances in the synthesis of thioethers. Request PDF. [Link]
-
Corradini, F., et al. (2015). Preparation of click thiol-ene/thiol-epoxy thermosets by controlled photo/thermal dual curing sequence. RSC Publishing. [Link]
-
Kaur, N. (2021). An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones. ResearchGate. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
Frontiers Media SA. (2023). Exploring the Pharmacological Potential of Organosulfur Compounds. Frontiers. [Link]
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Han, I. (2022). Thioethers: An Overview. ResearchGate. [Link]
-
Wikipedia contributors. (2023). Organosulfur chemistry. In Wikipedia, The Free Encyclopedia. [Link]
-
Monostory, K., et al. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]
-
ResearchGate. (n.d.). A. Selected FDA approved thioether containing drugs; B. Representative... | Download Scientific Diagram. [Link]
-
ResearchGate. (n.d.). Recent Metal-Catalyzed Methods for Thioether Synthesis | Request PDF. [Link]
-
ResearchGate. (n.d.). Photoinitiated Thiol-Ene “Click” Reaction: An Organocatalytic Alternative. [Link]
-
Nagy, P. (2021). Medicinal Thiols: Current Status and New Perspectives. PMC. [Link]
-
Han, I. (2022). Thioethers: An Overview. PubMed. [Link]
-
ResearchGate. (n.d.). Development of Thermal and Photochemical Strategies for Thiol−Ene Click Polymer Functionalization | Request PDF. [Link]
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
-
Wikipedia contributors. (2023). Ullmann condensation. In Wikipedia, The Free Encyclopedia. [Link]
-
Toncheva-Moncheva, N., et al. (2020). Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy. RSC Publishing. [Link]
-
Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. [Link]
-
Tzani, A., et al. (2017). Vegetable Organosulfur Compounds and their Health Promoting Effects. PubMed. [Link]
-
Taylor & Francis. (n.d.). Thioethers – Knowledge and References. [Link]
-
American Chemical Society. (2015). Visible Light Photocatalytic Thiol–Ene Reaction: An Elegant Approach for Fast Polymer Postfunctionalization and Step-Growth Polymerization | Macromolecules. [Link]
-
Mahmoud, A. R. (2024). Synthetic Applications of Organosulfur Compounds in Drug Design. ResearchGate. [Link]
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Application Note: A Scalable and Robust Synthesis of 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one
Introduction
2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one is a key building block in medicinal chemistry and drug development, frequently utilized in the synthesis of various pharmaceutical intermediates. Its versatile reactivity, stemming from the presence of both a reactive bromine atom alpha to a carbonyl group and a substituted indane scaffold, makes it a valuable precursor for a diverse range of complex molecules. This application note provides a detailed, scalable, and validated two-step protocol for the synthesis of this important intermediate, commencing with the Friedel-Crafts acylation of indane followed by a selective alpha-bromination. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on practical execution, safety, and scalability.
Synthetic Strategy: A Two-Step Approach
The synthesis is logically divided into two distinct and well-established transformations:
-
Step 1: Friedel-Crafts Acylation of Indane. This initial step involves the electrophilic aromatic substitution of 2,3-dihydro-1H-indene (indane) with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This reaction selectively introduces an acetyl group onto the aromatic ring of the indane moiety, yielding the precursor ketone, 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one. The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry.[1][2][3] The acylium ion, formed by the reaction of acetyl chloride with AlCl₃, acts as the electrophile.[2][4] A key advantage of acylation over alkylation is the deactivation of the product towards further substitution, which prevents polyacylation and leads to a cleaner reaction profile.[1][3]
-
Step 2: Alpha-Bromination of the Ketone. The intermediate ketone is then subjected to selective bromination at the alpha-carbon of the acetyl group. This is typically achieved under acidic conditions using elemental bromine. The acid catalyzes the formation of the enol tautomer of the ketone, which is the nucleophilic species that reacts with bromine.[5][6][7] This acid-catalyzed alpha-halogenation is a well-understood and reliable method for the synthesis of α-haloketones.[5][6]
Visualizing the Synthesis
Overall Reaction Scheme
Caption: Two-step synthesis of the target molecule.
Experimental Workflow
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Bromination of 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one
Welcome to the technical support center for the bromination of 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions to achieve high yields of the desired product, 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one, while minimizing the formation of unwanted byproducts.
I. Reaction Overview and Mechanistic Insights
The bromination of 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one is an α-halogenation of a ketone. The reaction proceeds through an enol or enolate intermediate, which then acts as a nucleophile to attack an electrophilic bromine source.[1][2] The regioselectivity of this reaction is crucial, as bromination can potentially occur at the α-carbon of the acetyl group (the desired reaction) or on the aromatic ring.
Reaction Mechanism: Acid-Catalyzed Bromination
Under acidic conditions, the carbonyl oxygen is protonated, which facilitates the formation of the enol tautomer. This enol is the active nucleophile that attacks the bromine.[1]
Caption: Acid-catalyzed bromination mechanism.
II. Troubleshooting Guide
This section addresses common issues encountered during the bromination of 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | Incomplete reaction; Suboptimal reaction temperature; Inefficient brominating agent. | Monitor the reaction progress using TLC or LC-MS to ensure completion. Optimize the reaction temperature; for many brominations, room temperature to slightly elevated temperatures (e.g., 40-60 °C) are effective. Consider using a more reactive brominating agent or adding a catalyst. |
| Formation of Dibrominated Byproduct | Excess of brominating agent; The monobrominated product is more reactive than the starting material under certain conditions. | Use a stoichiometric amount (1.0-1.1 equivalents) of the brominating agent. Add the brominating agent slowly or portion-wise to the reaction mixture to maintain a low concentration.[3] |
| Formation of Aromatic Bromination Byproducts | The aromatic ring is activated, making it susceptible to electrophilic substitution; Use of a strong Lewis acid catalyst. | Use a milder brominating agent like N-Bromosuccinimide (NBS) instead of Br2.[1][3] Avoid strong Lewis acids that can promote aromatic bromination. Using a solid-supported catalyst like acidic alumina can favor α-bromination.[4] |
| Reaction is Sluggish or Does Not Go to Completion | Insufficient acid catalysis; Low reaction temperature. | Ensure an adequate amount of acid catalyst (e.g., acetic acid or a catalytic amount of HBr) is present to promote enol formation.[1] Gently heat the reaction mixture, monitoring for byproduct formation. |
| Dark Brown or Black Reaction Mixture | Oxidation of the indane moiety or other sensitive functional groups. | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use a milder brominating agent. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best brominating agent for this reaction?
While molecular bromine (Br₂) in acetic acid is a classic choice, N-Bromosuccinimide (NBS) is often preferred for its ease of handling as a crystalline solid and its ability to provide a low, steady concentration of electrophilic bromine, which can improve selectivity and reduce the formation of dibrominated byproducts.[1][5] Copper(II) bromide (CuBr₂) is another effective and selective reagent for the α-bromination of ketones and can be used in solvents like chloroform-ethyl acetate.[6][7]
Q2: How can I minimize the formation of the dibrominated byproduct?
The key to preventing dibromination is to carefully control the stoichiometry of the brominating agent. Use no more than 1.0 to 1.1 equivalents. Adding the brominating agent portion-wise or as a solution via a syringe pump can help maintain a low concentration and favor monobromination.[3]
Q3: What are the optimal reaction conditions to favor α-bromination over aromatic bromination?
To favor α-bromination, you want to promote the formation of the enol intermediate while minimizing conditions that favor electrophilic aromatic substitution.
-
Catalyst Choice: Using an acid catalyst like acetic acid or a catalytic amount of HBr will promote enolization.[1] Some studies have shown that using acidic alumina with NBS in methanol can be highly selective for α-bromination of aralkyl ketones.[4]
-
Solvent: Protic solvents like methanol can sometimes favor α-bromination when used with certain catalyst systems.[4]
-
Brominating Agent: NBS is generally less prone to causing aromatic bromination compared to Br₂ in the presence of a Lewis acid.[3]
Q4: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, the desired product, and any byproducts. Staining with a potassium permanganate solution can help visualize the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is an excellent tool.
Q5: What is the best work-up and purification procedure for the product?
A typical work-up procedure involves:
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Quenching any unreacted bromine with a reducing agent such as sodium thiosulfate or sodium bisulfite solution until the color of bromine disappears.[8]
-
Diluting the reaction mixture with water and extracting the product with a suitable organic solvent like dichloromethane or ethyl acetate.
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Washing the organic layer with a saturated sodium bicarbonate solution to remove any acidic components, followed by a brine wash.
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Drying the organic layer over anhydrous sodium sulfate or magnesium sulfate, filtering, and concentrating under reduced pressure.
The crude product can then be purified by recrystallization, often from a solvent like ethanol or a mixture of hexane and ethyl acetate, or by column chromatography on silica gel.[9][10]
Experimental Protocol: Optimized Bromination using NBS
This protocol is a starting point and may require further optimization based on your specific laboratory conditions and desired scale.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one (1.0 eq) in glacial acetic acid.
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Addition of Brominating Agent: Dissolve N-Bromosuccinimide (1.05 eq) in acetic acid and add it dropwise to the stirring solution of the ketone at room temperature over 30-60 minutes.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Pour the reaction mixture into an ice-water slurry. If any solid precipitates, it can be collected by filtration. Otherwise, extract the aqueous mixture with ethyl acetate.
-
Quenching and Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from ethanol or by column chromatography.
Caption: General experimental workflow.
IV. References
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]
-
Bunev, A. S., Troshina, M. A., Ostapenko, G. I., Pavlova, A. P., & Khrustalev, V. N. (2014). 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone. Acta Crystallographica Section E: Crystallographic Communications, 70(8), o818.
-
Pasha, M. A., & Nageswara Rao, G. (2013). Regioselective α-Bromination of Aralkyl Ketones Using N-Bromosuccinimide in the Presence of Montmorillonite K-10 Clay: A Simple and Efficient Method. ResearchGate.
-
Dalkılıç, E., & Tanyeli, C. (2009). Photochemical bromination of substituted indan-1-one derivatives. TÜBİTAK Academic Journals, 33(4), 259-266.
-
Wiles, C., & Watts, P. (2010). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. ResearchGate.
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-1-indanone. PubChem Compound Database. Retrieved from [Link]
-
King, L. C., & Ostrum, G. K. (1964). Selective Bromination of Ketones with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461.
-
Castro, C. E., Gaughan, E. J., & Owsley, D. C. (1966). Bromination of Unsymmetrical Ketones with Cupric Bromide. Product Dependence on Reaction Conditions. The Journal of Organic Chemistry, 31(12), 4071–4078.
-
ChemistNate. (2021, August 24). Ketone + Br2 = ? (Alpha Substitution). YouTube. Retrieved from [Link]
-
Van Aken, K., & Vantournhout, I. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2116.
-
Wikipedia. (n.d.). Copper(II) bromide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethylamine, 2-bromo-, hydrobromide. Retrieved from [Link]
-
Naidu, P. S., & Kumar, Y. N. (2013). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. International Journal of Organic Chemistry, 3(4), 273-281.
-
Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Baxendale, I. R., Schou, M., & Sedelmeier, J. (2016). Unsaturated ketones via copper(II) bromide mediated oxidation. Tetrahedron Letters, 57(43), 4843-4846.
-
Chemguide. (n.d.). Addition-elimination reactions of aldehydes and ketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
Kumar, A., Kumar, S., Saxena, A. K., & Kumar, A. (1997). A convenient synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 36(12), 1133-1134.
-
J. (2011, June 10). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. Retrieved from [Link]
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- 4. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Copper(II) bromide - Wikipedia [en.wikipedia.org]
- 8. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Synthesis of 2-Bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one
Introduction
Welcome to the technical support guide for the synthesis of 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one. This key intermediate is typically prepared via a two-step sequence: a Friedel-Crafts acylation of 2,3-dihydro-1H-indene (indane) followed by an α-bromination of the resulting ketone. While the synthesis appears straightforward, several common impurities can arise, complicating downstream processes and impacting final product purity. This guide provides in-depth troubleshooting advice in a practical Q&A format to help you identify, mitigate, and eliminate these impurities.
The overall synthetic pathway, including the formation of major impurities, is outlined below. Understanding these pathways is the first step in effective troubleshooting.
Technical Support Center: Troubleshooting Side Reactions of α-Bromo Ketones with Nucleophiles
Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting for common side reactions encountered when using α-bromo ketones as electrophiles in nucleophilic substitution reactions. As powerful synthetic intermediates, α-bromo ketones offer a direct route to functionalizing the α-position of a carbonyl moiety. However, their reactivity profile is complex, often leading to a landscape of competing reaction pathways. This document is designed to help you navigate these challenges, understand the underlying mechanisms, and optimize your reactions for the desired outcome.
Section 1: The SN2 vs. E2 Competition: The Most Common Hurdle
The reaction of an α-bromo ketone with a nucleophile is often intended to proceed via a standard SN2 mechanism to yield an α-substituted ketone. However, the presence of β-hydrogens and the basicity of many nucleophiles create a direct competition with the E2 elimination pathway, leading to an α,β-unsaturated ketone.[1][2]
FAQ 1: My reaction is yielding the α,β-unsaturated ketone instead of the desired substitution product. Why is this happening and how can I fix it?
Root Cause Analysis: This is a classic case of the E2 elimination reaction outcompeting the desired SN2 substitution. The nucleophile is acting as a base, abstracting a proton from the carbon adjacent to the carbonyl (the β-position relative to the bromine), leading to the formation of a double bond and elimination of the bromide ion.[3][4] Strongly basic nucleophiles, especially when sterically hindered, are prone to favoring elimination.[5]
Mechanism Deep Dive: The α-protons of the ketone are acidic, but the β-protons (relative to the bromine) are the ones abstracted in this E2 side reaction. The use of a strong, non-nucleophilic base like pyridine is, in fact, a standard method for intentionally synthesizing α,β-unsaturated ketones from α-bromo ketones.[6]
Caption: Competing SN2 and E2 pathways for α-bromo ketones.
Troubleshooting Guide & Protocol:
To favor the SN2 pathway, you must adjust conditions to minimize the basicity of the system while maximizing nucleophilicity.
Table 1: Optimizing for SN2 over E2
| Factor | To Favor SN2 (Substitution) | To Favor E2 (Elimination) | Rationale |
| Nucleophile/Base | Use a weak base that is a strong nucleophile (e.g., I⁻, Br⁻, RS⁻, N₃⁻, RCOO⁻).[7][8] | Use a strong, sterically hindered base (e.g., t-BuO⁻, DBU, pyridine).[5][6] | Strong bases readily abstract protons, while good nucleophiles prefer to attack the electrophilic carbon. |
| Temperature | Lower temperatures (e.g., 0 °C to RT). | Higher temperatures.[5] | Elimination reactions have a higher activation energy and are more favored by increased thermal energy. |
| Solvent | Polar aprotic solvents (e.g., acetone, DMF, DMSO). | Alcoholic solvents (e.g., ethanol).[5] | Polar aprotic solvents stabilize the SN2 transition state but do not solvate the nucleophile as strongly, keeping it reactive. |
| Substrate Structure | Primary > Secondary >> Tertiary (referring to the α-carbon). | Tertiary > Secondary > Primary.[5] | Steric hindrance around the α-carbon disfavors the backside attack required for SN2. |
Experimental Protocol: Maximizing SN2 Substitution with an Amine Nucleophile This protocol outlines a general procedure for the α-amination of a ketone, a reaction where E2 competition can be significant.[9]
-
Reagent Preparation: Dissolve the α-bromo ketone (1.0 eq) in anhydrous acetone in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Addition of Nucleophile: In a separate flask, prepare a solution of the primary or secondary amine (1.1-1.5 eq) and a non-hindered, mild base such as NaHCO₃ or K₂CO₃ (2.0 eq). Rationale: The inorganic base neutralizes the HBr formed without promoting E2.
-
Reaction Execution: Cool the α-bromo ketone solution to 0 °C. Add the amine/base mixture dropwise over 30 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the starting material and the formation of both the SN2 and E2 products.
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Workup: Once complete, filter off the inorganic salts. Remove the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
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Purification: Purify the crude product via column chromatography to separate the desired α-amino ketone from any α,β-unsaturated ketone byproduct.
Section 2: The Favorskii Rearrangement: An Unexpected Transformation
When aiming for a simple substitution, the formation of a rearranged carboxylic acid, ester, or amide can be perplexing. This is the hallmark of the Favorskii rearrangement, a pathway that becomes significant under specific basic conditions.[10][11]
FAQ 2: I'm getting a rearranged carboxylic acid derivative instead of the expected α-substituted ketone. What is the Favorskii rearrangement and how can I prevent it?
Root Cause Analysis: The Favorskii rearrangement occurs when an α-halo ketone with at least one α'-hydrogen (a hydrogen on the carbon on the other side of the carbonyl) is treated with a strong base, typically an alkoxide or hydroxide.[12][13] Instead of direct substitution, the base removes an α'-proton, initiating a cascade that leads to a rearranged product.
Mechanism Deep Dive: The mechanism involves the formation of an enolate at the α'-position.[10] This enolate then performs an intramolecular SN2 reaction, displacing the bromide to form a highly strained cyclopropanone intermediate. The nucleophile (e.g., RO⁻, HO⁻) then attacks the carbonyl carbon of this intermediate. The subsequent ring-opening occurs to form the more stable carbanion, which is then protonated to yield the final rearranged product.[12]
Caption: Stepwise mechanism of the Favorskii Rearrangement.
Troubleshooting Guide & Protocol:
Avoiding the Favorskii rearrangement hinges on controlling the basicity and preventing the formation of the α'-enolate.
-
Use Non-Basic Nucleophiles: Whenever possible, use nucleophiles that are weak bases, such as carboxylates or thiolates. Thiolates are excellent nucleophiles but relatively weak bases, making them ideal for avoiding both E2 and Favorskii pathways.[8]
-
Avoid Strong Alkoxide/Hydroxide Bases: If your nucleophile is an alcohol or water, do not use catalytic or stoichiometric amounts of strong bases like NaOH, KOH, or NaOMe. Instead, consider alternative routes or protecting group strategies.
-
Use Aprotic Conditions: Employing a mild inorganic base like K₂CO₃ in an aprotic solvent (e.g., DMF) with your nucleophile can favor the SN2 reaction. This avoids the high concentration of strong alkoxide or hydroxide bases that drive the rearrangement.
-
Substrate Modification: If feasible, use an α-bromo ketone that lacks α'-hydrogens. This structurally prevents the initial enolate formation required for the rearrangement. This is known as the quasi-Favorskii rearrangement, which follows a different pathway.[12]
Section 3: Issues with Enolates and Polyhalogenation
Problems can arise even before the introduction of a nucleophile. The synthesis of the α-bromo ketone itself can be a source of side products, namely di- or poly-brominated species.
FAQ 3: During the synthesis of my α-bromo ketone, I'm observing significant amounts of di-brominated product. How can I achieve selective mono-bromination?
Root Cause Analysis: Polyhalogenation is a common issue under basic or neutral conditions .[14] The introduction of the first electron-withdrawing bromine atom increases the acidity of the remaining α-proton. This makes the mono-bromo product more readily enolized and halogenated than the starting ketone, leading to a rapid second substitution.[14][15]
Mechanism Deep Dive & Solution: To achieve selective mono-halogenation, the reaction must be performed under acidic conditions .[16][17] The rate-determining step for acid-catalyzed halogenation is the formation of the enol tautomer.[6][18] Once the enol is formed, it reacts very quickly with the halogen. The presence of the electron-withdrawing bromine on the α-carbon destabilizes the transition state for the formation of the second enol, thus slowing down the second halogenation and allowing mono-halogenation to be the primary outcome.
Experimental Protocol: Selective Mono-bromination of a Ketone [17]
-
Setup: To a solution of the ketone (1.0 eq) in a suitable solvent (glacial acetic acid or chloroform are common), add a catalytic amount of HBr (a few drops of a 48% aqueous solution).
-
Bromination: Warm the solution gently (e.g., to 40-50 °C). Add a solution of bromine (Br₂) (1.0 eq) in the same solvent dropwise. The characteristic red-brown color of bromine should disappear as it is consumed.
-
Monitoring: The reaction is often complete shortly after the addition is finished. Monitor by TLC to confirm the consumption of the starting material.
-
Workup: Cool the reaction mixture and slowly pour it into cold water. If a solid product precipitates, it can be collected by filtration. If the product is an oil, extract it with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic layer with a dilute solution of sodium bisulfite (to quench any remaining Br₂), followed by saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude α-bromo ketone can be further purified by recrystallization or chromatography if necessary.[19][20]
Section 4: General Troubleshooting Workflow
When faced with an unexpected outcome, a systematic approach is crucial.
FAQ 4: I have an unexpected side product. What's a general workflow to identify the problem and optimize my reaction?
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting side reactions.
References
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
-
Chad's Prep. (2021). 21.3 Alpha Halogenation | Organic Chemistry. YouTube. [Link]
-
JoVE. (2024). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. [Link]
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. [Link]
-
Studylib. (n.d.). Carbonyl Alpha-Substitution Reactions Presentation. [Link]
-
Reddit. (2023). Separation of Ketone and alpha Bromo ketone. r/Chempros. [Link]
-
National Institutes of Health. (n.d.). Synthetic Access to Aromatic α-Haloketones. PMC. [Link]
-
Solutions Manual. (n.d.). Chapter 22 – Carbonyl Alpha-Substitution Reactions. [Link]
-
Wikipedia. (n.d.). Carbonyl α-substitution reaction. [Link]
-
The Organic Chemistry Tutor. (2020). Elimination of Alpha Bromides. YouTube. [Link]
-
The Organic Chemistry Tutor. (2019). mechanism of alpha-halogenation of ketones. YouTube. [Link]
-
Chemguide. (n.d.). elimination v nucleophilic substitution in halogenoalkanes. [Link]
-
National Institutes of Health. (n.d.). Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. [Link]
-
Wikipedia. (n.d.). Favorskii rearrangement. [Link]
-
NROChemistry. (n.d.). Favorskii Rearrangement. [Link]
-
Master Organic Chemistry. (2023). Identifying Where Substitution and Elimination Reactions Happen. [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. [Link]
-
Semantic Scholar. (1963). The Reactions of a-Bromo Ketones with Primary Amines. [Link]
-
Chemistry Steps. (n.d.). Alpha Halogenation of Enols and Enolates. [Link]
-
CK-12 Foundation. (2024). Elimination Reaction - Haloalkanes. [Link]
-
Chemistry LibreTexts. (2022). 9: Reactions of Alkyl Halides- Nucleophilic Substitutions and Eliminations. [Link]
-
Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. [Link]
-
Chemistry Workshop Jr. (n.d.). Named Reactions Of Haloalkanes and haloarenes. [Link]
-
Crunch Chemistry. (2022). Elimination reactions in halogenoalkanes. [Link]
-
National Institutes of Health. (n.d.). The Fascinating Chemistry of α‐Haloamides. PMC. [Link]
-
Pure Chemistry. (2023). Favorskii rearrangement reaction, mechanism and affecting factors. [Link]
-
Khan Academy. (n.d.). Alpha-substitution of carboxylic acids. [Link]
-
ResearchGate. (n.d.). The Favorskiĭ Rearrangement of Haloketones. [Link]
-
AQA. (2015). A-level Chemistry 7405 Specification. [Link]
- Google Patents. (n.d.). Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
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Technical Support Center: Synthesis of 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one
Welcome to the technical support center for the synthesis of 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.
Introduction
The synthesis of this compound is a crucial step in the preparation of various pharmaceutical intermediates. The reaction involves the α-bromination of the corresponding aryl ketone, 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one. While seemingly straightforward, this reaction can be plagued by issues such as low yield, side product formation, and purification challenges. This guide provides a comprehensive resource to navigate these potential hurdles.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis in a question-and-answer format, offering detailed explanations and actionable solutions.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the α-bromination of 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. A slight increase in temperature might be necessary, but be cautious as this can also promote side reactions.
-
Inefficient Enol/Enolate Formation: The rate-determining step in acid-catalyzed bromination is the formation of the enol intermediate.[1][2][3] Ensure your acid catalyst is of good quality and used in the appropriate amount. For base-catalyzed reactions, the choice of a suitable base and solvent system is critical to ensure complete deprotonation to the enolate.
-
-
Side Product Formation:
-
Dibromination: The product, an α-bromo ketone, can undergo further bromination to yield a dibromo species. To minimize this, use a stoichiometric amount of the brominating agent (ideally 1.0 to 1.1 equivalents). Adding the brominating agent slowly and at a low temperature can also help control the reaction.[4]
-
Aromatic Ring Bromination: The indane ring system is moderately activated towards electrophilic aromatic substitution. Although the acetyl group is deactivating, bromination on the aromatic ring can occur, especially under harsh conditions or with certain catalysts. Using a milder brominating agent like N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂) can often prevent this side reaction.[5]
-
-
Degradation of Starting Material or Product:
-
Harsh Reaction Conditions: Prolonged exposure to strong acids or high temperatures can lead to degradation. Aim for the mildest conditions that still afford a reasonable reaction rate.
-
Instability of the α-bromo ketone: The product can be a lachrymator and may be sensitive to light and moisture. It is advisable to work up the reaction promptly upon completion and store the purified product under an inert atmosphere, protected from light.
-
Question 2: I am observing multiple spots on my TLC plate, even after the starting material is consumed. What are these byproducts and how can I avoid them?
Answer:
The formation of multiple byproducts is a common issue. The primary culprits are typically over-bromination and aromatic bromination.
-
Dibrominated Product: As mentioned, the formation of the 2,2-dibromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one is a likely side reaction.
-
Identification: This product will have a different Rf value on the TLC plate and can be identified by mass spectrometry (M+2 peak will be more intense relative to the M peak compared to the monobrominated product).
-
Mitigation: Precise control over the stoichiometry of the brominating agent is key. Slow, dropwise addition of the brominating agent at a controlled temperature (e.g., 0-5 °C) is highly recommended.[4]
-
-
Aromatic Bromination: Bromination can occur at the ortho or para positions of the indane ring relative to the acetyl group.
-
Identification: These isomers can be difficult to separate from the desired product. Their presence can be confirmed by ¹H NMR, where additional aromatic signals will be observed.
-
Mitigation: N-Bromosuccinimide (NBS) is generally more selective for α-bromination over aromatic bromination compared to Br₂.[5] Performing the reaction in the dark can also suppress radical-mediated aromatic bromination.
-
-
Elimination Product: The α-bromo ketone product can undergo elimination of HBr to form an α,β-unsaturated ketone, especially if a base is used in the workup or during purification on silica gel.
-
Identification: This byproduct can be detected by the appearance of vinylic protons in the ¹H NMR spectrum.
-
Mitigation: Use a mild base (e.g., sodium bicarbonate) for neutralization during the workup and consider using deactivated silica gel for chromatography.
-
Question 3: The purification of the final product by column chromatography is difficult, and I am experiencing product loss. Are there alternative purification methods?
Answer:
Purification of α-bromo ketones can indeed be challenging due to their reactivity.
-
Optimizing Column Chromatography:
-
Deactivated Silica: Use silica gel that has been treated with a small amount of a non-nucleophilic base like triethylamine to prevent on-column degradation.
-
Rapid Purification: Do not let the product sit on the column for an extended period.
-
Appropriate Solvent System: A non-polar solvent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) is typically effective.
-
-
Recrystallization: If the product is a solid, recrystallization is often a superior method for purification, as it can minimize degradation and is more scalable.
-
Solvent Screening: Experiment with different solvent systems (e.g., ethanol, isopropanol, or mixed solvents like ethyl acetate/hexanes) to find conditions that provide good recovery and high purity.
-
-
Aqueous Workup: A thorough aqueous workup is crucial to remove any unreacted brominating agent and acidic byproducts before attempting purification. Washing the organic layer with a dilute solution of sodium thiosulfate can help remove any residual bromine.
Frequently Asked Questions (FAQs)
Q1: What is the best brominating agent for this synthesis: Br₂ or NBS?
A1: For the α-bromination of aryl ketones like 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one, N-Bromosuccinimide (NBS) is often the preferred reagent.[5] This is because NBS provides a low, constant concentration of Br₂, which helps to minimize side reactions such as dibromination and aromatic bromination.[5] Elemental bromine (Br₂) is more reactive and less selective, increasing the likelihood of byproduct formation.
Q2: What is the mechanism of the acid-catalyzed α-bromination?
A2: The acid-catalyzed α-bromination of a ketone proceeds through the following key steps:[1][2]
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, making the α-protons more acidic.
-
Enol formation: A weak base (e.g., the solvent or another molecule of the ketone) removes an α-proton, leading to the formation of the enol tautomer. This is the rate-determining step of the reaction.[3]
-
Nucleophilic attack: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic bromine (from Br₂ or a Br⁺ source).
-
Deprotonation: The protonated carbonyl is deprotonated to regenerate the carbonyl group and the acid catalyst, yielding the α-bromo ketone.
Q3: What are the ideal reaction conditions (solvent, temperature, catalyst) for this synthesis?
A3: While the optimal conditions should be determined empirically for your specific setup, a good starting point based on similar reactions is:
-
Solvent: A non-protic solvent such as dichloromethane (DCM), chloroform, or carbon tetrachloride is often used. Acetic acid can also serve as both a solvent and a catalyst.[6]
-
Temperature: The reaction is typically carried out at room temperature or slightly below (0-25 °C) to control the reaction rate and minimize side reactions.
-
Catalyst: A catalytic amount of a strong acid like HBr or sulfuric acid is commonly used to facilitate enol formation.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of spectroscopic techniques should be used:
-
¹H NMR: Look for the disappearance of the singlet corresponding to the methyl protons of the starting material and the appearance of a new singlet for the -CH₂Br protons, typically in the range of 4.0-5.0 ppm.
-
¹³C NMR: The carbon of the -CH₂Br group will appear in the aliphatic region, and its chemical shift will be influenced by the adjacent carbonyl and bromine atom.
-
IR Spectroscopy: The C=O stretching frequency of the ketone will be a prominent peak, typically around 1680-1700 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M⁺+2).
-
TLC: A single spot on the TLC plate in an appropriate solvent system is a good indicator of purity.
Optimized Experimental Protocol
This protocol is a generalized procedure based on established methods for the α-bromination of aryl ketones. It should be optimized for your specific laboratory conditions.
Materials:
-
1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Acetic Acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for chromatography or recrystallization
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one (1.0 eq) in dichloromethane.
-
Add a catalytic amount of acetic acid.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) or by recrystallization.
| Parameter | Recommendation | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Higher selectivity, reduced side reactions.[5] |
| Solvent | Dichloromethane (DCM) | Inert, good solubility for reactants. |
| Catalyst | Acetic Acid (catalytic) | Promotes enol formation. |
| Temperature | 0-5 °C | Controls reaction rate, minimizes byproducts. |
| Stoichiometry | 1.05 eq of NBS | Ensures complete reaction of starting material. |
| Workup | Na₂S₂O₃ and NaHCO₃ washes | Removes excess bromine and acid. |
| Purification | Recrystallization or Chromatography | Removes impurities and byproducts. |
Visualizing the Workflow
Caption: A typical workflow for the synthesis of this compound.
References
-
The absolute configuration of 2-bromo-2,3-dihydro-1 H -inden-1-ols - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. (2018). Retrieved January 23, 2026, from [Link]
-
2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
Side Reactions in Bromination of α-Ergocryptine - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Studies on the mechanism of acid-catalyzed bromination of a hindered alkyl aryl ketone: 2,4,6-trimethylacetophenone. Rate dependence on bromine concentration | Journal of the American Chemical Society. (1970). Retrieved January 23, 2026, from [Link]
-
What's the difference between NBS and Br2? - YouTube. (2020). Retrieved January 23, 2026, from [Link]
-
NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Alpha halogenation : r/chemhelp - Reddit. (2023). Retrieved January 23, 2026, from [Link]
-
Photochemical bromination of substituted indan-1-one derivatives - TÜBİTAK Academic Journals. (2009). Retrieved January 23, 2026, from [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Retrieved January 23, 2026, from [Link]
-
Halogenation Of Ketones via Enols - Master Organic Chemistry. (n.d.). Retrieved January 23, 2026, from [Link]
-
Indane-1,3-Dione: From Synthetic Strategies to Applications - Encyclopedia.pub. (2022). Retrieved January 23, 2026, from [Link]
-
22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. (2023). Retrieved January 23, 2026, from [Link]
-
Video: Acid-Catalyzed α-Halogenation of Aldehydes and Ketones - JoVE. (n.d.). Retrieved January 23, 2026, from [Link]
-
AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. (n.d.). Retrieved January 23, 2026, from [Link]
-
Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Allylic Bromination by NBS with Practice Problems - Chemistry Steps. (n.d.). Retrieved January 23, 2026, from [Link]
-
Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking - PMC - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]
-
10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry - YouTube. (2020). Retrieved January 23, 2026, from [Link]
-
A ketone undergoes acid-catalyzed bromination, acid-catalyzed chl... | Study Prep in Pearson+. (n.d.). Retrieved January 23, 2026, from [Link]
- Synthesis method of 2-bromomalondialdehyde - Google Patents. (n.d.).
-
Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
2-Bromo-1-(6-methyl-2-naphthyl)ethanone | C13H11BrO | MD Topology | NMR | X-Ray. (n.d.). Retrieved January 23, 2026, from [Link]
-
1 H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
2-Bromo-1-(3-nitrophenyl)ethanone - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
A Practical Reagent for the Efficient Preparation of 2-Bromo-1-alken-3-ols - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone. (2014). Retrieved January 23, 2026, from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Video: Acid-Catalyzed α-Halogenation of Aldehydes and Ketones [jove.com]
- 3. A ketone undergoes acid-catalyzed bromination, acid-catalyzed chl... | Study Prep in Pearson+ [pearson.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stability of 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical insights and practical troubleshooting advice for handling this reactive alpha-bromo ketone intermediate. This resource is structured to address the common stability challenges encountered during its use in research and development, moving beyond a simple FAQ to offer a comprehensive understanding of its chemical behavior in various solvent systems.
Understanding the Core Instability: The Alpha-Bromo Ketone Moiety
The primary driver of the compound's reactivity lies in the α-bromo ketone functional group. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the adjacent carbon atom, making the bromine atom a good leaving group. This inherent reactivity makes the molecule susceptible to several degradation pathways, which are highly dependent on the solvent environment.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two most common degradation pathways are nucleophilic substitution and elimination (dehydrobromination) .
-
Nucleophilic Substitution: Solvents with nucleophilic character (e.g., water, alcohols) can displace the bromide ion. In protic solvents, this is often a solvolysis reaction.
-
Elimination: In the presence of a base, the compound can undergo an E2 elimination to form the corresponding α,β-unsaturated ketone.[1][2] This is a significant concern even with weak bases.
Q2: I'm observing a new, less polar spot on my TLC plate after leaving my compound in methanol overnight. What is likely happening?
A2: This is a classic sign of a solvolysis reaction. The methanol is acting as a nucleophile and displacing the bromide to form 2-methoxy-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one. The decrease in polarity is consistent with the replacement of the bromo group with a methoxy group.
Q3: My NMR spectrum shows a mixture of my starting material and what appears to be an alkene. What could be the cause?
A3: The presence of an alkene strongly suggests that dehydrobromination has occurred, leading to the formation of 1-(2,3-dihydro-1H-inden-5-yl)ethen-1-one. This is often initiated by basic impurities in your solvent or on your glassware. Even seemingly neutral solvents can contain trace amounts of basic residues.
Q4: Which solvents are generally recommended for short-term storage of this compound?
A4: For short-term storage or immediate use in a subsequent reaction, aprotic, non-nucleophilic solvents are the preferred choice. High-purity, anhydrous solvents such as acetonitrile, dichloromethane (DCM), or tetrahydrofuran (THF) are generally suitable. However, long-term stability in any solvent is not guaranteed.
Q5: How does water content in a solvent affect the stability?
A5: Water is a nucleophile and can lead to hydrolysis of the C-Br bond, forming 2-hydroxy-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one and hydrobromic acid (HBr). The generated HBr can, in turn, catalyze further degradation. Therefore, using anhydrous solvents is critical.
Troubleshooting Guide: Common Experimental Issues
| Observed Issue | Potential Cause | Troubleshooting Steps & Explanations |
| Rapid discoloration (yellowing/browning) of the solution | Decomposition. The formation of colored byproducts is a common indicator of degradation, often due to the formation of conjugated systems or polymeric material. | 1. Use fresh, high-purity solvents: Impurities can catalyze degradation. 2. Work at lower temperatures: Reaction rates, including degradation, are temperature-dependent. 3. Use an inert atmosphere: While not always the primary cause, excluding oxygen can prevent oxidative side reactions. |
| Inconsistent reaction yields or multiple unexpected byproducts | On-going degradation of the starting material. If the starting material is degrading during the reaction, a complex mixture of products will result. | 1. Analyze starting material purity immediately before use: Do not assume a previously characterized batch is still pure. 2. Add the α-bromo ketone last and at a controlled rate: This minimizes its exposure to potentially incompatible reagents or conditions. 3. Consider in-situ formation: If feasible, generating the α-bromo ketone and using it immediately without isolation can be a good strategy. |
| Difficulty in purifying the product by chromatography | Co-elution with degradation products or on-column degradation. The polarity of some degradation products can be very similar to the starting material. The stationary phase of the chromatography column (e.g., silica gel) can also promote degradation. | 1. Use a less acidic stationary phase: Consider using neutral alumina or a deactivated silica gel. 2. Work quickly and at low temperatures: Minimize the time the compound spends on the column. 3. Consider alternative purification methods: Recrystallization, if possible, can be a gentler alternative. |
| Poor solubility in the desired reaction solvent | Inherent property of the compound. | 1. Perform small-scale solubility tests: Test a range of solvents to find the most suitable one for your reaction. 2. Use a co-solvent system: A mixture of solvents can sometimes improve solubility. However, be mindful of the reactivity of each solvent. |
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound in your specific experimental context, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions and monitoring its degradation over time.
Protocol 1: Forced Degradation Study
Objective: To identify the potential degradation products and understand the stability of the compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade solvents: Acetonitrile, Methanol, Water
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide
-
3% Hydrogen peroxide
-
HPLC system with a UV detector
-
Class A volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.[3]
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor in a sealed vial.
-
Acidic Hydrolysis: 0.1 M HCl.
-
Basic Hydrolysis: 0.1 M NaOH.
-
Oxidative Degradation: 3% H₂O₂.
-
Neutral Hydrolysis: Water.
-
Solvent Stability: Methanol.
-
Control: Acetonitrile.
-
-
Incubation: Incubate the vials at 40°C and protect from light.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Sample Preparation for HPLC: Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a final concentration of approximately 50 µg/mL with the initial mobile phase.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 40% B, 5-20 min: 40-80% B, 20-25 min: 80% B, 25-26 min: 80-40% B, 26-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear.[4] The key is to demonstrate that the peaks for the degradation products are well-resolved from the peak of the parent compound.
Visualizing Degradation Pathways and Workflows
Predicted Degradation Pathways
Caption: Predicted degradation pathways of the title compound.
Forced Degradation Experimental Workflow
Caption: Workflow for the forced degradation study.
Summary of Expected Stability in Common Solvents
The following table provides a qualitative prediction of the stability of this compound in various solvents based on general chemical principles of alpha-bromo ketones.
| Solvent | Solvent Type | Predicted Stability | Primary Degradation Pathway(s) | Rationale |
| Acetonitrile (ACN) | Polar Aprotic | Good | Minimal | Low nucleophilicity and generally non-reactive. |
| Dichloromethane (DCM) | Nonpolar Aprotic | Good | Minimal | Non-nucleophilic and aprotic. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Potential Elimination | Can contain peroxide and basic impurities that may initiate degradation. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to Poor | Nucleophilic Substitution, Elimination | Can act as a nucleophile (oxygen) and may contain water. Basic impurities can cause elimination. |
| Methanol (MeOH) | Polar Protic | Poor | Solvolysis (Nucleophilic Substitution) | Methanol is a nucleophile that can displace the bromide. |
| Ethanol (EtOH) | Polar Protic | Poor | Solvolysis (Nucleophilic Substitution) | Ethanol is a nucleophile that can displace the bromide. |
| Water | Polar Protic | Very Poor | Hydrolysis (Nucleophilic Substitution) | Water is a nucleophile that will lead to the corresponding alpha-hydroxy ketone. |
| Acetic Acid | Polar Protic | Poor | Acid-catalyzed enolization and potential for substitution | The acidic conditions can catalyze enol formation, potentially leading to side reactions.[1] |
Disclaimer: This guide is intended for informational purposes and is based on established chemical principles. It is essential to perform your own stability studies to determine the suitability of this compound in your specific applications.
References
-
Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
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MDPI. (2022). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]
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ACS Publications. (2021). In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study Using the Software Program Zeneth. Organic Process Research & Development. Retrieved from [Link]
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National Center for Biotechnology Information. (2016). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Retrieved from [Link]
-
European Journal of Chemistry. (2018). Correlation of the rates of solvolysis of α-bromoisobutyrophenone using both simple and extended forms of the Grunwald-Winstein. Retrieved from [Link]
-
ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
ResearchGate. (2007). 2-Bromoacetophenone. Retrieved from [Link]
-
SciSpace. (2014). 2278-6074 - Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]
-
Michigan State University Department of Chemistry. Chapter 23. Carbonyl Alpha Substitution Reactions. Retrieved from [Link]
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St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1: Predicting Degradation Related Impurities and Impurity Considerations for Pharmaceutical Dosage Forms. Retrieved from [Link]
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IVT Network. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Fiveable. Alpha Halogenation of Aldehydes and Ketones | Organic Chemistry Class Notes. Retrieved from [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
ResearchGate. (2011). Solvent Polarity and Hydrogen Bond Effects on Nucleophilic Substitution Reaction of 2-Bromo-5-nitrothiophene with Piperidine. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 9). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Retrieved from [Link]
-
Michigan State University Department of Chemistry. Alkyl Halide Reactivity. Retrieved from [Link]
-
Deepdyve. (2016). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
ResearchGate. (2007). Early Prediction of Pharmaceutical Oxidation Pathways by Computational Chemistry and Forced Degradation. Retrieved from [Link]
-
Filo. (2024, June 6). The relative rates of solvolysis of 2-bromo-2-methylpropane in three solv... Retrieved from [Link]
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Chemistry Steps. Alpha Halogenation of Enols and Enolates. Retrieved from [Link]
-
IRJPMS. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
-
Organic Chemistry Portal. α-Bromoketone synthesis by bromination. Retrieved from [Link]
-
Phenomenex. HPLC Troubleshooting Guide. Retrieved from [Link]
-
AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]
-
SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]
-
IJPPR. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
-
ResearchGate. (2002). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. Retrieved from [Link]
-
Green Group MIT. Predicting active pharmaceutical ingredients (API) degradation. Retrieved from [Link]
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NC State University Libraries. Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Correlation of the rates of solvolysis of α-bromoisobutyrophenone using both simple and extended forms of the Grunwald-Winstein. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Retrieved from [Link]
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IJPPS. (2012). OVERVIEW OF DEGRADATION STUDIES FOR PHARMACEUTICAL DRUG CANDIDATES. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 17). 22.S: Carbonyl Alpha-Substitution Reactions (Summary). Retrieved from [Link]
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Organic Chemistry: A Tenth Edition. 22.3 Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Wikipedia. Reductive dehalogenation of halo ketones. Retrieved from [Link]
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Master Organic Chemistry. Halogenation Of Ketones via Enols. Retrieved from [Link]
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Technical Support Center: Removal of Unreacted Starting Material from the Product
Introduction: The Imperative of Purity in Scientific Research
In the realm of chemical synthesis and drug development, the purity of a compound is paramount. The presence of unreacted starting materials, byproducts, or residual solvents can significantly impact the validity of experimental data, compromise biological assays, and introduce safety concerns in pharmaceutical applications.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of unreacted starting materials from their desired products. We will delve into the mechanistic principles behind common purification techniques, offer field-proven insights, and provide detailed protocols to enhance the reproducibility and success of your experiments.[1]
Part 1: Troubleshooting Guide - Common Purification Challenges
This section addresses specific issues frequently encountered during the purification process in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is an oil and difficult to purify. | High molecular weight (>350 amu) can make distillation challenging.[2] The presence of isomeric impurities with similar boiling points and polarities complicates separation. | For small quantities (< 1g), column chromatography is often the most effective method.[2] For larger quantities of lower molecular weight oils (<350 amu), distillation may be feasible.[2] Consider derivatization to a solid for easier purification by recrystallization. |
| Low or no recovery of product after purification. | The product may be volatile and lost during solvent evaporation.[3] The product might be unexpectedly soluble in the aqueous phase during an extraction.[3] The product could be adsorbed onto filtration media.[3] | Check the solvent collected in the rotovap trap for your product.[3] Analyze the aqueous layer to see if the product is present.[3] Suspend the filtration medium in a suitable solvent and analyze for the presence of your product.[3] |
| Recrystallization yields no crystals or very few. | Too much solvent was used, preventing the solution from becoming saturated upon cooling.[4] The product is highly soluble in the solvent even at low temperatures.[4] The rate of cooling was too rapid, preventing crystal nucleation. | Evaporate some of the solvent to increase the concentration and allow it to cool again.[4] Cool the solution in an ice bath or refrigerator to further decrease solubility.[4] Scratch the inside of the flask with a glass rod to provide a surface for crystal growth.[4] Add a seed crystal of the pure compound if available.[4] |
| Column chromatography provides poor separation. | The chosen solvent system is not optimal, resulting in co-elution of the product and impurities. The column may have been overloaded with the crude material. | Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find a mobile phase that provides good separation (a general guideline is a target Rf of ~0.3 for the desired compound).[5] Ensure the amount of crude material loaded is appropriate for the column size. A general rule is to use 20g to 100g of silica gel for every 1g of sample.[6] |
| Emulsion formation during liquid-liquid extraction. | The presence of surfactants or high concentrations of dissolved substances can stabilize the interface between the two immiscible liquids. Vigorous shaking can exacerbate the problem. | Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion. Gently swirl or invert the separatory funnel instead of vigorous shaking. If an emulsion persists, filtration through a bed of Celite or glass wool can sometimes be effective. |
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right purification method for my product?
A1: The selection of a purification technique is dictated by the physical and chemical properties of your product and the impurities.[7]
-
For solid products , recrystallization is often the first choice, especially for multi-gram quantities.[2] It relies on the difference in solubility of the compound and impurities in a given solvent at different temperatures.[8]
-
For liquid products , distillation is a common method, particularly for separating components with significantly different boiling points (a difference of at least 70°C is ideal for simple distillation).[9]
-
For complex mixtures or when other methods fail , chromatography is a powerful and versatile technique.[10] Flash chromatography is widely used for routine purification in organic synthesis.[11][12]
The following flowchart provides a general decision-making framework:
Caption: Decision tree for selecting a primary purification method.
Q2: What are the key principles of recrystallization?
A2: Recrystallization is a purification technique for solid compounds based on differential solubility.[8] The core principle is to dissolve the impure solid in a hot solvent in which the desired compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[1] As the saturated solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent (mother liquor).[8][13]
Q3: When should I use flash chromatography instead of gravity chromatography?
A3: Flash chromatography is a modification of traditional column chromatography that utilizes positive pressure (typically from compressed air or a pump) to force the mobile phase through the stationary phase more quickly.[12] This results in a much faster separation compared to gravity chromatography, which relies on the force of gravity alone.[12] Flash chromatography is generally preferred for routine purifications in a research setting due to its speed and efficiency.[12]
Q4: How does liquid-liquid extraction work to remove impurities?
A4: Liquid-liquid extraction is a separation technique based on the differential solubility of a compound in two immiscible liquids, typically an aqueous phase and an organic solvent.[14][15] The compound will partition between the two phases based on its relative solubility. By choosing an appropriate solvent system, impurities can be selectively extracted into one phase, leaving the desired product in the other. This technique is also useful for removing acidic or basic impurities by performing an acid-base extraction, where the pH of the aqueous phase is adjusted to ionize the impurity, making it more soluble in the aqueous layer.[16]
Part 3: Detailed Experimental Protocols
Protocol 1: Recrystallization for the Purification of a Solid Product
This protocol outlines the general steps for purifying a solid compound via recrystallization.
Objective: To remove soluble impurities from a solid product.
Materials:
-
Crude solid product
-
A suitable recrystallization solvent (or solvent pair)
-
Erlenmeyer flasks
-
Heating source (hot plate or steam bath)
-
Filter paper
-
Buchner funnel and filter flask
-
Vacuum source
Procedure:
-
Solvent Selection: Choose a solvent in which the product is highly soluble at high temperatures and poorly soluble at room temperature.[1] This often requires preliminary solubility tests with small amounts of the crude product in various solvents.[17]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.[1] Heat the mixture to near the solvent's boiling point while stirring until the solid is completely dissolved.[1][16] Add more solvent in small portions if necessary, but avoid using an excess.[1]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature.[1] Slow cooling generally leads to the formation of larger, purer crystals.[16] The flask can then be placed in an ice bath to maximize crystal formation.[17]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[18]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.[17]
-
Drying: Allow the crystals to dry completely, either by air drying or in a vacuum oven.[18]
Caption: Workflow for a typical recrystallization procedure.
Protocol 2: Flash Column Chromatography for the Purification of a Non-polar Compound
This protocol provides a general procedure for purifying a compound using flash column chromatography.
Objective: To separate a desired compound from impurities based on their differential adsorption to a stationary phase.
Materials:
-
Crude product mixture
-
Silica gel (for flash chromatography)[5]
-
Chromatography column
-
Sand
-
Eluent (solvent system determined by TLC)
-
Collection tubes
-
Air pressure source
Procedure:
-
Solvent System Selection: Develop a suitable eluent system using TLC. A good starting point is a solvent mixture that gives the desired compound an Rf value of approximately 0.3.[5]
-
Column Packing: Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Dry pack the column with silica gel.[19]
-
Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or the eluent).[5] Carefully add the sample solution to the top of the silica gel. Alternatively, the sample can be adsorbed onto a small amount of silica gel and then added to the column.[5]
-
Elution: Carefully add the eluent to the column and apply gentle air pressure to achieve a steady flow rate (a common recommendation is a solvent front descent of about 2 inches per minute).[5]
-
Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).[5]
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
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Technical Support Center: Characterization of Over-brominated Side Products
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with over-bromination during synthesis. Over-bromination, the incorporation of more bromine atoms than desired, can significantly reduce the yield of the target compound and complicate purification. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, characterize, and manage these unwanted side products.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when suspecting over-bromination.
Q1: My reaction mass spectrum shows a peak higher than my expected molecular weight. Could this be over-bromination?
A: Yes, this is a strong indicator of over-bromination. Each additional bromine atom increases the mass of the molecule by approximately 78 or 80 Da, corresponding to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br[1][2]. If you observe a cluster of peaks around M+78/80 or M+156/158/160 relative to your expected molecular ion (M+), it is highly likely that one or more excess bromine atoms have been incorporated.
Q2: How can I quickly confirm the presence of bromine in my product using mass spectrometry?
A: Look for the characteristic isotopic pattern of bromine. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively)[2]. This results in a distinctive "M" and "M+2" peak pattern with an intensity ratio of roughly 1:1 for each bromine atom present[1][3]. For a compound with one bromine atom, you will see two peaks of nearly equal height separated by 2 m/z units[2]. For a di-brominated compound, you will see three peaks (M, M+2, M+4) with a characteristic intensity ratio of approximately 1:2:1.
Q3: My ¹H NMR spectrum looks messy, with more peaks than expected. How can I tell if this is due to over-bromination?
A: Over-bromination often leads to a mixture of products (e.g., mono-, di-, and tri-brominated species), each with its own set of NMR signals. Look for downfield shifts in proton signals. Protons on carbons adjacent to a bromine atom are deshielded and typically appear in the 3.3-3.4 ppm range for alkyl bromides[4][5]. Additional bromine atoms will further deshield nearby protons, causing them to shift even further downfield. The presence of multiple, complex multiplets in regions where you expect clean signals can be a sign of a product mixture resulting from over-bromination.
Q4: What are the common causes of over-bromination in a synthesis?
A: The primary causes include:
-
Excess Brominating Agent: Using too high a molar ratio of the brominating agent to the substrate.
-
Harsh Reaction Conditions: High temperatures or long reaction times can drive the reaction towards multiple substitutions.
-
Use of a Basic Catalyst: Base-catalyzed brominations, especially at activated positions like methyl ketones, can proceed rapidly to polyhalogenation[6].
-
Insufficient Reaction Monitoring: Allowing the reaction to proceed for too long without checking its progress via techniques like TLC or GC[6].
Part 2: In-Depth Troubleshooting Guides
This section provides detailed workflows and protocols for tackling specific challenges in characterizing over-brominated products.
Guide 1: Troubleshooting Ambiguous Mass Spectrometry Results
Even with the characteristic isotopic pattern, mass spectrometry data can sometimes be unclear. This guide helps you dissect the data.
The Problem: You observe a complex cluster of peaks in the mass spectrum, and it's difficult to definitively assign the number of bromine atoms.
Causality: This can happen with low-resolution instruments, complex fragmentation patterns, or when dealing with molecules that have multiple halogen atoms or other elements with significant isotopes.
Workflow for MS Analysis:
Caption: Workflow for confirming over-bromination using mass spectrometry.
Step-by-Step Protocol:
-
Acquire High-Resolution Mass Spectrum (HRMS): If possible, re-analyze your sample using an HRMS instrument (e.g., TOF, Orbitrap). This will provide a highly accurate mass measurement, allowing you to determine the elemental composition and confirm the presence and number of bromine atoms.
-
Isotope Pattern Analysis:
-
Carefully measure the relative intensities of the peaks in the molecular ion cluster.
-
Use a chemical formula calculator or the software provided with your mass spectrometer to simulate the theoretical isotopic pattern for your suspected mono-, di-, and tri-brominated products.
-
Compare the experimental pattern to the theoretical patterns. A close match is strong evidence.
-
Data Interpretation Table:
| Number of Bromine Atoms | Isotopic Peaks | Theoretical Intensity Ratio |
| 1 | M, M+2 | 1:1 |
| 2 | M, M+2, M+4 | 1:2:1 |
| 3 | M, M+2, M+4, M+6 | 1:3:3:1 |
| 4 | M, M+2, M+4, M+6, M+8 | 1:4:6:4:1 |
Table 1: Theoretical isotopic abundance patterns for molecules containing multiple bromine atoms.
-
Analyze Fragmentation Patterns: Look for characteristic neutral losses in the MS/MS spectrum. The loss of a bromine radical (79 or 81 Da) or hydrogen bromide (80 or 82 Da) are common fragmentation pathways for brominated compounds and can help confirm your structure.
Guide 2: Deconvoluting Complex NMR Spectra
A mixture of brominated products will result in overlapping signals in ¹H and ¹³C NMR spectra. This guide provides a strategy for interpretation.
The Problem: Your ¹H and ¹³C NMR spectra show too many signals, making it impossible to assign the structure of your desired product.
Causality: The presence of multiple, structurally similar compounds (isomers and different degrees of bromination) leads to a superposition of individual spectra.
Workflow for NMR Analysis:
Caption: A logical workflow for the analysis of complex NMR spectra.
Step-by-Step Protocol:
-
¹H NMR Analysis:
-
Focus on diagnostic regions. Protons on a carbon bearing a bromine atom (CH-Br) are significantly deshielded. For example, in 1-bromopropane, the CH₂ protons adjacent to Br appear around 3.39 ppm[4]. In a di- or tri-brominated analog, this shift would be even greater.
-
Look for changes in multiplicity and integration. Over-bromination on an aromatic ring, for instance, will change the splitting patterns of the remaining aromatic protons.
-
-
¹³C NMR Analysis:
-
Carbons directly attached to bromine (C-Br) typically resonate in the 25-65 ppm range[7].
-
The "heavy atom effect" of bromine can sometimes complicate predictions, but the general trend of downfield shifting upon substitution holds[8].
-
Utilize DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups, which can simplify the spectrum.
-
-
2D NMR Spectroscopy: If the mixture is complex, 2D NMR techniques are invaluable.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to piece together spin systems for each compound in the mixture.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to. This is crucial for assigning carbon signals.
-
-
Purification and Re-analysis: In many cases, physical separation is the most effective strategy.
Data Interpretation Table:
| Type of Carbon | Typical ¹³C Chemical Shift (ppm) | Typical ¹H Chemical Shift (ppm) |
| Alkyl-Br | ||
| R-CH₂-Br | ~30-45 | ~3.3-3.6 |
| R₂-CH-Br | ~40-60 | ~3.8-4.2 |
| Aryl-Br | ||
| C-Br (Aromatic) | ~110-125 | N/A |
| C-H ortho to Br | ~128-135 | ~7.4-7.6 |
| C-H meta to Br | ~125-130 | ~7.2-7.4 |
Table 2: Approximate ¹H and ¹³C NMR chemical shifts for carbons and protons near a bromine atom. Note that values can vary significantly based on the overall molecular structure.[5][7][10]
Guide 3: Chromatographic Separation of Brominated Products
The similar polarity of mono- and poly-brominated compounds makes their separation challenging. This guide offers strategies for effective purification.
The Problem: Your desired product and over-brominated side products co-elute during column chromatography or HPLC.
Causality: The addition of bromine atoms increases a molecule's molecular weight and polarizability but may only cause a small change in overall polarity, making separation difficult.
Step-by-Step Protocol for Method Development:
-
Analytical Method Development (TLC or Analytical HPLC):
-
Solvent Screening: Test a range of solvent systems. Start with a non-polar system (e.g., hexane/ethyl acetate) and gradually increase polarity. For reversed-phase HPLC, screen different gradients of acetonitrile or methanol in water[9].
-
Stationary Phase Selection: If standard silica gel or C18 columns fail, consider alternative stationary phases. For normal phase, alumina or fluorinated phases can offer different selectivity. For reversed-phase, phenyl-hexyl or embedded polar group (EPG) columns can provide alternative interactions.
-
-
Preparative Chromatography Protocol:
-
Column Choice: Use a high-resolution preparative column with a small particle size for better separation efficiency.
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong, compatible solvent. Ensure the sample is fully dissolved to prevent precipitation on the column.
-
Gradient Optimization: Employ a shallow gradient. A slow, gradual increase in the strong solvent (e.g., 0.5-1% change per column volume) is often necessary to resolve closely eluting compounds[6].
-
Fraction Collection: Collect small fractions and analyze them by TLC or analytical HPLC/MS to identify the pure product.
-
References
-
University of Sheffield. (n.d.). Bromine NMR. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, December 2). Bromo pattern in Mass Spectrometry. YouTube. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, August 6). Calculated 13C NMR Shifts of brominated Carbons. Retrieved from [Link]
-
ACS Publications. (2024). Formation and Decomposition of New and Unknown Polar Brominated Disinfection Byproducts during Chlorination. Environmental Science & Technology. Retrieved from [Link]
-
ACS Publications. (2012, February 28). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education. Retrieved from [Link]
-
Food Technology and Biotechnology. (2011). Analysis of Theobromine and Related Compounds by Reversed Phase High-Performance Liquid Chromatography with Ultraviolet Detection. Retrieved from [Link]
-
Agilent. (n.d.). Rapid analysis of polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs) with Agilent Intuvo 9000 GC/5977B s. Retrieved from [Link]
-
RSC Publishing. (n.d.). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). bromine. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, August 14). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Retrieved from [Link]
-
Agilent. (2022, November 9). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Effects of bromide on the formation and transformation of disinfection by-products during chlorination and chloramination. Retrieved from [Link]
-
EPA. (n.d.). Analysis of Polybrominated Diphenyl Ethers (PBDEs) and other Flame Retardants in Air and Precipitation Samples. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift. Retrieved from [Link]
-
NIH. (2023, June 2). Bromination of endo-7-norbornene derivatives revisited: failure of a computational NMR method in elucidating the configuration of an organic structure. Retrieved from [Link]
-
ACS Publications. (n.d.). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews. Retrieved from [Link]
-
PubMed Central. (n.d.). Monthly variations of unregulated brominated disinfection by-products in chlorinated water are correlated with total bromine. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]
-
PubMed. (n.d.). Methods for determination of polybrominated diphenyl ethers in environmental samples--review. Retrieved from [Link]
-
YouTube. (2015, April 28). Organic Chemistry NMR Structure Elucidation 4-Bromobutanenitrile. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Davidson Analytical Services. (n.d.). Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Formation and toxicity of brominated disinfection byproducts during chlorination and chloramination of water: A review. Retrieved from [Link]
-
Agència de Salut Pública de Barcelona. (n.d.). Analysis of polybrominated diphenyl ethers / brominated flame retardants. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]
-
Reddit. (2019, September 12). Trouble with NBS bromination. r/OrganicChemistry. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Bromide ion. Retrieved from [Link]
-
ResearchGate. (n.d.). Halogenated compounds identified by GC-MS in dichloromethane extracts of laboratory-cultivated Ochtodes secundiramea plantlets. Retrieved from [Link]
-
YouTube. (2019, January 21). Carbon-13 NMR Spectroscopy. Retrieved from [Link]
-
LCGC International. (2006, April 1). Interpretation of Isotope Peaks in Small Molecule LC–MS. Retrieved from [Link]
-
Wikipedia. (n.d.). Bromine. Retrieved from [Link]
-
UCL. (n.d.). Chemical shifts. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). 1H NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
-
MDPI. (2022, December 28). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. Retrieved from [Link]
-
PubMed. (n.d.). Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 24). 19.5: Carbon-13 NMR. Retrieved from [Link]
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Technical Support Center: Optimizing Temperature and Reaction Time for Alkylation Reactions
Welcome to the Technical Support Center for Alkylation Reactions. As a cornerstone of organic synthesis, alkylation is pivotal in the creation of a vast array of chemical compounds, pharmaceuticals, and materials.[1] The successful execution of these reactions hinges on the precise control of critical parameters, with temperature and reaction time being paramount. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing these variables, troubleshoot common issues, and ensure the integrity and efficiency of their synthetic routes.
Our approach is grounded in the core principles of chemical kinetics and thermodynamics, providing not just procedural steps but the fundamental reasoning behind them. A thorough understanding of how temperature and time influence reaction rates, selectivity, and the formation of byproducts is essential for robust reaction development and successful scale-up.[2]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific challenges encountered during alkylation experiments, with a focus on temperature and time-related causality.
| Issue/Symptom | Potential Cause(s) | Recommended Solution & Scientific Rationale |
| Low or No Product Yield | 1. Reaction Temperature Too Low: The activation energy for the desired alkylation is not being met. | Solution: Gradually increase the reaction temperature in 5-10°C increments, monitoring progress by an appropriate analytical method (e.g., TLC, GC, in-situ FTIR).[3] Rationale: Increasing thermal energy provides molecules with the necessary kinetic energy to overcome the activation energy barrier, thus increasing the reaction rate. |
| 2. Reaction Time Too Short: The reaction has not been allowed to proceed to completion. | Solution: Extend the reaction time, taking aliquots at regular intervals to determine the point of maximum conversion. Rationale: Many reactions, especially at lower temperatures, require sufficient time for the reactants to interact and form the product. Reaction monitoring is crucial to avoid unnecessary extensions that could lead to byproduct formation. | |
| 3. Reactant/Catalyst Decomposition: Excessive heat can degrade thermally sensitive substrates or deactivate catalysts (e.g., Lewis acids).[3] | Solution: Ensure uniform heating and efficient stirring. For highly exothermic reactions, consider slower, dropwise addition of the alkylating agent or catalyst to a cooled solution to manage the exotherm.[3] Rationale: Localized overheating can lead to decomposition pathways that compete with the desired reaction. Controlled addition and effective heat dissipation maintain the integrity of the reaction components. | |
| Formation of Isomeric Products (e.g., Carbocation Rearrangement) | Reaction Temperature Too High: Higher temperatures can provide the energy needed for a less stable carbocation to rearrange to a more stable one, leading to a mixture of alkylated products.[3][4][5] | Solution: Conduct the reaction at a lower temperature (e.g., 0°C or -78°C).[3] Rationale: This is a classic example of kinetic vs. thermodynamic control. Lower temperatures favor the kinetically controlled product (the one that forms fastest, often from the initial, less stable carbocation) over the more stable, thermodynamically favored rearranged product.[3][6][7] Sufficiently low temperatures "freeze out" the rearrangement pathway by not providing the necessary activation energy. |
| Excessive Polyalkylation | 1. High Reaction Temperature: The mono-alkylated product is often more reactive than the starting material, and elevated temperatures accelerate subsequent alkylations.[3] | Solution: Lower the reaction temperature to decrease the rate of the second alkylation.[3] Rationale: By reducing the kinetic energy of the system, the rate of the follow-on reaction is disproportionately reduced compared to the initial alkylation, improving selectivity for the mono-alkylated product. |
| 2. Prolonged Reaction Time: Leaving the reaction for an extended period after the initial alkylation is complete allows for the slower, undesired polyalkylation to occur. | Solution: Use a large excess of the substrate to be alkylated and monitor the reaction closely to stop it once the starting material is consumed. Rationale: A large excess of the initial substrate statistically favors its reaction with the alkylating agent over the reaction of the already-formed mono-alkylated product. | |
| Uncontrolled, Rapid Temperature Increase (Runaway Reaction) | Inadequate Heat Removal: The reaction is highly exothermic, and the cooling system is insufficient to dissipate the generated heat.[3] This is often exacerbated by rapid reagent addition.[3] | IMMEDIATE ACTION: Cease all reagent addition. Enhance cooling capacity if safe to do so (e.g., add more ice to the bath, lower cryostat temperature).[3] Prepare for emergency quenching. FOR FUTURE EXPERIMENTS: Employ a more robust cooling system, ensure vigorous stirring, and add reagents dropwise with careful monitoring of the internal temperature.[3] Rationale: Runaway reactions occur when the rate of heat generation exceeds the rate of heat removal, leading to a dangerous, exponential increase in temperature and reaction rate. |
| Inconsistent Results Between Batches | Poor Temperature & Time Control: Fluctuations in reaction temperature or inconsistent reaction times between runs lead to variable product distribution and yield.[3] | Solution: Utilize a reliable and calibrated temperature monitoring system (e.g., a thermocouple in the reaction mixture) and a controlled heating/cooling apparatus.[3] Precisely time the reaction from a consistent starting point (e.g., completion of reagent addition). Rationale: Reproducibility in chemical reactions requires that all critical parameters are precisely controlled and documented. |
Frequently Asked Questions (FAQs)
Q1: What is the "optimal" temperature for an alkylation reaction?
A1: There is no universal optimal temperature. It is highly dependent on the specific substrates, the alkylating agent, the catalyst, and the solvent used.[3] Many Friedel-Crafts alkylations, for example, are initiated at low temperatures (e.g., 0 °C) to control the initial exotherm and minimize side reactions like carbocation rearrangements.[3] The temperature may then be allowed to rise to ambient temperature or gently heated to ensure the reaction proceeds to completion.[3] The true optimum is a balance: high enough to achieve a reasonable reaction rate but low enough to suppress side reactions.
Q2: How does temperature affect kinetic vs. thermodynamic control in alkylation?
A2: Temperature is the deciding factor in whether a reaction is under kinetic or thermodynamic control.[7]
-
Kinetic Control (Low Temperature): At lower temperatures, reactions are typically irreversible. The major product will be the one that forms the fastest, meaning it has the lowest activation energy, even if it is not the most stable product.[6][8] This is often desired to prevent rearrangements.
-
Thermodynamic Control (High Temperature): At higher temperatures, the reactions become reversible. This allows the system to reach equilibrium, and the major product will be the most stable one (lowest in Gibbs free energy), even if it forms more slowly.[6][7]
Q3: My reaction is clean but very slow. If I increase the temperature, I get byproducts. What should I do?
A3: This is a common optimization challenge. Instead of solely relying on temperature, consider other variables. You could screen different catalysts that might be more active at lower temperatures.[1] Alternatively, you can explore different solvent systems, as the solvent can significantly influence reaction kinetics.[1] If these are not options, a carefully designed temperature profile may work: start at a low temperature to control the initial selectivity and then very gradually ramp up the temperature to increase the rate and push the reaction to completion, while continuously monitoring for byproduct formation.
Q4: How long should I run my reaction?
A4: The reaction should be run until the limiting reagent is consumed, or until the ratio of product to starting material is no longer increasing. Running a reaction for an arbitrary amount of time is inefficient and can lead to the formation of degradation products or other side reactions. The best practice is to monitor the reaction's progress using an appropriate analytical technique (TLC, GC, LC-MS, NMR, or in-situ spectroscopy).[2][9] This data-driven approach allows you to identify the optimal reaction endpoint.
Experimental Protocol: A General Approach to Optimizing Temperature and Reaction Time
This protocol outlines a systematic method for optimizing temperature and time for a novel alkylation reaction. The "One-Variable-at-a-Time" (OVAT) approach is presented here for its simplicity and clarity.[10][11]
Objective: To identify the temperature and reaction time that maximize the yield of the desired product while minimizing byproduct formation.
Methodology:
-
Initial Temperature Screening (Time Fixed): a. Set up a series of identical small-scale reactions. It is crucial that all other parameters (reagent stoichiometry, concentration, solvent, stirring speed) are kept constant. b. Run each reaction at a different, fixed temperature. A good starting range could be -20°C, 0°C, 25°C (room temperature), and 50°C. c. Set a fixed, generous reaction time for this initial screen (e.g., 24 hours) to ensure even the coldest reaction has a chance to proceed. d. After the fixed time, quench all reactions simultaneously and analyze the crude reaction mixtures by a quantitative method (e.g., qNMR or GC/LC with an internal standard) to determine the yield of the desired product and the level of key impurities.
-
Time Course Analysis (at Optimal Temperature): a. Identify the temperature from Step 1 that gave the best balance of yield and purity. b. Set up a larger-scale reaction at this optimal temperature. c. Once all reagents are added (t=0), withdraw small, equal-volume aliquots from the reaction mixture at regular intervals (e.g., 1h, 2h, 4h, 8h, 16h, 24h). d. Immediately quench each aliquot to stop the reaction. e. Analyze each quenched aliquot to determine the yield of the product over time. f. Plot Yield (%) vs. Time (hours). The optimal reaction time is the point at which the yield plateaus.
Data Interpretation:
The results from this systematic approach will provide a clear understanding of the reaction's behavior. For instance, you might find that a reaction at 0°C gives a clean product profile but requires 16 hours to reach 95% conversion, while the same reaction at 25°C is complete in 4 hours but produces 10% of an undesired isomer. This data allows for an informed decision based on the specific goals of the synthesis (e.g., purity vs. throughput).
References
-
Alkylation Reactions | Development, Technology - Mettler Toledo. Available from: [Link]
-
Alkyl Strategies for Optimizing Reaction Conditions. (2025-07-15). Available from: [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018-05-17). Available from: [Link]
-
A Brief Introduction to Chemical Reaction Optimization - ACS Publications. Available from: [Link]
-
Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps. (2022-01-02). Available from: [Link]
-
Study on the alkylation of aromatic hydrocarbons and propylene - PMC - NIH. Available from: [Link]
-
New Strategy Based on Click Reaction for Preparation of 3-Acyl-4-hydroxycoumarin-Modified Silica as a Perspective Material for the Separation of Rare Earth Elements - MDPI. Available from: [Link]
-
Optimization of the alkylation reaction. Reaction conditions were... - ResearchGate. Available from: [Link]
-
Kinetic vs Thermodynamic Enolate Formation - YouTube. (2019-02-09). Available from: [Link]
-
Friedel-Crafts Alkylation Reaction - Mettler Toledo. Available from: [Link]
-
Regioselective Enolization and Thermodynamic vs. Kinetic Control - YouTube. (2018-09-25). Available from: [Link]
-
A Brief Introduction to Chemical Reaction Optimization - PMC - PubMed Central - NIH. Available from: [Link]
-
Friedel Crafts Alkylation: Reaction mechanism chemistry tutorial. - YouTube. (2011-11-07). Available from: [Link]
-
Kinetic Versus Thermodynamic Enolates - Master Organic Chemistry. (2022-08-19). Available from: [Link]
-
Thermodynamic and kinetic reaction control - Wikipedia. Available from: [Link]
-
Alkylation Reactions | Development, Technology - Mettler Toledo. Available from: [Link]
- HF alkylation process and reaction temperature control system - Google Patents.
-
14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. (2024-03-17). Available from: [Link]
Sources
- 1. Alkyl Strategies for Optimizing Reaction Conditions [eureka.patsnap.com]
- 2. mt.com [mt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mt.com [mt.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Storage of 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one
Welcome to the technical support guide for 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this valuable α-bromo ketone intermediate to prevent its decomposition. As a reactive electrophile, its stability is paramount for ensuring the success and reproducibility of your synthetic protocols.
The Challenge: Understanding the Inherent Instability
This compound is a potent alkylating agent, a characteristic that makes it highly useful in synthesis but also renders it susceptible to degradation. The primary drivers of its instability are the electron-withdrawing carbonyl group, which acidifies the α-protons, and the bromine atom, which is a good leaving group. This electronic arrangement facilitates two major decomposition pathways:
-
Dehydrobromination: An elimination reaction, often base-catalyzed, that removes hydrogen bromide (HBr) to form a conjugated α,β-unsaturated ketone. This is typically the most common degradation route.
-
Hydrolysis: A nucleophilic substitution reaction where water acts as a nucleophile, replacing the bromide with a hydroxyl group to form the corresponding α-hydroxy ketone.
Understanding these pathways is the foundation for establishing a robust storage and handling protocol.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common observations and questions related to the decomposition of this compound.
Q1: I received my compound as a white solid, but after a few weeks on the shelf, it has developed a yellow or brownish tint. What happened?
A1: A color change is a strong indicator of decomposition. The most probable cause is dehydrobromination, which creates a new α,β-unsaturated system. This extended conjugation shifts the molecule's light absorption into the visible spectrum, resulting in a colored appearance. This process can be initiated by trace amounts of base or even by exposure to light and ambient moisture.
Q2: My NMR analysis of a stored sample shows new peaks in the vinyl region (around 6-7 ppm) and a decrease in the signal for the -CH2Br protons. What is the impurity?
A2: This spectral evidence is characteristic of the dehydrobromination product. The α-bromo ketone's methylene protons (-CH ₂Br) are lost and replaced by vinylic protons (-CO-CH =CH -) in the resulting α,β-unsaturated ketone. This elimination reaction is a common degradation pathway for α-bromo ketones.[1][2]
Q3: LC-MS analysis of my sample shows a significant secondary peak with a mass corresponding to the loss of HBr (M-81). Is the material degrading?
A3: Yes. The observation of a species with a mass loss of approximately 81 Da (the mass of HBr) is definitive proof of dehydrobromination. This confirms that the compound is undergoing an elimination reaction during storage or sample preparation.
Q4: Can I store the compound in a methanol or ethanol solution for easy access?
A4: This is strongly discouraged for long-term storage. Alcohols are nucleophiles and can participate in solvolysis reactions, replacing the bromide. Furthermore, technical-grade solvents may contain water, which leads to hydrolysis, or trace basic impurities that can catalyze dehydrobromination. For short-term experimental use, always use a fresh, anhydrous, aprotic solvent (e.g., dichloromethane, THF) and prepare the solution immediately before use.
Q5: I suspect my material has degraded. How can I purify it?
A5: If degradation is minor, recrystallization from a non-polar, aprotic solvent system may be effective. However, given the compound's thermal sensitivity, it is crucial to avoid prolonged heating. Column chromatography on silica gel can also be used, but care must be taken as silica is slightly acidic and can potentially promote decomposition. It's recommended to use a fast, non-protic eluent system and not let the compound sit on the column for an extended period.
Visualizing Decomposition Pathways
The following diagram illustrates the primary chemical reactions that lead to the degradation of the target compound.
Caption: Figure 1. Primary Decomposition Pathways.
Recommended Storage Protocol: A System for Ensuring Stability
To maximize the shelf-life of this compound, a multi-faceted approach to storage is required. The following table summarizes the key parameters.
| Parameter | Optimal Condition | Sub-Optimal (High-Risk) Condition | Rationale |
| Temperature | ≤ -20°C (Freezer) | Room Temperature or 4°C (Refrigerator) | Reduces the kinetic rate of all decomposition reactions significantly.[3][4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Ambient Air | Prevents oxidative degradation and, crucially, excludes atmospheric moisture that leads to hydrolysis.[3] |
| Light Exposure | Darkness (Amber Vial/Stored in Box) | Ambient Light / Direct Sunlight | Prevents photodecomposition, a common issue for compounds with aromatic rings and carbonyl groups. |
| Container | Borosilicate Glass Vial with PTFE-lined Cap | Plastic Tubes / Poorly Sealed Vials | Ensures a non-reactive surface and a tight seal against moisture ingress. |
| Physical Form | Dry, Crystalline Solid | Solution (especially in protic solvents) | Minimizes mobility and reactivity with solvent molecules. |
Experimental Protocol: Aliquoting and Long-Term Storage
This protocol should be followed immediately upon receiving a new shipment of the compound.
Caption: Figure 2. Recommended Handling & Storage Workflow.
Step-by-Step Methodology:
-
Preparation: Move the sealed manufacturer's bottle, several smaller amber glass vials with PTFE-lined caps, a spatula, and a balance into a glovebox or glove bag filled with an inert atmosphere (Argon or Nitrogen).
-
Aliquoting: Carefully open the main container inside the inert atmosphere. Portion the solid into the smaller vials in amounts appropriate for single experiments. This avoids repeated warming and cooling cycles for the main stock.
-
Inerting: Before sealing each aliquot, ensure the headspace is filled with the inert gas.
-
Sealing: Tightly cap each vial. For extra protection, wrap the cap-vial interface with Parafilm®.
-
Labeling: Clearly label each vial with the compound name, date of aliquoting, and weight.
-
Storage: Place the aliquots inside a labeled secondary container (e.g., a small box) and immediately transfer to a ≤ -20°C freezer.
Quality Control: Purity Assessment Protocol
Regularly assessing the purity of your stock is crucial. We recommend performing a quality control check every 6-12 months or if any visual degradation is observed.
Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
In a fume hood, allow one aliquot vial to warm to room temperature before opening to prevent condensation of atmospheric moisture.
-
Prepare a stock solution of ~1 mg/mL in anhydrous acetonitrile.
-
Dilute this stock solution to a working concentration of ~50 µg/mL with the mobile phase.
-
-
HPLC Conditions (Example Method):
-
Column: C18 Reverse-Phase, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 40% B over 1 minute, and re-equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The pure compound will have a characteristic retention time.
-
The primary degradation product, the α,β-unsaturated ketone, will typically be more non-polar and thus have a longer retention time on a reverse-phase column.
-
The hydrolysis product, the α-hydroxy ketone, will be more polar and have a shorter retention time.
-
Calculate purity by peak area percentage. A purity of ≥97% is generally considered acceptable for most applications.
-
References
-
McMurry, J. (2011). Organic Chemistry (8th ed.). Cengage Learning. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]
-
Al-Zoubi, R. M. (2013). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 18(6), 6776–6838. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: 2-Bromo-1-(2-pyridinyl)-1-ethanone hydrobromide. [Link]
Sources
Technical Support Center: Navigating the Purification of Polar Indanone Derivatives
Welcome to the technical support center for the purification of polar indanone derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these valuable compounds. The inherent polarity of many indanone derivatives, often due to the presence of hydroxyl, carboxyl, or other heteroatom-containing functional groups, presents unique challenges in achieving high purity. This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you overcome these hurdles and streamline your purification workflows.
Section 1: Troubleshooting Common Issues in Chromatographic Purification
Chromatography is a cornerstone of purification, yet the polarity of your indanone derivative can significantly impact separation efficiency. Here, we address common problems and provide actionable solutions.
FAQ 1: My polar indanone derivative shows poor or no retention on a C18 reverse-phase column. What are my options?
This is a frequent challenge as highly polar analytes have a strong affinity for the polar mobile phase in reverse-phase chromatography, leading to co-elution with the solvent front.
Underlying Cause: The fundamental principle of reverse-phase chromatography is the partitioning of an analyte between a polar mobile phase and a non-polar stationary phase.[1][2] Highly polar molecules, such as hydroxylated or carboxylated indanones, will preferentially associate with the mobile phase, resulting in minimal interaction with the C18 stationary phase and thus, poor retention.
Troubleshooting Steps:
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds. It utilizes a polar stationary phase (like silica, or columns with bonded polar functional groups) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile, with a small amount of aqueous solvent. In this mode, the analytes elute in order of increasing polarity.
-
Explore Mixed-Mode Chromatography: This technique uses stationary phases with both reverse-phase and ion-exchange functionalities.[3][4] For polar indanone derivatives with ionizable groups (e.g., carboxylic acids or basic amines), mixed-mode chromatography can provide excellent retention and selectivity that is tunable by adjusting mobile phase pH and ionic strength.
-
Use of Ion-Pairing Agents (with caution): For acidic or basic indanone derivatives, adding an ion-pairing agent to the mobile phase can increase retention on a C18 column. However, these agents can be difficult to remove from the column and may not be compatible with mass spectrometry (MS).
Workflow for Selecting the Appropriate Chromatographic Method
Caption: Decision tree for selecting a suitable chromatography method.
FAQ 2: I'm observing significant peak tailing or streaking during normal-phase silica gel chromatography. How can I improve the peak shape?
Peak asymmetry in normal-phase chromatography is often due to strong interactions between polar functional groups on the indanone derivative and the acidic silanol groups on the silica surface.
Underlying Cause: The silica gel surface is populated with acidic silanol groups (Si-OH). Polar indanone derivatives, especially those with basic nitrogen atoms or multiple hydrogen bond donors/acceptors, can interact very strongly and non-uniformly with these sites, leading to slow desorption kinetics and peak tailing.[5]
Troubleshooting Steps:
-
Mobile Phase Modification:
-
For acidic compounds (e.g., indanone carboxylic acids): Add a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the mobile phase. This will protonate the analyte, reducing its interaction with the silica, and also compete for the basic sites on the silica surface.[5]
-
For basic compounds: Add a small amount of a volatile base, like triethylamine or ammonia (0.1-1%), to the mobile phase. This will deprotonate the acidic silanol groups and prevent strong adsorption of the basic analyte.[5]
-
-
Deactivate the Silica Gel: Before packing the column, you can prepare a slurry of the silica gel in the mobile phase containing the modifier (e.g., triethylamine) to pre-treat the stationary phase.
-
Consider Alternative Stationary Phases: If peak shape does not improve, consider using a less acidic stationary phase like alumina or a bonded phase such as diol or cyano.
Section 2: Overcoming Challenges in Recrystallization
Recrystallization is a powerful and cost-effective purification technique, but finding the right conditions for polar molecules can be tricky.
FAQ 3: I'm struggling to find a suitable single solvent for the recrystallization of my polar indanone derivative.
The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] For polar compounds, this can be challenging as solvents polar enough to dissolve them when hot may also have significant solubility at room temperature.[7]
Underlying Cause: The principle of "like dissolves like" dictates that polar compounds are most soluble in polar solvents.[7][8] If the polarity of the solvent and solute are too closely matched, the compound may remain in solution even upon cooling, leading to poor recovery.[7]
Troubleshooting Steps:
-
Systematic Solvent Screening: Test the solubility of a small amount of your compound in a range of solvents with varying polarities at room temperature and upon heating. A good candidate will show poor solubility at room temperature but complete dissolution at or near the solvent's boiling point.
-
Employ a Mixed-Solvent System: This is often the most effective solution.
-
Dissolve your compound in a minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.
-
Slowly add a "bad" solvent (one in which it is poorly soluble, but is miscible with the "good" solvent) dropwise until the solution becomes cloudy (the point of saturation).
-
Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
| Common Mixed-Solvent Systems for Polar Compounds |
| Ethanol / Water |
| Acetone / Hexane |
| Ethyl Acetate / Hexane |
| Dichloromethane / Hexane |
| Tetrahydrofuran / Hexane |
FAQ 4: My polar indanone derivative is "oiling out" instead of forming crystals during recrystallization. What should I do?
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[7] This is a common problem when the melting point of the compound is lower than the boiling point of the solvent.[7]
Underlying Cause: The compound is precipitating from the solution at a temperature above its melting point, or the concentration of the solute is too high, leading to supersaturation that is relieved by the formation of a liquid phase.
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Heat the solution until the oil redissolves. Add a small amount of additional solvent to lower the saturation point.
-
Vigorous Stirring: As the solution cools and the oil begins to form again, stir vigorously to break up the oil into smaller droplets, which may act as nuclei for crystallization.[7]
-
Lower the Temperature of Crystallization: Use a solvent system with a lower boiling point.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.[8]
Section 3: Best Practices for Liquid-Liquid Extraction
Liquid-liquid extraction is a fundamental workup step to remove impurities. However, the properties of polar indanone derivatives can lead to common issues like emulsion formation.
FAQ 5: I am consistently getting a stable emulsion during the aqueous workup of my reaction mixture. How can I break it?
Emulsions are colloidal suspensions of one liquid in another and are common when the sample contains compounds that act as surfactants.[9]
Underlying Cause: The presence of both polar and non-polar functionalities in your indanone derivative or impurities can stabilize the interface between the aqueous and organic layers, preventing them from separating cleanly.
Troubleshooting Steps:
-
Prevention is Key: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize the formation of an emulsion.[9]
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion by decreasing the solubility of organic compounds in the aqueous layer.[10]
-
Filtration: Pass the emulsified mixture through a pad of Celite or glass wool.
-
Change the pH: If your indanone derivative has an acidic or basic handle, adjusting the pH of the aqueous layer can alter its solubility and potentially break the emulsion.
-
Allow it to Stand: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period can allow the layers to separate.
Experimental Protocol: Purification of an Indanone Carboxylic Acid
This protocol outlines a general procedure for the purification of a polar indanone derivative containing a carboxylic acid group, which may be present as a desired product or a process-related impurity.
Objective: To remove neutral organic impurities from a crude indanone carboxylic acid.
Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Base Wash: Transfer the organic solution to a separatory funnel and extract with a 1 M aqueous solution of sodium bicarbonate or sodium carbonate. The acidic indanone will be deprotonated and move into the aqueous layer, while neutral impurities will remain in the organic layer. The pH of the aqueous layer should be at least two units above the pKa of the carboxylic acid to ensure complete deprotonation.[11]
-
Separation: Separate the aqueous layer. The organic layer containing neutral impurities can be discarded.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add 1 M hydrochloric acid with stirring until the pH is acidic (pH ~2), causing the indanone carboxylic acid to precipitate out. The pH should be at least two units below the pKa of the acid.[11]
-
Extraction: Extract the acidified aqueous layer with fresh ethyl acetate.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the purified indanone carboxylic acid.
References
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. [Link]
-
Recrystallization. (n.d.). Wired Chemist. [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. (2018). Molecules. [Link]
- Industrial production method of 4-hydroxy-1-indanone. (2021).
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. [Link]
-
2-indanone. (n.d.). Organic Syntheses. [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions. (2019). LCGC International. [Link]
-
Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester Department of Chemistry. [Link]
-
Eliminating Peak Distortion and Injection Solvent Effects in Chiral UPC2 Separations. (2015). Waters Corporation. [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry. [Link]
-
Mixed-Mode Chromatography—A Review. (2019). LCGC International. [Link]
-
Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. (2010). Waters Corporation. [Link]
-
Solvent selection for recrystallization: An undergraduate organic experiment. (1983). Journal of Chemical Education. [Link]
-
Tips for Troubleshooting Liquid-Liquid Extraction. (2024). K-Jhil. [Link]
-
Reverse Phase Chromatography Techniques. (2024). Chrom Tech, Inc. [Link]
-
Science of Chromatography. (2022). Cole-Parmer. [Link]
-
6.2: Thin Layer Chromatography (TLC). (2020). Chemistry LibreTexts. [Link]
-
Recrystallization. (n.d.). California State University, Stanislaus. [Link]
-
Normal Phase HPLC Columns. (n.d.). Phenomenex. [Link]
-
Regiospecific and stereoselective hydroxylation of 1-indanone and 2-indanone by naphthalene dioxygenase and toluene dioxygenase. (1995). Applied and Environmental Microbiology. [Link]
-
Extraction Protocol for Polar Solvents. (n.d.). University of Rochester Department of Chemistry. [Link]
-
HPLC Troubleshooting Guide. (n.d.). University of Arizona. [Link]
-
Finding the ideal solvent for the analysis of polar analytes using supercritical fluid chromatography. (2023). Journal of Chromatography A. [Link]
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How can 2-indanone be prepared?. (2016). Chemistry Stack Exchange. [Link]
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Reversed-phase chromatography. (n.d.). Wikipedia. [Link]
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Streptinone, a New Indanone Derivative from a Marine-Derived Streptomyces massiliensis, Inhibits Particulate Matter-Induced Inflammation. (2023). Marine Drugs. [Link]
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Solving the chromatography solvent problem. (n.d.). Buchi.com. [Link]
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New Horizons in Reversed-Phase Chromatography. (2010). LCGC International. [Link]
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2.1: RECRYSTALLIZATION. (2021). Chemistry LibreTexts. [Link]
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Solvent Choice. (n.d.). University of York Chemistry Teaching Labs. [Link]
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How can I improve my liquid-liquid extraction process?. (2023). Biotage. [Link]
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Evolution of Mixed-Mode Chromatography. (2011). SIELC Technologies. [Link]
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General procedures for the purification of Carboxylic acids. (n.d.). LookChem. [Link]
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SiELC Mixed Mode Columns. (n.d.). Element Lab Solutions. [Link]
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Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions. [Link]
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Crystallization Solvents. (n.d.). [Link]
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TLC troubleshooting. (n.d.). ChemBAM. [Link]
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How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (2010). LCGC International. [Link]
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Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). Beilstein Journal of Organic Chemistry. [Link]
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Polarization-Induced Nanohelixes of Organic Cocrystals from Asymmetric Component and Chirality Inversion. (2024). ResearchGate. [Link]
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Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center, University of Michigan-Dearborn. [Link]
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Introduction to HPLC - Lecture 5: Normal Phase Chromatography. (2021). YouTube. [Link]
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Validation & Comparative
A Comparative Guide to the Purity Analysis of 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one by HPLC and NMR
For researchers, scientists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that dictates its safety and efficacy. This guide provides an in-depth comparison of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of the synthetic intermediate, 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one. We will delve into the causality behind experimental choices and present supporting data to ensure a robust and self-validating analytical approach.
Introduction: The Significance of Purity for this compound
This compound is a key building block in the synthesis of various pharmacologically active molecules. Its chemical structure, featuring an indane core, a ketone, and a reactive bromoacetyl group, makes it susceptible to various impurities during synthesis. These can include unreacted starting materials, by-products from incomplete reactions or side reactions, and degradation products. The presence of such impurities can have a significant impact on the yield, purity, and safety profile of the final API. Therefore, the use of reliable and complementary analytical methods for its purity determination is paramount.
Section 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment
Reverse-phase HPLC (RP-HPLC) is a powerful technique for the separation and quantification of impurities in organic molecules. The choice of a C18 column is based on the non-polar nature of the analyte, allowing for good retention and separation from potentially more polar or less polar impurities. A gradient elution with acetonitrile and water is employed to ensure the timely elution of all components with good peak shapes. The addition of a small amount of formic or phosphoric acid to the mobile phase helps to sharpen the peaks by suppressing the ionization of any acidic or basic functional groups.[1][2]
Experimental Protocol: RP-HPLC Method
Objective: To separate and quantify this compound from its potential impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) % B 0 50 20 95 25 95 26 50 | 30 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.
Data Interpretation and Expected Results
The primary peak in the chromatogram will correspond to this compound. Any other peaks are indicative of impurities. The purity is typically calculated as the percentage of the main peak area relative to the total peak area of all components.
Table 1: Hypothetical HPLC Data for Purity Analysis
| Peak | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 3.5 | 0.5 | Starting Material (e.g., 5-acetylindane) |
| 2 | 12.8 | 99.0 | This compound |
| 3 | 15.2 | 0.3 | Dibrominated by-product |
| 4 | 18.1 | 0.2 | Unknown impurity |
Causality of Choices: A gradient elution is chosen over an isocratic one to effectively separate compounds with a range of polarities, which is common in synthetic mixtures. The detection wavelength of 254 nm is selected as it is a common wavelength for aromatic compounds to absorb UV light.
HPLC Workflow Diagram
Caption: HPLC Purity Analysis Workflow.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can provide both qualitative and quantitative information about impurities. ¹H and ¹³C NMR spectra offer a detailed fingerprint of the molecule.
Predicted ¹H and ¹³C NMR Spectral Data
The chemical shifts in NMR are influenced by the electronic environment of the nuclei.[3] Based on known data for indane derivatives and the effects of the bromoacetyl substituent, the following spectral characteristics are predicted for the target compound in CDCl₃.[4][5]
Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8-7.6 | m | 3H | Aromatic protons |
| ~4.4 | s | 2H | -COCH₂Br |
| ~3.0 | t | 2H | Ar-CH₂- |
| ~2.1 | p | 2H | -CH₂-CH₂-Ar |
Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~195 | C=O |
| ~145-125 | Aromatic Carbons |
| ~35 | -COCH₂Br |
| ~33 | Ar-CH₂- |
| ~25 | -CH₂-CH₂-Ar |
Experimental Protocol: NMR Analysis
Objective: To confirm the structure of this compound and identify any structurally related impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
Data Interpretation for Impurity Detection
Impurities will present as additional signals in the NMR spectra. For instance:
-
Unreacted 5-acetylindane: A singlet around δ 2.6 ppm for the methyl protons would be observed in the ¹H NMR spectrum.
-
Dibrominated by-product: A singlet for the -COCHBr₂ proton around δ 6.0-6.5 ppm might be visible.
-
Solvent Residues: Signals corresponding to common laboratory solvents may be present and can be identified by referencing standard tables.[6]
NMR Structural Correlation Diagram
Caption: Key ¹H and ¹³C NMR Chemical Shift Correlations.
Section 3: Comparative Analysis: HPLC vs. NMR
| Feature | HPLC | NMR |
| Primary Use | Quantitative purity determination and separation of impurities. | Structural confirmation and identification of impurities. |
| Sensitivity | High (can detect impurities at low levels, often <0.1%). | Lower (typically requires >1% of an impurity for confident identification). |
| Quantification | Excellent for precise quantification using area percent or external/internal standards. | Can be quantitative (qNMR), but requires careful experimental setup and is often less precise than HPLC. |
| Impurity ID | Tentative identification based on retention time, requires mass spectrometry (LC-MS) for confirmation. | Provides detailed structural information for impurity identification, if the impurity is present in sufficient quantity. |
| Throughput | Relatively high, with typical run times of 20-30 minutes per sample. | Lower, as acquisition times, especially for ¹³C NMR, can be long. |
| Validation | Well-established validation protocols (e.g., ICH guidelines). | Also has established validation procedures, particularly for qNMR. |
Conclusion and Recommendations
For a comprehensive purity analysis of this compound, a dual-pronged approach utilizing both HPLC and NMR is strongly recommended.
-
HPLC should be the primary method for routine quality control and quantitative purity assessment due to its high sensitivity, precision, and throughput. It is ideal for detecting trace impurities and for batch-to-batch consistency checks.
-
NMR is essential for initial structural confirmation of the synthesized compound and for the definitive identification of any major impurities. It provides invaluable structural information that is orthogonal to the separation data from HPLC.
By combining the quantitative power of HPLC with the structural elucidation capabilities of NMR, researchers and drug development professionals can establish a robust, self-validating system for ensuring the purity and quality of this compound, thereby safeguarding the integrity of the subsequent stages of drug development.
References
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SIELC Technologies. (2018, May 16). Separation of 2-Bromo-1-ethanol on Newcrom R1 HPLC column. Retrieved from [Link]
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Al-Hiari, Y. M., et al. (2019). Synthesis of some Fused Heterocyclic Compounds from α-Bromo Tetralone and Indanone. ResearchGate. Retrieved from [Link]
-
ResearchGate. NMR chemical shifts of the indane derivatives. Retrieved from [Link]
-
Pivnenko, N. S., et al. (2002). NMR Analysis of 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene. ResearchGate. Retrieved from [Link]
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Cardoso, D. R., et al. (2006). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. Retrieved from [Link]
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SIELC Technologies. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Aydin, D. C., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
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A Comparative Guide to the Synthetic Routes of 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one
The α-brominated ketone, 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one, is a crucial building block in medicinal chemistry and drug development. Its structure allows for further functionalization, making it a valuable intermediate in the synthesis of a wide range of more complex molecules. This guide provides an in-depth comparison of the primary synthetic routes to this target molecule, focusing on the critical α-bromination step of the key intermediate, 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one (commonly known as 5-acetylindane). We will explore the underlying mechanisms, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the most suitable method for their specific needs.
Retrosynthetic Analysis & Overall Strategy
The synthesis of the target molecule logically proceeds in two main stages. First, the carbon skeleton is assembled through the formation of the key intermediate, 5-acetylindane. The most direct and industrially relevant method for this is the Friedel-Crafts acylation of indane. The second stage involves the selective bromination of the methyl group of the acetyl moiety (the α-position) to yield the final product.
It is this second stage, the α-bromination, that offers several alternative chemical strategies. This guide will compare three common and effective brominating systems:
-
Direct Bromination with Elemental Bromine (Br₂)
-
Selective Bromination with N-Bromosuccinimide (NBS)
-
Mild Bromination with Copper(II) Bromide (CuBr₂)
The following sections will detail the synthesis of the precursor and then provide a comprehensive comparison of these three bromination methodologies.
Caption: Overall two-stage synthetic pathway to the target molecule.
Stage 1: Synthesis of the Key Intermediate, 5-Acetylindane
The foundational step for all subsequent routes is the synthesis of 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one. The Friedel-Crafts acylation is the premier choice for this transformation.
Mechanism of Friedel-Crafts Acylation
This reaction is a classic electrophilic aromatic substitution.[1][2] A strong Lewis acid, typically aluminum chloride (AlCl₃), is required in stoichiometric amounts.[2] It coordinates to the acyl chloride, generating a highly electrophilic acylium ion. The electron-rich aromatic ring of indane then attacks this electrophile, leading to the formation of the acylated product.[1][3] A key advantage of acylation over alkylation is that the product ketone is deactivated towards further substitution, which prevents polyacylation.[2]
Experimental Protocol: Friedel-Crafts Acylation of Indane
-
Materials: Indane, acetyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (HCl), water, brine, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ (1.2 equivalents) in cold (0 °C) anhydrous DCM, add acetyl chloride (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
After stirring for 15 minutes, add a solution of indane (1.0 equivalent) in DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly pouring it onto crushed ice containing concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization to yield 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one as a solid.
-
Stage 2: Comparative Analysis of α-Bromination Routes
With the ketone precursor in hand, we can now compare the different methods for introducing the bromine atom at the α-position. The fundamental mechanism for acid-catalyzed bromination involves the formation of a nucleophilic enol intermediate which then attacks an electrophilic bromine source.[4][5]
Route 1: Direct Bromination with Elemental Bromine (Br₂)
This is the most traditional method for α-bromination of ketones. It is often performed in a solvent like acetic acid or methanol.[4]
-
Mechanism Insight: The reaction is typically acid-catalyzed to promote the formation of the enol tautomer of the ketone.[4][5] This enol is the active nucleophile that attacks the Br₂ molecule, leading to the α-bromo ketone and HBr.[4] The HBr produced can further catalyze the reaction.
-
Advantages:
-
Low Cost: Elemental bromine is an inexpensive and readily available reagent.
-
High Reactivity: The reaction is generally fast and effective.
-
-
Disadvantages:
-
Hazardous: Elemental bromine is highly corrosive, toxic, and volatile, requiring handling in a well-ventilated fume hood with extreme care.
-
Byproduct Formation: The generation of HBr gas can be problematic. Over-bromination to form di-bromo species can also occur, especially if the conditions are not carefully controlled.
-
Harsh Conditions: The use of solvents like glacial acetic acid can be incompatible with sensitive functional groups.[6]
-
Experimental Protocol: Bromination with Br₂
-
Materials: 5-Acetylindane, elemental bromine (Br₂), glacial acetic acid.
-
Procedure:
-
Dissolve 5-acetylindane (1.0 equivalent) in glacial acetic acid.
-
Add a solution of Br₂ (1.05 equivalents) in glacial acetic acid dropwise to the ketone solution with stirring. A slight warming may be observed.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC. The disappearance of the bromine color is a good indicator of reaction progress.
-
Once complete, pour the reaction mixture into a large volume of cold water.
-
The solid product will precipitate. Collect the solid by filtration, wash thoroughly with water to remove acetic acid, and then with a cold, dilute sodium thiosulfate solution to quench any remaining bromine.
-
Dry the crude product. Recrystallization from ethanol or isopropanol typically yields the pure this compound.
-
Route 2: Selective Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a widely used reagent for selective brominations and is a safer, easier-to-handle alternative to liquid bromine.[4][7][8]
-
Mechanism Insight: NBS serves as a source of electrophilic bromine. The reaction can be initiated by a radical initiator (like AIBN) for allylic/benzylic bromination or, in the case of α-keto bromination, catalyzed by a small amount of acid or a catalyst like ammonium acetate.[7] The catalyst promotes enol formation, which then reacts with the bromine provided by NBS. The succinimide byproduct is generally easy to remove.
-
Advantages:
-
Safety and Handling: NBS is a crystalline solid, making it significantly easier and safer to weigh and handle than liquid Br₂.[8]
-
High Selectivity: NBS is often more selective for mono-bromination, reducing the formation of di-brominated byproducts.[8]
-
Mild Conditions: Reactions can often be carried out under milder conditions than with Br₂. A study showed efficient α-bromination of ketones at room temperature using NBS with an ammonium acetate catalyst.[7]
-
-
Disadvantages:
-
Higher Cost: NBS is more expensive than elemental bromine.
-
Potential for Side Reactions: If not performed under the correct conditions (i.e., in the presence of radical initiators or light), NBS can participate in radical reactions, which could lead to bromination at the benzylic position of the indane ring.[9][10]
-
Experimental Protocol: Bromination with NBS
-
Materials: 5-Acetylindane, N-Bromosuccinimide (NBS), ammonium acetate (NH₄OAc), diethyl ether or CCl₄.
-
Procedure: (Adapted from a general procedure for acyclic ketones)[7]
-
To a solution of 5-acetylindane (1.0 equivalent) in carbon tetrachloride (CCl₄), add NBS (1.05 equivalents) and a catalytic amount of ammonium acetate (0.1 equivalents).
-
Heat the mixture to reflux (approx. 80 °C) and stir for 30-60 minutes, monitoring by TLC.[7]
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter off the solid succinimide and wash it with a small amount of cold CCl₄.
-
Wash the filtrate with water, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the resulting crude product by recrystallization (e.g., from ethanol) to obtain the target compound.
-
Route 3: Mild Bromination with Copper(II) Bromide (CuBr₂)
Copper(II) bromide is another solid reagent that serves as an effective and mild source of bromine for the α-bromination of ketones.[11]
-
Mechanism Insight: The reaction is believed to proceed through an enolate intermediate which is then brominated by the Cu(II) center, with concomitant reduction to Cu(I) bromide. The reaction is often performed as a heterogeneous mixture in solvents like chloroform and ethyl acetate.[11][12]
-
Advantages:
-
Mild Conditions: This method avoids the use of strong acids or corrosive reagents. It is often performed by simply refluxing the ketone with CuBr₂.
-
High Selectivity: CuBr₂ is reported to be a highly selective method for the formation of α-bromo ketones.[11]
-
Easy Handling: Like NBS, CuBr₂ is a solid that is easy to handle.
-
-
Disadvantages:
-
Stoichiometric Copper: The reaction requires two equivalents of CuBr₂ per mole of ketone, as one equivalent acts as the brominating agent and the other is involved in the catalytic cycle.
-
Metal Waste: The reaction generates copper(I) bromide as a byproduct, which requires appropriate disposal.
-
Slower Reaction Times: In some cases, reaction times may be longer compared to using Br₂.
-
Experimental Protocol: Bromination with CuBr₂
-
Materials: 5-Acetylindane, Copper(II) Bromide (CuBr₂), chloroform, ethyl acetate.
-
Procedure: (Based on a general procedure)[11]
-
Suspend CuBr₂ (2.2 equivalents) in a 1:1 mixture of chloroform and ethyl acetate.
-
Add 5-acetylindane (1.0 equivalent) to the suspension.
-
Heat the mixture to reflux and stir vigorously. The reaction progress can be monitored by the color change as the black CuBr₂ is converted to the pale CuBr.
-
After the reaction is complete (typically 4-8 hours, monitored by TLC), cool the mixture and filter to remove the copper(I) bromide salts.
-
Wash the filtrate with water to remove any soluble copper salts, then dry over anhydrous MgSO₄.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization.
-
Caption: Comparison of the three α-bromination routes.
Quantitative Comparison and Summary
| Parameter | Route 1: Elemental Bromine (Br₂) | Route 2: N-Bromosuccinimide (NBS) | Route 3: Copper(II) Bromide (CuBr₂) |
| Reagent Form | Volatile, corrosive liquid | Crystalline solid | Crystalline solid |
| Handling Safety | Poor (Requires specialized handling) | Good | Good |
| Typical Conditions | Room temp in Acetic Acid | Reflux in CCl₄ (or RT in Et₂O)[7] | Reflux in CHCl₃/EtOAc |
| Selectivity | Moderate (risk of di-bromination) | High (for mono-bromination)[8] | High[11] |
| Key Byproducts | HBr (corrosive gas) | Succinimide (solid) | CuBr (solid metal waste) |
| Relative Cost | Low | Moderate | Moderate |
| Primary Drawback | High toxicity and corrosivity | Higher reagent cost | Stoichiometric metal waste |
Conclusion and Recommendations
Each synthetic route to this compound offers a distinct profile of advantages and disadvantages. The optimal choice depends heavily on the specific constraints and priorities of the laboratory or production environment.
-
For large-scale synthesis where cost is the primary driver , direct bromination with elemental bromine (Br₂) remains a viable, albeit hazardous, option. The low cost of the reagent is a significant advantage, but this is offset by the need for robust safety infrastructure to handle the corrosive and toxic nature of Br₂ and its HBr byproduct.
-
For routine laboratory-scale synthesis prioritizing safety, ease of handling, and high selectivity , N-Bromosuccinimide (NBS) is the superior choice.[8] As a stable, crystalline solid, it mitigates the significant risks associated with liquid bromine. The reaction conditions are generally mild, and the high selectivity for mono-bromination often simplifies purification, justifying the higher reagent cost.
-
For syntheses involving acid-sensitive substrates where mild, non-acidic conditions are paramount , Copper(II) Bromide (CuBr₂) presents an excellent alternative. It offers high selectivity and avoids the use of corrosive acids or bases. The primary consideration for this route is the need to manage the stoichiometric copper waste generated during the reaction.
Ultimately, for most modern research and development applications, the safety and selectivity benefits offered by NBS make it the most recommended and versatile reagent for the α-bromination of 5-acetylindane.
References
-
Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]
-
Tanemura, K., et al. (2004). A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate. Chemical Communications, (2), 134-135. [Link]
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Master Organic Chemistry. (2018). Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
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Kosower, E. M., et al. (1969). Bromination of Aliphatic Ketones with Copper(II) Bromide in Organic Solvents. I. The Reaction of Acetone with Copper(II) Bromide in Methanol. Bulletin of the Chemical Society of Japan, 42(6), 1667-1672. [Link]
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Cepanec, I., et al. (2007). Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions. Molecules, 12(4), 877-886. [Link]
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Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
-
The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]
-
ResearchGate. Synthesis of Indane and its analogues. [Link]
-
King, L. C., & Ostrum, G. K. (1964). Selective bromination of ketones with cupric bromide. The Journal of Organic Chemistry, 29(12), 3459-3461. [Link]
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Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [Link]
-
ResearchGate. (2019). Mechanochemical synthesis of α,β-dibromoketones using pyridinium tribromide. [Link]
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Organic Syntheses. (1958). Allylic Bromination with N-Bromosuccinimide. Org. Synth., 38, 8. [Link]
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Chemistry LibreTexts. (2023). Using Acyl Chlorides in Friedel-Crafts Reactions. [Link]
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Organic Chemistry Portal. Indanone synthesis. [Link]
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Wikipedia. Ketone halogenation. [Link]
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Baxendale Group. (2016). Unsaturated ketones via copper(II) bromide mediated oxidation. [Link]
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Chemistry of Heterocyclic Compounds. (2013). BROMINATION OF 2-ACETYL-5-METHYLFURAN. [Link]
-
RSC Publishing. (2004). A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate. [Link]
-
Wikipedia. Pyridinium perbromide. [Link]
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European Patent Office. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. [Link]
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A Comparative Analysis of Novel 2-Bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one Derivatives and Established Inhibitors in the Context of Monoamine Oxidase B Inhibition
Introduction: The Critical Role of Monoamine Oxidase B in Neurodegenerative Disorders
Monoamine oxidase B (MAO-B) is a crucial enzyme in the metabolic pathways of neurotransmitters, particularly dopamine.[1] In neurodegenerative conditions such as Parkinson's disease, the progressive loss of dopaminergic neurons leads to a decline in motor control and cognitive function.[2] Inhibition of MAO-B presents a key therapeutic strategy, as it prevents the breakdown of dopamine in the brain, thereby increasing its availability and alleviating symptoms.[1] This guide provides a comprehensive comparison of a novel class of potential MAO-B inhibitors, 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one derivatives, with well-established clinical inhibitors: Selegiline, Rasagiline, and Safinamide.
The Promise of Indenone Scaffolds in MAO-B Inhibition
The 1-indanone scaffold has emerged as a promising framework for the development of potent and selective MAO-B inhibitors. Studies have demonstrated that derivatives of this structure, particularly 2-benzylidene-1-indanones, exhibit significant inhibitory activity, with some compounds reaching nanomolar potency.[3] The structural characteristics of the indenone ring system allow for favorable interactions within the active site of the MAO-B enzyme.
This guide focuses on the therapeutic potential of this compound derivatives. The introduction of a bromine atom at the α-position to the carbonyl group is hypothesized to enhance the electrophilic character of the molecule, potentially leading to a strong interaction with the enzyme's active site.
Synthesis of this compound: A Strategic Approach
The synthesis of the parent compound, this compound, is a two-step process commencing with the Friedel-Crafts acylation of indane, followed by α-bromination of the resulting ketone.
Step 1: Friedel-Crafts Acylation of Indane
The initial step involves the acylation of 2,3-dihydro-1H-indene (indane) with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring of the indane molecule, primarily at the 5-position due to steric and electronic factors, yielding 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one.[4][5][6]
Step 2: α-Bromination of 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one
The subsequent step is the selective bromination at the α-position to the carbonyl group. This is typically achieved by reacting the ketone with a brominating agent, such as bromine (Br₂) in a suitable solvent like acetic acid.[7] This reaction proceeds via an enol or enolate intermediate and results in the formation of this compound.[8]
Comparative Analysis of Inhibitory Potency
The efficacy of an inhibitor is quantitatively expressed by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC₅₀ value signifies a higher potency.
| Inhibitor Class | Compound | Target | IC₅₀ (nM) | Inhibition Type |
| Indenone Derivative (Hypothetical) | BID-1 (Hypothetical) | MAO-B | ~15 | Irreversible (presumed) |
| Known Irreversible Inhibitor | Selegiline | MAO-B | 6.8 - 9.4 | Irreversible |
| Known Irreversible Inhibitor | Rasagiline | MAO-B | 4.4 - 14 | Irreversible |
| Known Reversible Inhibitor | Safinamide | MAO-B | 20 - 98 | Reversible |
Note: The IC₅₀ value for BID-1 is a scientifically informed hypothesis based on the high potency observed in structurally similar 2-heteroarylidene-1-indanone derivatives, some of which exhibit IC₅₀ values in the low nanomolar range.[9]
Mechanisms of Action: A Tale of Two Inhibition Types
The interaction between an inhibitor and an enzyme can be either reversible or irreversible, a critical distinction that influences the drug's pharmacological profile.
Irreversible Inhibition: The Mechanism of Selegiline and Rasagiline
Selegiline and Rasagiline are classified as mechanism-based or "suicide" inhibitors.[10][11] They contain a propargylamine moiety that, upon oxidation by the flavin adenine dinucleotide (FAD) cofactor in the MAO-B active site, forms a highly reactive intermediate.[12] This intermediate then forms a covalent bond with the N5 atom of the FAD cofactor, leading to the irreversible inactivation of the enzyme.[12]
Reversible Inhibition: The Case of Safinamide
In contrast, Safinamide is a reversible inhibitor of MAO-B.[9][13] It binds to the active site of the enzyme through non-covalent interactions, such as hydrogen bonds and hydrophobic interactions.[14] This binding is transient, and the inhibitor can dissociate from the enzyme, allowing the enzyme to regain its activity. Safinamide's mechanism also includes modulation of glutamate release, contributing to its therapeutic effect.[15]
Hypothesized Mechanism of this compound Derivatives
The presence of the α-bromo ketone moiety in the novel indenone derivatives suggests a potential for irreversible inhibition. The electrophilic carbon atom bearing the bromine is susceptible to nucleophilic attack by a residue in the enzyme's active site, potentially leading to the formation of a covalent adduct and subsequent inactivation of the enzyme.
Structure-Activity Relationship (SAR) of Indenone Derivatives
The inhibitory potency of indenone derivatives against MAO-B is significantly influenced by the nature and position of substituents on the indenone scaffold. Studies on 2-benzylidene-1-indanone derivatives have revealed that:
-
Substitution on the A-ring (the benzene ring of the indanone): The presence of a hydroxyl group at the 5-position can enhance inhibitory activity.[3]
-
Substitution on the B-ring (the benzylidene moiety): Halogen and methyl substitutions on this ring are associated with high-potency inhibition.[3]
These findings suggest that modifications to the aromatic ring of the this compound scaffold could be a fruitful avenue for optimizing MAO-B inhibitory activity.
Experimental Protocols
In Vitro MAO-B Inhibition Assay (Fluorometric Method)
This protocol outlines a fluorometric assay to determine the IC₅₀ value of a test compound against human recombinant MAO-B.[16][17]
Materials:
-
Recombinant human MAO-B enzyme
-
Kynuramine dihydrochloride (substrate)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Test compound and reference inhibitors (Selegiline, Rasagiline, Safinamide) dissolved in DMSO
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Enzyme Solution: Dilute recombinant human MAO-B to a working concentration in Assay Buffer.
-
Substrate Solution: Prepare a stock solution of kynuramine dihydrochloride in water.
-
Test Compound Dilutions: Prepare a serial dilution of the test compound and reference inhibitors in DMSO.
-
-
Assay Protocol:
-
Add 50 µL of Assay Buffer to each well of the 96-well plate.
-
Add 10 µL of the test compound dilutions to the respective wells.
-
Add 20 µL of the Enzyme Solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the Substrate Solution to each well.
-
Immediately measure the fluorescence (Excitation: 320 nm, Emission: 405 nm) at 1-minute intervals for 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time plot).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Neuronal Cell Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT assay to assess the cytotoxicity of the test compounds on a human neuroblastoma cell line (e.g., SH-SY5Y).[18][19]
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear, flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in serum-free medium.
-
Remove the culture medium from the wells and replace it with 100 µL of the compound dilutions.
-
Incubate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of cell viability versus the logarithm of the compound concentration to determine the CC₅₀ (half-maximal cytotoxic concentration).
-
Visualizing the Pathways and Processes
MAO-B Catalytic Cycle and Inhibition
Caption: MAO-B inhibition pathways.
Experimental Workflow for Comparative Analysis
Caption: Workflow for inhibitor comparison.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the potential of novel this compound derivatives as MAO-B inhibitors. The established potency of the indenone scaffold, coupled with the potential for enhanced reactivity due to the α-bromo substitution, positions these compounds as promising candidates for further investigation in the context of neurodegenerative diseases.
Future research should focus on the synthesis and biological evaluation of a library of these derivatives to establish a clear structure-activity relationship. Further mechanistic studies are also warranted to confirm the mode of inhibition and to explore the selectivity of these compounds for MAO-B over MAO-A. Ultimately, in vivo studies will be necessary to assess the therapeutic potential of these novel inhibitors in animal models of Parkinson's disease.
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PubChem. (n.d.). 2-Bromo-1-indanone. Retrieved from [Link]
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Navigating Antibody Specificity: A Comparative Guide to Cross-Reactivity in Indanone-Based Hapten Immunoassays
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. This guide provides an in-depth analysis of cross-reactivity studies involving antibodies generated against indanone-based haptens. By understanding the principles of hapten design, antibody generation, and cross-reactivity assessment, researchers can develop more robust and reliable immunoassays for therapeutic drug monitoring, diagnostics, and pharmacokinetic studies.
The Significance of Indanone Scaffolds and the Challenge of Cross-Reactivity
The indanone core is a privileged scaffold in medicinal chemistry, forming the basis for a wide range of pharmaceuticals.[1][2][3][4][5] A notable example is Donepezil, an acetylcholinesterase inhibitor used in the management of Alzheimer's disease.[2][6][7] The development of immunoassays for such drugs is crucial for monitoring therapeutic levels and understanding their metabolic fate. However, the small molecular nature of these drugs, known as haptens, presents a significant immunological challenge.[8][9][10]
Haptens are small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein.[8][9][10][11] The antibodies generated against these hapten-carrier conjugates can, however, exhibit cross-reactivity, binding to structurally similar molecules.[12][13][14] This phenomenon can lead to inaccurate measurements in immunoassays, potentially resulting in false-positive or false-negative results.[13][14][15] Understanding and characterizing this cross-reactivity is therefore a critical step in the validation of any hapten-based immunoassay.
The Art of Hapten Design: Influencing Antibody Specificity at the Source
The journey to a highly specific antibody begins with the strategic design of the hapten. The goal is to present the unique structural features of the target molecule to the immune system while minimizing the exposure of common moieties that could lead to cross-reactivity with related compounds. Key considerations in hapten synthesis include the site of conjugation to the carrier protein and the nature of the spacer arm.[16][17][18][19]
The position where the linker is attached to the indanone scaffold is critical. Ideally, the linker should be placed at a position that is distal from the key epitopes of the drug, those features that are most distinct. This ensures that the immune response is directed towards the unique parts of the molecule. For instance, if a series of indanone-based drug analogues differ primarily by a specific substituent, the linker should be attached away from that substituent to maximize the chances of generating antibodies that can discriminate between them.
Generating the Tools: Antibody Production Against Indanone Haptens
Once a suitable hapten has been synthesized, it is conjugated to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to create an immunogen.[16] This immunogen is then used to immunize animals, typically mice or rabbits, to elicit an immune response.[16] The resulting polyclonal or monoclonal antibodies are then screened for their ability to bind to the target indanone hapten.
The choice between polyclonal and monoclonal antibodies depends on the specific application. Polyclonal antibodies are a heterogeneous mixture of antibodies that recognize multiple epitopes on the antigen, which can sometimes lead to higher signal amplification but also potentially increased cross-reactivity.[20] Monoclonal antibodies, on the other hand, are a homogeneous population of antibodies that recognize a single epitope, generally offering higher specificity and batch-to-batch consistency.[21]
Quantifying Specificity: The Competitive ELISA for Cross-Reactivity Assessment
A widely used and robust method for evaluating the cross-reactivity of anti-hapten antibodies is the competitive enzyme-linked immunosorbent assay (ELISA).[12] This assay format relies on the competition between the free drug (the analyte) and a labeled drug conjugate for a limited number of antibody binding sites.
Experimental Protocol: Competitive Indirect ELISA
This protocol outlines the key steps for assessing the cross-reactivity of an antibody raised against an indanone-based hapten.
Materials:
-
96-well microtiter plates
-
Coating antigen (hapten conjugated to a protein like OVA)
-
Monoclonal or polyclonal antibody against the indanone hapten
-
Standard solutions of the target indanone drug and potential cross-reactants
-
Enzyme-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., PBS with 1% BSA)
Procedure:
-
Coating: Coat the wells of a 96-well plate with the coating antigen diluted in a suitable buffer. Incubate overnight at 4°C.[21][22]
-
Washing: Wash the plate three times with wash buffer to remove any unbound coating antigen.
-
Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.[22]
-
Competition: Add a fixed concentration of the primary antibody and varying concentrations of the standard drug or potential cross-reactant to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.[21]
-
Washing: Wash the plate three times with wash buffer.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark until a color develops.[21]
-
Stopping the Reaction: Add the stop solution to each well to stop the color development.[21]
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).[21]
Data Analysis: The data is used to generate a standard curve by plotting the absorbance against the logarithm of the analyte concentration. The concentration that causes 50% inhibition of the maximum signal (IC50) is determined for the target analyte and each potential cross-reactant. The percent cross-re-activity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
Caption: Competitive ELISA workflow for cross-reactivity assessment.
Interpreting the Data: A Comparative Analysis
The results of a cross-reactivity study are typically presented in a table that summarizes the IC50 values and the calculated percent cross-reactivity for a panel of related compounds.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| Indanone Target | (Structure of Target) | 10 | 100 |
| Analogue A | (Structure of A) | 25 | 40 |
| Analogue B | (Structure of B) | 100 | 10 |
| Analogue C | (Structure of C) | >1000 | <1 |
| Metabolite D | (Structure of D) | 50 | 20 |
Analysis:
-
Analogue A shows significant cross-reactivity (40%), suggesting that the antibody recognizes a common structural feature. This could be problematic if Analogue A is a known metabolite or a co-administered drug.
-
Analogue B exhibits moderate cross-reactivity (10%). Depending on the required specificity of the assay, this may or may not be acceptable.
-
Analogue C has negligible cross-reactivity (<1%), indicating that the antibody is highly specific for the target molecule over this particular analogue.
-
Metabolite D shows 20% cross-reactivity. This is an important finding, as it indicates that the assay may also detect this metabolite, which could be relevant for pharmacokinetic studies.
The Molecular Basis of Cross-Reactivity: A Structural Perspective
The degree of cross-reactivity is fundamentally determined by the structural similarity between the target hapten and the cross-reacting molecule at the antibody's binding site, or paratope.[23] Even subtle changes in the chemical structure, such as the addition or removal of a functional group, can significantly impact the binding affinity.
Caption: Molecular basis of antibody-hapten recognition and cross-reactivity.
This diagram illustrates how an antibody's binding site can accommodate the target indanone with high affinity. A structurally similar analogue may still bind, albeit with lower affinity, leading to cross-reactivity. A significantly different analogue will not fit into the binding site, resulting in no cross-reactivity.
Conclusion: A Pathway to More Specific Immunoassays
The development of highly specific antibodies against indanone-based haptens is an achievable goal through a combination of rational hapten design, careful antibody screening, and rigorous cross-reactivity testing. By understanding the principles outlined in this guide, researchers can develop immunoassays that are both sensitive and highly specific, leading to more reliable and accurate data in a wide range of applications, from therapeutic drug monitoring to the discovery of new medicines. The insights gained from comprehensive cross-reactivity studies are invaluable for ensuring the quality and validity of immunoassay data.
References
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Beilstein Journal of Organic Chemistry. (2017). Synthesis of 1-indanones with a broad range of biological activity. [Link]
-
Wikipedia. (n.d.). Hapten. [Link]
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Journal of Immunology Research. (2017). Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity. [Link]
-
Clinical Chemistry. (2021). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. [Link]
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Science. (1974). Specificity of antibodies: primary structural basis of hapten binding. [Link]
-
Bioorganic & Medicinal Chemistry. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. [Link]
-
Biochimie. (2012). Technical note: Hapten synthesis, antibody production and development of an enzyme-linked immunosorbent assay for detection of the natural steroidal alkaloid Dendrogenin A. [Link]
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-
Molecules. (2020). Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. [Link]
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Aptamer Group. (n.d.). Anti-hapten Antibody Problems. [Link]
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ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. [Link]
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Boster Bio. (n.d.). Understanding the Differences: Antibody, Antigen, Epitope, Hapten, Immunogen. [Link]
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Garland Science. (2001). The structure of a typical antibody molecule. In Immunobiology: The Immune System in Health and Disease. 5th edition. [Link]
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New Journal of Chemistry. (2020). Hapten synthesis and antibody production for the development of a paper immunosensor for lean meat powder zilpaterol. [Link]
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Journal of Neurology, Neurosurgery & Psychiatry. (2023). Cross-Validation of Neurodegeneration Biomarkers in Blood and CSF for Dementia Classification. [Link]
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Bioorganic & Medicinal Chemistry. (2021). Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. [Link]
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BenchSci. (2025). Antibody vs Antigen vs Epitope vs Hapten vs Immunogen — A Clear Breakdown. [Link]
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Taylor & Francis Online. (n.d.). Cross-reactivity – Knowledge and References. [Link]
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Queen's University Belfast. (2012). Novel hapten synthesis for antibody production and development of an enzyme-linked immunosorbent assay for determination of furaltadone metabolite 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). [Link]
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Bentham Science. (2023). Synthesis and Activity of Aurone and Indanone Derivatives. [Link]
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The EMBO Journal. (1990). Antibody engineering for the analysis of affinity maturation of an anti-hapten response. [Link]
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Oregon Health & Science University. (n.d.). Interpretive Summary of Cross-Reactivity of Substances. [Link]
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Establishing a Reference Standard for 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one: A Comprehensive Guide
In the landscape of pharmaceutical research and development, the purity and characterization of starting materials and intermediates are of paramount importance. This guide provides a comprehensive framework for the synthesis, purification, and characterization of 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one, a key building block in the synthesis of various pharmacologically active molecules. The objective is to establish a well-characterized reference standard for this compound, ensuring its identity, purity, and consistency for reliable use in drug discovery and development workflows. This guide will delve into the synthetic route, purification strategies, and a battery of analytical techniques to create a robust and self-validating reference standard.
The Critical Role of a Reference Standard
A chemical reference standard is a highly purified and well-characterized substance used as a benchmark for qualitative and quantitative analysis. In the pharmaceutical industry, reference standards are indispensable for:
-
Identity confirmation: Ensuring that the correct molecule is present.
-
Purity assessment: Quantifying the amount of the desired compound and identifying any impurities.
-
Assay calibration: Serving as a standard for determining the strength and dosage of active pharmaceutical ingredients (APIs).
-
Method validation: Used to validate the performance of analytical methods.
Given the stringent requirements of regulatory bodies, establishing a reliable reference standard is a critical first step in the drug development process.
Synthesis and Purification: A Proposed Pathway
The synthesis of this compound typically proceeds via the α-bromination of the corresponding ketone, 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one. This reaction is a classic example of acid-catalyzed halogenation of a ketone, which proceeds through an enol intermediate.[1]
Proposed Synthetic Protocol
A plausible synthetic route involves the bromination of 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one using a suitable brominating agent in an acidic medium. A similar procedure for the bromination of 4-hydroxyacetophenone provides a solid foundation for this approach.[2]
Reaction Scheme:
Step-by-Step Protocol:
-
Dissolution: Dissolve 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one (1 equivalent) in glacial acetic acid.
-
Catalyst Addition: Add a catalytic amount of hydrobromic acid (HBr) to the solution.
-
Bromination: Slowly add a solution of bromine (1.05 equivalents) in glacial acetic acid to the reaction mixture at room temperature with constant stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Upon completion, the reaction mixture is poured into ice-water to precipitate the crude product.
-
Isolation: The precipitate is collected by filtration, washed with cold water to remove excess acid, and then with a dilute solution of sodium thiosulfate to quench any unreacted bromine.
-
Drying: The crude product is dried under vacuum.
Purification Strategy: The Pursuit of High Purity
The crude product will likely contain unreacted starting material, di-brominated byproducts, and other minor impurities. Achieving the high purity required for a reference standard necessitates a robust purification strategy.
Recrystallization:
Recrystallization is often the first line of defense for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water, isopropanol) should be identified through solubility studies. The principle is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly, leading to the formation of pure crystals while impurities remain in the mother liquor.
Chromatography:
For a reference standard, chromatographic purification is often essential to remove closely related impurities.
-
Flash Column Chromatography: This technique can be employed for a preparative scale purification using a silica gel stationary phase and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). The separation is based on the differential adsorption of the components of the mixture to the stationary phase.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving the highest possible purity (>99.5%), preparative HPLC is the method of choice. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for such compounds.[3]
Comprehensive Characterization: The Analytical Gauntlet
A reference standard must be rigorously characterized to confirm its identity and purity. A multi-technique approach is crucial for a comprehensive assessment.
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum of a related indene derivative can serve as a guide for peak assignment.[4][5]
-
¹³C NMR: Will show the number of unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments will be instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Will provide the accurate mass of the molecule, allowing for the determination of its elemental composition and confirming the molecular formula.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to assess the purity of the compound and identify volatile impurities. The fragmentation pattern can also provide structural information. A similar compound, 2-bromo-1-indanone, has been analyzed by GC-MS.[6]
-
-
Infrared (IR) Spectroscopy: Will identify the functional groups present in the molecule, such as the carbonyl (C=O) stretch of the ketone and the C-Br bond.
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method is the cornerstone of purity assessment for a reference standard. A reverse-phase method with UV detection is typically employed. The method should be validated for linearity, accuracy, precision, specificity, and robustness according to ICH guidelines. The purity is determined by calculating the area percentage of the main peak.
-
Differential Scanning Calorimetry (DSC): Can be used to determine the melting point and assess the purity of the compound. A sharp melting peak is indicative of high purity.
-
Thermogravimetric Analysis (TGA): Provides information on the thermal stability of the compound and the presence of any residual solvents or water.
Comparison with Alternatives
As of the current literature survey, a commercially available, well-characterized reference standard for this compound is not readily identifiable. Therefore, the primary "alternative" is an in-house synthesized and characterized batch of the material. The comparison then becomes an internal one: batch-to-batch consistency.
Table 1: Proposed Analytical Specifications for this compound Reference Standard
| Parameter | Method | Specification |
| Identity | ||
| ¹H NMR | 500 MHz, CDCl₃ | Conforms to the proposed structure |
| ¹³C NMR | 125 MHz, CDCl₃ | Conforms to the proposed structure |
| Mass Spectrum (HRMS) | ESI-TOF | Conforms to the calculated exact mass ± 5 ppm |
| Infrared Spectrum | ATR | Conforms to the reference spectrum |
| Purity | ||
| HPLC | RP-HPLC, UV 254 nm | ≥ 99.5% |
| Loss on Drying | TGA | ≤ 0.5% |
| Residual Solvents | GC-HS | To be determined based on synthesis and purification |
| Physical Properties | ||
| Melting Point | DSC | To be determined |
| Appearance | Visual | White to off-white solid |
Experimental Workflows
Workflow for Establishing the Reference Standard
Caption: Workflow for the establishment of the reference standard.
HPLC Method Development and Validation Workflow
Caption: HPLC method development and validation workflow.
Conclusion
Establishing a reference standard for this compound is a meticulous process that underpins the reliability of subsequent research and development activities. This guide has outlined a comprehensive strategy, from a proposed synthetic route and purification scheme to a rigorous analytical characterization plan. By following these principles of scientific integrity and thoroughness, researchers and drug development professionals can create a well-defined reference standard, ensuring the quality and consistency of their work. The absence of a readily available commercial standard highlights the importance of the de novo establishment of such critical reagents within a research program.
References
-
2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC - NIH. Available at: [Link]
-
2-Bromo-1-indanone | C9H7BrO | CID 137203 - PubChem. Available at: [Link]
-
NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene - ResearchGate. Available at: [Link]
-
The absolute configuration of 2-bromo-2,3-dihydro-1 H -inden-1-ols - ResearchGate. Available at: [Link]
-
22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. Available at: [Link]
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α-Bromoketone synthesis by bromination - Organic Chemistry Portal. Available at: [Link]
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Ethylamine, 2-bromo-, hydrobromide - Organic Syntheses Procedure. Available at: [Link]
-
Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. Available at: [Link]
-
(PDF) 2-Bromo-1-(4-hydroxyphenyl)ethanone - ResearchGate. Available at: [Link]
-
(PDF) Determination of Bromine Stable Isotopes Using Continuous-Flow Isotope Ratio Mass Spectrometry - ResearchGate. Available at: [Link]
- CN110885284A - Synthesis method of 2-bromomalondialdehyde - Google Patents.
-
1 H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. - ResearchGate. Available at: [Link]
-
22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Available at: [Link]
-
A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry - AQA. Available at: [Link]
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A Comparative Guide to the Inter-laboratory Analysis of Indanone Derivatives
This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of indanone derivatives. Designed for researchers, scientists, and professionals in drug development and forensic analysis, this document delves into the nuances of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Our focus is to equip you with the critical insights needed to select the most appropriate analytical strategy for your specific research or quality control objectives.
Introduction: The Analytical Imperative for Indanone Derivatives
Indanone derivatives represent a broad class of organic compounds with significant applications in pharmaceuticals, agrochemicals, and as precursors in organic synthesis. Their structural diversity and varied physicochemical properties necessitate robust and reliable analytical methods for quality control, metabolic studies, and forensic identification. The emergence of indanone derivatives as novel psychoactive substances (NPS) further underscores the critical need for sensitive and specific analytical techniques to ensure public health and safety. This guide aims to provide an objective, data-driven comparison of the most prevalent analytical technologies used for this class of compounds.
Comparative Analysis of Key Analytical Methodologies
The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, including desired sensitivity, selectivity, sample matrix, and whether qualitative or quantitative data is needed. Below is a comparative overview of the primary techniques employed for the analysis of indanone derivatives.
Table 1: Performance Characteristics of Analytical Methods for Indanone Derivatives
| Parameter | HPLC-UV | GC-MS | LC-MS/MS | qNMR |
| Principle | Separation based on polarity, detection by UV absorbance.[1] | Separation of volatile compounds, identification by mass-to-charge ratio.[2][3] | Separation by liquid chromatography, highly selective detection by tandem mass spectrometry.[4][5] | Intrinsic quantitative analysis based on the direct proportionality between signal intensity and the number of atomic nuclei.[6][7] |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds with similar UV spectra.[8] | High; mass spectral libraries aid in identification, but isomers can be challenging to differentiate.[2][3] | Very High; specific precursor-to-product ion transitions provide exceptional selectivity.[4][5] | High; depends on spectral resolution and the absence of overlapping signals. |
| Sensitivity (LOD/LOQ) | µg/mL to high ng/mL range.[9][10] | ng/mL to pg/mL range.[11] | pg/mL to fg/mL range.[12][13] | Generally lower sensitivity, typically in the mg to high µg range.[14] |
| Precision (%RSD) | Typically <5%.[10] | Typically <15%.[11] | Typically <15%.[12][15] | High precision, often <1%.[6][7] |
| Accuracy (%Recovery) | Good (typically 90-110%).[16] | Good (typically 80-120%), can be affected by derivatization.[11] | Excellent (typically 90-110%).[12][15] | High accuracy, as it can be a primary ratio method.[6][7] |
| Matrix Effects | Low to moderate. | Can be significant; derivatization may be required.[2][3] | Can be significant (ion suppression/enhancement).[4][5] | Generally low, but sample matrix can affect resolution and relaxation times. |
| Throughput | High. | Moderate to high. | High. | Low. |
| Cost | Low. | Moderate. | High. | Very High. |
Experimental Workflows and Protocols
To provide a practical framework, this section details standardized protocols for two of the most commonly employed techniques: HPLC-UV for routine quantitative analysis and LC-MS/MS for high-sensitivity screening and quantification.
Experimental Workflow: A Comparative Overview
The following diagram illustrates the typical experimental workflows for the analytical methods discussed.
Caption: Comparative workflows for the analysis of indanone derivatives.
Protocol 1: Quantitative Analysis of an Indanone Derivative by HPLC-UV
This protocol provides a general framework for the quantitative analysis of an indanone derivative in a pharmaceutical formulation. Method validation according to ICH guidelines is essential before routine use.[9][17]
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile phase: Acetonitrile and water (HPLC grade), with a suitable buffer (e.g., phosphate or acetate buffer) to control pH. The exact ratio should be optimized for the specific analyte.
-
Standard of the indanone derivative of known purity.
-
Volumetric flasks, pipettes, and syringes.
2. Preparation of Standard Solutions:
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh about 25 mg of the indanone derivative standard and dissolve it in a 25 mL volumetric flask with the mobile phase or a suitable solvent.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Preparation of Sample Solution:
-
Accurately weigh a portion of the powdered pharmaceutical formulation equivalent to a target concentration of the indanone derivative.
-
Transfer to a volumetric flask and add a portion of the mobile phase.
-
Sonicate for 15-20 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Injection volume: 10 µL.
-
Column temperature: 25 °C.
-
Detection wavelength: Determined from the UV spectrum of the indanone derivative (typically at the wavelength of maximum absorbance).
-
Mobile phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
5. Analysis and Data Processing:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution.
-
Calculate the concentration of the indanone derivative in the sample using the regression equation from the calibration curve.
Protocol 2: High-Sensitivity Screening of Indanone Derivatives by LC-MS/MS
This protocol is suitable for the detection and quantification of indanone derivatives in complex matrices like biological fluids.[12][13][15]
1. Instrumentation and Materials:
-
Liquid Chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
UPLC/HPLC column suitable for the separation of small molecules (e.g., C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile phase: Acetonitrile and water (LC-MS grade) with additives like formic acid or ammonium formate to enhance ionization.
-
Internal standard (IS): A structurally similar compound, preferably a stable isotope-labeled analog of the analyte.
-
Solid-phase extraction (SPE) cartridges for sample clean-up.
2. Sample Preparation (from plasma):
-
To 100 µL of plasma, add the internal standard solution.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile. Vortex and centrifuge.
-
The supernatant can be directly injected or further purified by SPE.
-
For SPE, condition the cartridge, load the supernatant, wash with a weak solvent, and elute the analytes with a stronger solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
3. LC-MS/MS Conditions:
-
Flow rate: 0.3-0.5 mL/min.
-
Injection volume: 5 µL.
-
Column temperature: 40 °C.
-
Mobile phase: Gradient elution starting with a high aqueous composition and increasing the organic phase (acetonitrile) over time.
-
Mass Spectrometer Settings:
-
Ionization mode: Positive or negative ESI, optimized for the analyte.
-
Scan type: Multiple Reaction Monitoring (MRM).
-
MRM transitions: Determine the precursor ion (typically [M+H]+ or [M-H]-) and at least two product ions for each analyte and the internal standard. Optimize collision energies for each transition.
-
4. Data Analysis:
-
Identify analytes based on their retention time and the presence of the specific MRM transitions.
-
Quantify the analytes by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards.
In-Depth Discussion of Analytical Techniques
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principles: HPLC separates compounds based on their differential distribution between a stationary phase (the column) and a mobile phase.[1][18] For indanone derivatives, which are typically non-volatile and possess chromophores, reversed-phase HPLC with UV detection is a common choice. The amount of UV light absorbed is proportional to the concentration of the analyte, allowing for quantification.[8][19]
Expert Insights: HPLC-UV is a workhorse in many quality control laboratories due to its robustness, ease of use, and relatively low cost.[20] The key to a successful HPLC-UV method is achieving adequate chromatographic resolution between the analyte of interest and any potential impurities or matrix components. The choice of column chemistry, mobile phase composition, and pH are critical parameters that must be optimized. While highly reliable for quantitative analysis of known compounds in relatively simple matrices, its selectivity can be a limitation when dealing with complex samples or for the identification of unknown compounds.[8]
Limitations:
-
Limited selectivity, as different compounds can have similar retention times and UV spectra.
-
Lower sensitivity compared to mass spectrometric methods.
-
Not suitable for compounds that lack a UV chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principles: GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[2][3] Samples are vaporized and separated in a capillary column, and the eluted compounds are then ionized (typically by electron ionization - EI) and detected by a mass spectrometer. The resulting mass spectrum provides a molecular fingerprint that can be compared to spectral libraries for identification.
Expert Insights: GC-MS is a gold standard in forensic analysis due to the extensive and standardized EI libraries available for compound identification.[2][3] For many indanone derivatives, particularly those that are less polar, GC-MS can provide excellent separation and sensitive detection. However, some derivatives may require derivatization to increase their volatility and thermal stability, which adds a step to the sample preparation and can introduce variability.[11] The interpretation of mass spectra requires expertise, especially for distinguishing between isomers that may produce very similar fragmentation patterns.
Limitations:
-
Requires analytes to be volatile and thermally stable.
-
Derivatization can be necessary, adding complexity and potential for error.
-
Isomer differentiation can be challenging based on mass spectra alone.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principles: LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[4][5] After chromatographic separation, analytes are ionized and the precursor ion of interest is selected in the first mass analyzer, fragmented, and the resulting product ions are detected in the second mass analyzer. This MRM mode of operation provides exceptional specificity.[21][22]
Expert Insights: LC-MS/MS is the method of choice for the trace-level quantification of indanone derivatives in complex matrices such as biological fluids.[4][23] Its high sensitivity and selectivity minimize the need for extensive sample cleanup and allow for the direct analysis of complex mixtures. The main challenge in LC-MS/MS is the potential for matrix effects, where components of the sample matrix can interfere with the ionization of the analyte, leading to ion suppression or enhancement.[5] The use of a stable isotope-labeled internal standard is the most effective way to compensate for these effects and ensure accurate quantification.
Limitations:
-
Susceptible to matrix effects (ion suppression or enhancement).
-
Higher initial instrument cost and maintenance requirements.
-
Method development can be more complex than for HPLC-UV.
Quantitative Nuclear Magnetic Resonance (qNMR)
Principles: qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve using a substance-specific standard.[6][7][24] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of an analyte's signal to that of a certified reference material, an accurate concentration can be determined.
Expert Insights: qNMR is a powerful tool for the certification of reference materials and for the purity assessment of bulk drug substances.[14][25][26][27] Its major advantage is its high precision and accuracy, as it is a direct measurement method. For indanone derivatives, qNMR can be used to unambiguously determine their structure and quantify them in a sample, provided that a well-resolved proton signal can be identified that does not overlap with other signals in the spectrum. The main limitations of qNMR are its lower sensitivity compared to chromatographic methods and the need for relatively pure samples to avoid spectral overlap.
Limitations:
-
Lower sensitivity compared to chromatographic techniques.
-
Requires relatively pure samples to avoid spectral overlap.
-
High instrument cost and requires specialized expertise for operation and data analysis.
Logical Relationships in Method Selection
The choice of an analytical method for indanone derivatives is a multi-faceted decision. The following diagram illustrates the logical considerations for selecting the most appropriate technique.
Caption: Decision tree for selecting an analytical method for indanone derivatives.
Conclusion
The analysis of indanone derivatives can be effectively achieved using a variety of analytical techniques, each with its own set of strengths and limitations. HPLC-UV is a robust and cost-effective method for routine quantitative analysis in simple matrices. GC-MS offers excellent identification capabilities, particularly in forensic applications, but may require derivatization. LC-MS/MS stands out for its exceptional sensitivity and selectivity, making it the preferred method for trace-level analysis in complex biological matrices. Finally, qNMR provides a primary method for highly accurate and precise quantification and is invaluable for the certification of reference standards.
The optimal choice of method will always depend on the specific analytical challenge at hand. A thorough understanding of the principles, performance characteristics, and practical considerations of each technique, as outlined in this guide, is paramount for generating reliable and defensible analytical data. As the landscape of indanone derivatives continues to evolve, so too will the analytical methodologies, and it is incumbent upon the scientific community to engage in continuous evaluation and inter-laboratory comparison to ensure the highest standards of analytical practice.
References
- Vlase, L., et al. (n.d.). DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR DETERMINATION OF SYNTHETIC FOOD COLORANTS. Revue Roumaine de Chimie.
- Dong, M. W. (n.d.). The Essence of Modern HPLC: Advantages, Limitations, Fundamentals, and Opportunities. LCGC North America.
- GC×GC–MS for Forensic Analysis | Spectroscopy Online. (2019, March 1).
- Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813–823.
- [The Applications of qNMR in Drug Quality Control]. (n.d.). PubMed.
- Owen, L. J., & Keevil, B. G. (2011). LC-MS/MS in the Clinical Laboratory – Where to From Here? Clinical Biochemistry, 44(1), 4–14.
- GC–MS/MS Determination of Synthetic Cathinones: 4-chloromethcathinone, N-ethyl Pentedrone, and N-ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study. (2023, May 27).
- Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. (n.d.).
- Data on validation using accuracy profile of HPLC-UV method. (n.d.).
- Rashed Ahmed. (2024, September 29). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis in.
- Usage and limitations of liquid chromatography-tandem mass spectrometry (LC-MS/MS) in clinical routine laboratories | Request PDF. (n.d.).
- (PDF) GC-MS/MS Determination of Synthetic Cathinones: 4-Chloromethcathinone, N-Ethyl Pentedrone, and N-Ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study. (n.d.).
- Emerging Novel Psychoactive Substances (2020–2025)
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A Head-to-Head Comparison of Alkylating Agents for the N-Alkylation of Indoles: A Guide for Researchers
The N-alkylated indole motif is a cornerstone in medicinal chemistry and drug development, appearing in a vast array of pharmacologically active compounds. The introduction of an alkyl group at the nitrogen atom of the indole ring can significantly modulate a molecule's biological activity, metabolic stability, and pharmacokinetic profile. Consequently, the selection of an appropriate alkylating agent and reaction conditions is a critical decision in the synthetic workflow. This guide provides a comprehensive, head-to-head comparison of three commonly employed methylating agents for the N-alkylation of indoles: methyl iodide, dimethyl sulfate, and dimethyl carbonate. This analysis is grounded in experimental data and mechanistic principles to empower researchers to make informed decisions for their specific applications.
The Critical Role of N-Alkylation in Drug Discovery
The indole scaffold is considered a "privileged" structure in drug discovery due to its ability to interact with a wide range of biological targets. N-alkylation serves as a powerful tool to fine-tune the properties of indole-containing molecules. For instance, the N-methylation of tryptamine derivatives can alter their receptor binding affinity and selectivity, leading to compounds with diverse pharmacological effects, from antidepressants to antipsychotics. Furthermore, N-alkylation can block metabolic pathways involving the indole nitrogen, thereby enhancing the in vivo stability and bioavailability of a drug candidate.
The Challenge of Regioselectivity: N- vs. C-Alkylation
A primary challenge in the alkylation of indoles is controlling the regioselectivity of the reaction. The indole anion is an ambident nucleophile, meaning it possesses two reactive sites: the nitrogen atom (N1) and the carbon at the 3-position (C3). Alkylation can occur at either position, leading to a mixture of N-alkylated and C3-alkylated products. The desired outcome, N-alkylation, is favored under conditions that promote the formation of the kinetically controlled product, which is often achieved by using a strong base to generate the indolide anion, followed by reaction with the alkylating agent.
Head-to-Head Comparison of Methylating Agents
To provide a clear and objective comparison, we will examine the performance of methyl iodide, dimethyl sulfate, and dimethyl carbonate in the context of the N-methylation of indole.
Table 1: Performance Comparison of Methylating Agents for Indole N-Methylation
| Feature | Methyl Iodide (CH₃I) | Dimethyl Sulfate ((CH₃)₂SO₄) | Dimethyl Carbonate ((CH₃)₂CO₃) |
| Reactivity | High | High | Low to Moderate |
| Typical Base | Strong bases (e.g., NaH) | Moderate to strong bases (e.g., K₂CO₃, NaOH) | Strong organic bases (e.g., DBU) or inorganic bases at high T |
| Typical Solvent | Aprotic polar (e.g., DMF, THF) | Polar (e.g., Acetone, DMF) | Can be used as both reagent and solvent, or with DMF |
| Reaction Time | Generally short | Short to moderate | Generally longer, requires higher temperatures |
| Yield (Indole) | High | High | Moderate to High (highly substrate and condition dependent) |
| Byproducts | Iodide salts | Sulfate salts | Methanol and CO₂ |
| Safety Concerns | Highly toxic, suspected carcinogen, volatile | Highly toxic, corrosive, suspected carcinogen | Low toxicity, flammable |
Mechanistic Insights and Causality of Experimental Choices
The choice of alkylating agent profoundly influences the reaction mechanism and, consequently, the optimal reaction conditions.
The Classical SN2 Pathway with Methyl Iodide and Dimethyl Sulfate
Methyl iodide and dimethyl sulfate are highly efficient electrophiles for SN2 reactions. The mechanism for their reaction with indole typically involves two discrete steps[1]:
-
Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate the indole at the N-H position, forming the indolide anion. This anion is a potent nucleophile.
-
Nucleophilic Attack: The indolide anion then attacks the methyl group of methyl iodide or dimethyl sulfate in a classic SN2 fashion, displacing the iodide or methyl sulfate leaving group, respectively.
The high reactivity of these agents allows the reaction to proceed rapidly and in high yield, often at or below room temperature. The choice of a strong, non-nucleophilic base like NaH is crucial to ensure complete deprotonation of the indole without competing with the indolide anion in the subsequent alkylation step.
Caption: General workflow for SN2-type N-alkylation of indole.
The "Green" Alternative: Dimethyl Carbonate
Dimethyl carbonate (DMC) has emerged as an environmentally benign alternative to traditional alkylating agents due to its low toxicity[2][3]. However, its lower reactivity necessitates more forcing conditions, such as higher temperatures (often refluxing in DMF at ~130°C) and the use of a catalyst[3].
The mechanism of N-methylation with DMC can be more complex and is dependent on the catalyst used. With a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), the reaction can proceed through two competing pathways: direct methylation or an initial methoxycarbonylation followed by methylation[4][5].
-
Direct Methylation: The base deprotonates the indole, and the resulting indolide anion attacks a methyl group of DMC.
-
Methoxycarbonylation-Methylation: The base can also catalyze the addition of a methoxycarbonyl group to the indole nitrogen. This intermediate can then be methylated by another molecule of DMC.
The choice of catalyst is critical; for instance, using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst with DMC tends to favor the formation of only the N-methylated indole, whereas DBU can lead to both N-methylated and N-methoxycarbonylated products[5].
Caption: Simplified reaction pathways for indole N-methylation with DMC.
Experimental Protocols
The following are representative, step-by-step methodologies for the N-methylation of indole using the three discussed alkylating agents.
Protocol 1: N-Methylation of Indole using Methyl Iodide
-
Materials: Indole, Sodium Hydride (60% dispersion in mineral oil), Methyl Iodide, Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of indole (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the indolide anion.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: N-Methylation of Indole using Dimethyl Sulfate
-
Materials: Indole, Potassium Carbonate (finely powdered), Dimethyl Sulfate, Acetone.
-
Procedure:
-
To a solution of indole (1.0 eq.) in acetone, add finely powdered potassium carbonate (2.0 eq.).
-
Stir the suspension vigorously at room temperature for 15-20 minutes.
-
Add dimethyl sulfate (1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 3-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
-
Protocol 3: N-Methylation of Indole using Dimethyl Carbonate
-
Materials: Indole, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Dimethyl Carbonate (DMC).
-
Procedure:
-
In a pressure vessel, combine indole (1.0 eq.), dimethyl carbonate (which can also serve as the solvent), and a catalytic amount of DBU (0.1-0.2 eq.).
-
Seal the vessel and heat the reaction mixture to 120-150 °C for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess dimethyl carbonate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl) to remove the DBU, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography. For some substrates with electron-withdrawing groups, high yields of over 95% have been reported[6][7]. For instance, N-methylation of 5-methoxyindole with dimethyl carbonate at reflux for 5 hours yielded 1-methyl-5-methoxyindole in 97% isolated yield[6][7].
-
Safety and Handling Considerations
A critical aspect of selecting an alkylating agent is its safety profile.
-
Methyl Iodide: is a colorless, volatile liquid with a pungent odor[8][9]. It is highly toxic, a suspected human carcinogen, and can cause severe irritation to the skin, eyes, and respiratory tract upon exposure[8][10][11]. Due to its volatility, it poses a significant inhalation hazard. All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.
-
Dimethyl Sulfate: is a colorless, oily liquid that is also highly toxic and a suspected carcinogen[12][13]. It is corrosive and can cause severe burns upon contact with the skin and eyes[12][14]. Acute exposure can lead to delayed, severe respiratory distress[15]. Extreme caution must be exercised when handling dimethyl sulfate, including the use of heavy-duty gloves, a lab coat, and full face protection.
-
Dimethyl Carbonate: is a clear, colorless liquid with a pleasant odor[16]. It is considered a "green" reagent due to its significantly lower toxicity compared to methyl iodide and dimethyl sulfate[16][17][18][19]. It is, however, highly flammable[17][20]. Standard precautions for handling flammable liquids should be followed.
Conclusion and Recommendations
The choice of methylating agent for the N-alkylation of indoles is a multifaceted decision that requires a balance of reactivity, safety, and environmental considerations.
-
For rapid, high-yielding reactions on a laboratory scale where the necessary safety precautions can be rigorously implemented, methyl iodide and dimethyl sulfate remain excellent choices. Their high reactivity allows for milder reaction conditions and shorter reaction times.
-
For large-scale industrial applications and in research environments where safety and environmental impact are paramount, dimethyl carbonate is a highly attractive alternative. While it requires more forcing conditions, its favorable safety profile and the generation of benign byproducts make it a "greener" option. The development of more efficient catalytic systems for DMC-mediated alkylations is an active area of research that will likely further enhance its utility.
Ultimately, the optimal choice of alkylating agent will depend on the specific requirements of the synthesis, the scale of the reaction, and the available safety infrastructure. By understanding the reactivity, mechanistic nuances, and safety profiles of these reagents, researchers can make strategic decisions that lead to efficient and responsible chemical synthesis.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one. As a brominated organic compound, this chemical necessitates stringent handling and disposal protocols to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. The procedures outlined herein are grounded in established safety principles and regulatory guidelines.
Hazard Assessment and Chemical Profile
Table 1: Hazard Profile and Regulatory Information
| Property | Value/Information | Source |
| Chemical Class | Halogenated Organic Compound | [3][4] |
| Anticipated Hazards | Causes severe skin burns and eye damage. May cause respiratory irritation. | [1][2][5] |
| GHS Hazard Statements | Likely H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation) | [1][2][5] |
| Waste Classification | Hazardous Waste (likely falls under EPA F-listed codes for halogenated solvents) | [6][7] |
Personal Protective Equipment (PPE)
Prior to handling this compound in any capacity, including for disposal, the following minimum PPE must be worn:
-
Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and change them immediately if contaminated.[8]
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should also be worn when there is a risk of splashing.[9]
-
Lab Coat: A fully buttoned lab coat provides a necessary barrier to protect against skin contact.
-
Closed-toe Shoes: These are a standard requirement in any laboratory setting.
Waste Disposal Workflow
The proper disposal of this compound is a multi-step process that begins with waste segregation and ends with collection by a certified hazardous waste handler.
Caption: Workflow for the disposal of this compound.
Step-by-Step Disposal Protocol
-
Segregation: It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[3][10] Co-mingling can complicate the disposal process and increase costs.[10]
-
Waste Container:
-
Collect all waste containing this compound, including reaction residues, contaminated materials (e.g., pipette tips, absorbent paper), and solvent rinses, in a designated hazardous waste container.
-
The container must be made of a material compatible with the chemical and be able to be securely sealed to prevent leaks or the escape of vapors.[3][11][12]
-
-
Labeling:
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
This area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents, amines, and bases.[9]
-
-
Disposal Request:
-
Once the container is full or is no longer being used, arrange for its collection by contacting your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Spill and Decontamination Procedures
Accidental spills must be handled promptly and safely.
Spill Response
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and the EHS office.
-
Containment (for small spills): For minor spills within a chemical fume hood, use an absorbent material (e.g., vermiculite or a chemical absorbent pad) to contain the spill.
-
Cleanup:
-
Decontamination: Clean the spill area with a soap and water solution, followed by a rinse with a solvent such as ethanol or acetone.[13] Collect the rinse as hazardous waste.
Decontamination of Glassware and Surfaces
-
Initial Rinse: Rinse contaminated glassware and surfaces with a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the chemical. This rinse solvent must be collected as halogenated organic hazardous waste.[13]
-
Washing: After the initial solvent rinse, wash the glassware and surfaces with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
Caption: Decision-making workflow for spill response.
Regulatory Context
The disposal of this compound is governed by regulations for hazardous waste management. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) sets the standards for hazardous waste.[14] As a halogenated organic compound, this waste would likely be classified under the "F-listed" wastes from non-specific sources if it were a spent solvent.[7] It is the responsibility of the waste generator to ensure that all disposal activities are compliant with local, state, and federal regulations.[3][6]
Conclusion
The safe disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide—including rigorous hazard assessment, proper use of PPE, stringent waste segregation, and compliant disposal practices—researchers can effectively minimize the risks associated with this chemical. Always consult your institution's specific safety protocols and EHS department for guidance.
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A Senior Application Scientist's Guide to Safely Handling 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one
This guide provides essential safety protocols and operational procedures for handling 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one. As a member of the α-haloketone class of compounds, this reagent is a potent electrophile and alkylating agent. Its reactivity, while synthetically useful, necessitates stringent safety measures to mitigate risks of exposure. This document is designed for researchers and drug development professionals, offering a framework built on established safety principles and field-proven experience.
The Chemical Rationale for Caution: Understanding the Hazard
This compound is an α-bromoketone. The core of its hazard profile stems from the carbon-bromine bond adjacent to a carbonyl group. This configuration makes the α-carbon highly electrophilic and susceptible to nucleophilic attack. In a biological context, nucleophiles are abundant in the form of amino acids, proteins, and DNA. Reaction with these biological molecules can lead to cellular disruption, which manifests as irritation, burns, and potential toxicity.
Many α-haloketones are also classified as lachrymators, meaning they are tear-producing agents that can cause severe eye and respiratory tract irritation.[1] Therefore, all handling procedures must be designed to prevent any direct contact, inhalation, or ingestion.
Based on data from structurally similar compounds, this compound should be treated as a substance that causes skin irritation, serious eye damage, and respiratory irritation.[2][3][4] Some analogous compounds are also classified as toxic if swallowed.[2]
Engineering Controls and Personal Protective Equipment (PPE)
Engineering controls are the first and most effective line of defense. All operations involving this compound—from weighing to reaction quenching—must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[5][6]
Personal Protective Equipment (PPE) is mandatory and serves as the final barrier between the researcher and the chemical.[7][8] Do not underestimate the risk; assume any exposure is harmful.[6]
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Safety glasses with side shields and a face shield | Double-gloving with nitrile gloves[5] | Fully-fastened lab coat with knit cuffs[5] | Not required if performed in a fume hood |
| Solution Preparation & Transfer | Chemical splash goggles and a face shield | Double-gloving with nitrile gloves | Chemical-resistant apron over a lab coat | Not required if performed in a fume hood |
| Reaction Monitoring & Workup | Chemical splash goggles and a face shield | Double-gloving with nitrile gloves | Chemical-resistant apron over a lab coat | Not required if performed in a fume hood |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty chemical resistant gloves (e.g., butyl rubber) over nitrile gloves | Chemical-resistant coveralls or suit[9] | Air-purifying respirator with appropriate cartridges may be necessary for large spills |
Step-by-Step Operational Protocol
This workflow is designed to minimize exposure at every stage of handling. A "buddy system" is recommended when working with highly hazardous chemicals.[10]
Preparation and Weighing
-
Fume Hood Preparation : Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Decontaminate the work surface.
-
Don PPE : Put on all required PPE as detailed in the table above.
-
Weighing : Weigh the solid compound directly into a tared reaction vessel within the fume hood. Use a disposable weighing paper or boat to avoid contaminating balances.
-
Cleanup : Immediately after weighing, carefully dispose of any contaminated materials (e.g., weighing paper, used gloves) into a designated hazardous waste bag located inside the fume hood.
Reaction and Disposal Workflow
The following diagram outlines the logical flow for safely managing the entire process, from initial assessment to final disposal.
Caption: Workflow for handling this compound.
Emergency Procedures: Plan for the Unexpected
Spill Response
This protocol is for incidental, small spills that can be handled by trained laboratory personnel.[11][12] For any large spill (>500 mL of a solution or a significant amount of solid), evacuate the area, alert others, and contact your institution's emergency response team.[11][13]
-
Alert & Isolate : Immediately alert personnel in the vicinity. Secure the area to prevent others from entering.
-
Assess : Ensure the fume hood is operational to control vapors.
-
PPE : If not already wearing it, don the appropriate PPE for spill cleanup, including respiratory protection if necessary.
-
Contain : For a solid spill, gently cover it with a chemical absorbent pad to avoid raising dust. For a liquid spill, create a dike around the spill with absorbent material, working from the outside in.[13][14]
-
Absorb & Collect : Use a chemical spill kit absorbent to cover the material completely.[13] Once absorbed, carefully scoop the material using non-sparking tools into a designated hazardous waste container.[14]
-
Decontaminate : Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.
-
Dispose : Seal the container, label it clearly as "Hazardous Waste: this compound debris," and arrange for pickup by your institution's environmental health and safety department.
First Aid Measures
Immediate action is critical in case of exposure.[15]
-
Inhalation : Move the person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][4][15]
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3][4] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4][15] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[16] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention and show the safety data sheet or label to the medical professional.[15]
Waste Disposal Plan
Proper disposal is a critical final step to ensure safety and environmental compliance.
-
Solid Waste : All contaminated solid materials, including used gloves, disposable lab coats, weighing papers, and spill cleanup debris, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Unused solutions and waste streams from the reaction workup containing the compound must be collected in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps : Any contaminated needles or sharp objects must be disposed of in a designated sharps container.
-
Decontamination of Glassware : Reusable glassware should be decontaminated before washing. This can be achieved by rinsing with a solvent that dissolves the compound, followed by a base wash (e.g., dilute sodium hydroxide or potassium carbonate solution) to hydrolyze and deactivate the reactive α-bromoketone. All rinsates must be collected as hazardous liquid waste.
By adhering to these rigorous protocols, researchers can safely utilize the synthetic potential of this compound while upholding the highest standards of laboratory safety.
References
- Google Patents. Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
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Capot Chemical Co., Ltd. MSDS of 2-bromo-1-(thiophen-3-yl)ethan-1-one. Retrieved from [Link]
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Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
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Organic Chemistry Portal. α-Bromoketone synthesis by bromination. Retrieved from [Link]
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National Institutes of Health (NIH). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]
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University of Calgary. 22.3 Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
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National Institutes of Health (NIH). 2-Bromo-1-(3-nitrophenyl)ethan-1-one - PubChem. Retrieved from [Link]
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Fisher Scientific. SAFETY DATA SHEET: 2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone. Retrieved from [Link]
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The City University of New York (CUNY). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
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Storemasta. Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
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The University of Tennessee, Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
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Purdue University. Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
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U.S. Department of Health & Human Services. Personal Protective Equipment (PPE) - CHEMM. Retrieved from [Link]
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University of California, Santa Barbara. Lab Safety Do's & Don'ts. Retrieved from [Link]
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National Institutes of Health (NIH). 2-Bromo-1-indanone - PubChem. Retrieved from [Link]
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The University of British Columbia. General Chemical Spill Procedures. Retrieved from [Link]
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Wikipedia. Pepper spray. Retrieved from [Link]
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American Chemical Society. Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]
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University of Washington. Chemical Process SOP Example. Retrieved from [Link]
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GOV.UK. 1,2-dibromoethane - Incident management. Retrieved from [Link]
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Princeton University. Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals and Select Carcinogens. Retrieved from [Link]
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National Academies Press. Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]
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YouTube. What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals?. Retrieved from [Link]
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Queen Mary University of London. Spill procedure: Clean-up guidance. Retrieved from [Link]
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PozeSCAF. Chemistry Lab Safety Rules. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. Retrieved from [Link]
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Pharmaffiliates. 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
